Azurite
説明
特性
CAS番号 |
1319-45-5 |
|---|---|
分子式 |
C2H2Cu3O8 |
分子量 |
344.67 g/mol |
IUPAC名 |
tricopper;dicarbonate;dihydroxide |
InChI |
InChI=1S/2CH2O3.3Cu.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+2;;/p-6 |
InChIキー |
GWBUNZLLLLDXMD-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Cu+2].[Cu+2].[Cu+2] |
正規SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Cu+2].[Cu+2].[Cu+2] |
製品の起源 |
United States |
Foundational & Exploratory
geochemical conditions for azurite formation
An In-depth Technical Guide to the Geochemical Conditions for Azurite Formation
Abstract
This compound, a secondary copper carbonate hydroxide mineral with the chemical formula Cu₃(CO₃)₂(OH)₂, is renowned for its deep azure blue color. Its formation in the natural environment is a complex process governed by a specific set of geochemical conditions. This technical guide provides a comprehensive overview of the core physicochemical parameters that control the precipitation and stability of this compound. It is intended for researchers, geochemists, and materials scientists interested in the mineralogical and geochemical processes of copper carbonate formation. This document synthesizes thermodynamic data, findings from experimental studies, and field observations to delineate the stability fields of this compound, with a particular focus on its relationship with the more common copper carbonate, malachite (Cu₂(CO₃)(OH)₂).
Geochemical Genesis of this compound
This compound is not a primary mineral found in initial ore bodies but is a secondary mineral that forms in the oxidized zones of copper deposits, typically near the surface.[1] The fundamental process involves the interaction of carbon-dioxide-laden meteoric water with primary copper sulfide minerals (e.g., chalcopyrite, bornite) or other copper-bearing rocks.[2][3] This process can be summarized in the following stages:
-
Oxidation and Leaching: Primary copper sulfide ores are oxidized, releasing copper ions (Cu²⁺) into solution.
-
Transport: Descending, acidic groundwater enriched with dissolved carbon dioxide (forming carbonic acid, H₂CO₃) transports the dissolved copper ions.[2]
-
Precipitation: As these solutions move into a different geochemical environment where conditions change—such as variations in pH, temperature, or through evaporation—the saturation point for copper carbonates is reached, and precipitation occurs in pore spaces, fractures, and cavities.[2]
Key Physicochemical Parameters for this compound Formation
The formation and stability of this compound versus malachite are highly sensitive to subtle changes in the geochemical environment.[4][5] The key parameters are pH, the partial pressure of carbon dioxide (Pco₂), temperature, and the activities of dissolved copper and carbonate species.
pH
This compound formation is favored in slightly more acidic conditions compared to malachite.[3][5] While the precipitation of both minerals generally occurs in a pH range of 6 to 8, this compound's stability field is typically found in the lower end of this spectrum.[4][6]
Partial Pressure of Carbon Dioxide (Pco₂) and Carbonate Activity
The partial pressure of CO₂ is arguably the most critical factor governing whether this compound or malachite will form. This compound's chemical formula contains a higher proportion of carbonate to hydroxide (1:1 ratio) compared to malachite (1:2 ratio).[7] Consequently, this compound requires a significantly higher concentration of dissolved carbonate, which is in equilibrium with the Pco₂ of the surrounding environment.
The equilibrium between malachite and this compound is reached at a Pco₂ of approximately 10⁻³.⁴⁵ atmospheres at 25°C and 1 atm total pressure.[4][5][6]
-
Pco₂ > 10⁻³.⁴⁵ atm: this compound is the stable phase.[4]
-
Pco₂ < 10⁻³.⁴⁵ atm: Malachite is the stable phase.[4]
Since the average Pco₂ in Earth's atmosphere is around 10⁻³.⁵ atm, this explains why malachite is far more common and why this compound is considered unstable in open air over geological time, often altering to malachite.[4][7] The formation of this compound, therefore, requires environments where CO₂ can accumulate to levels significantly exceeding that of the normal atmosphere.[8] Such conditions can be found in poorly ventilated subsurface environments, such as within fault zones containing swelling clays that trap CO₂, or through contributions from biological activity.[8]
Temperature
Field and laboratory studies indicate that this compound forms under relatively low-temperature conditions, typical of near-surface environments.[1] Isotope analyses suggest that the primary formation temperature is between 10°C and 30°C.[8] Some studies have noted this compound can form at slightly higher temperatures than malachite, with one study indicating formation at up to 32°C.[3][9]
Data Summary
The quantitative conditions for this compound formation are summarized in the table below.
| Parameter | Favorable Range for this compound Formation | Notes | Citations |
| pH | 5.0 - 7.0 | Favored in more acidic conditions relative to malachite. The broader 6-8 range is for general copper carbonate precipitation. | [3][4][6] |
| Partial Pressure of CO₂ (Pco₂) at 25°C | > 10⁻³.⁴⁵ atm | Critically important; this compound requires Pco₂ levels higher than the equilibrium point with malachite. | [4][5][6] |
| Temperature | 10°C - 32°C | Low-temperature formation typical of near-surface oxidation zones. | [8][9] |
| Total Dissolved Copper Activity | ~10⁻⁶ molal | Value used in stability calculations; formation depends on sufficient copper in solution. | [4] |
| Carbonate/Bicarbonate Ion Activity | High | This compound requires a high concentration of (bi)carbonate ions in solution to precipitate. | [4][5][10] |
This compound-Malachite Stability and Transformation
The close relationship between this compound and malachite is central to understanding this compound's geochemistry. This compound is metastable and frequently alters to the more stable malachite, a process often observed as pseudomorphs of malachite after this compound crystals.[4][5]
The chemical transformation is driven by a change in the carbonate to hydroxide ratio, facilitated by the addition of water and the loss of CO₂.[7]
2Cu₃(CO₃)₂(OH)₂ (this compound) + H₂O → 3Cu₂(CO₃)(OH)₂ (Malachite) + CO₂
This reaction highlights that the conversion of this compound to malachite is favored by a low partial pressure of carbon dioxide in the air and the presence of water.[7]
Caption: this compound-Malachite Transformation Pathway.
Experimental Protocols for this compound Synthesis
While natural formation is a slow geological process, this compound can be synthesized in a laboratory setting. These experiments confirm the restrictive chemical conditions required for its formation and are valuable for materials science and pigment replication studies.
Experimental Synthesis of this compound Pigment
One documented method involves the controlled precipitation from copper salt and carbonate solutions.[11]
Objective: To synthesize this compound and observe its potential conversion to malachite.
Materials:
-
Copper(II) sulfate (CuSO₄) solution
-
Concentrated sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Heating and stirring apparatus
-
Filtration equipment
Methodology:
-
A solution of copper(II) sulfate is slowly added to a concentrated solution of sodium carbonate.
-
The reaction temperature is maintained between 45-65°C.[11]
-
This compound is reported to form as the initial precipitate under these conditions.[11]
-
The stability of the formed this compound is time-sensitive. The mixture is typically left for up to two hours, during which the metastable this compound may begin converting to the more stable malachite.[11]
-
To halt the conversion and isolate the this compound, the precipitate should be quickly filtered, washed (e.g., with ethanol to speed drying), and dried at a low temperature.[11]
This protocol demonstrates the kinetic and thermodynamic competition between this compound and malachite formation, where this compound can be an intermediate product.
Caption: Experimental Workflow for this compound Synthesis.
Conclusion
The formation of this compound is confined to a narrow set of geochemical conditions, making it a relatively rare mineral compared to its common associate, malachite. The critical requirements are a slightly acidic to neutral pH, an adequate supply of dissolved copper ions, and most importantly, a partial pressure of carbon dioxide that is significantly elevated above normal atmospheric levels. This compound's inherent instability under surface conditions, leading to its transformation into malachite, further underscores the unique and transient nature of its formational environment. The principles outlined in this guide are fundamental for geologists in mineral exploration, for chemists in synthesizing novel materials, and for conservation scientists in understanding the alteration of historical pigments.
References
- 1. geologyscience.com [geologyscience.com]
- 2. This compound: The blue gem material, ore of copper, and pigment. [geology.com]
- 3. Genetic links between malachite and this compound formations [eureka.patsnap.com]
- 4. rruff.net [rruff.net]
- 5. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 6. [PDF] Stability relations of malachite and this compound | Semantic Scholar [semanticscholar.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JAIC 2005, Volume 44, Number 2, Article 4 (pp. 103 to 116) [cool.culturalheritage.org]
- 11. Sciencemadness Discussion Board - this compound synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to the Crystal Structure and Space Group of Azurite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and space group of azurite, a copper carbonate hydroxide mineral with the chemical formula Cu₃(CO₃)₂(OH)₂. This document delves into the crystallographic parameters, experimental methodologies for their determination, and the hierarchical classification of its crystal structure.
This compound Crystal Structure and Properties
This compound crystallizes in the monoclinic crystal system, a classification characterized by three unequal axes with one oblique angle.[1][2][3] Its deep azure blue color is a notable characteristic.[2] The mineral is often found in the oxidized zones of copper ore deposits.[1]
Crystallographic Data
The crystal structure of this compound has been determined and refined using techniques such as single-crystal X-ray diffraction and neutron diffraction. While there is general agreement on the fundamental structure, slight variations in the lattice parameters are reported across different studies, which can be attributed to factors like sample purity and experimental conditions. The crystallographic data for this compound is summarized in the table below.
| Parameter | Reported Values | Source(s) |
| Crystal System | Monoclinic | [1][2][3] |
| Crystal Class | Prismatic (2/m) | [1] |
| Space Group | P2₁/c (No. 14) | [1] |
| Lattice Parameters | ||
| a | 5.008 Å - 5.01 Å | |
| b | 5.844 Å - 5.85 Å | |
| c | 10.336 Å - 10.35 Å | |
| α, γ | 90° | [4] |
| β | 92.33° - 92.43° | |
| Unit Cell Volume (V) | 302.25 ų | |
| Formula Units (Z) | 2 |
Note on Space Group Setting: The space group for this compound is most commonly reported as P2₁/c, which is the standard setting for space group number 14.[4] Occasionally, non-standard settings such as P2₁/a or P2₁/n may be encountered depending on the choice of unit cell axes.[4] These different notations describe the same fundamental symmetry but with a different orientation of the crystallographic axes.
Experimental Protocols for Crystal Structure Determination
The determination of this compound's crystal structure relies on diffraction techniques that probe the arrangement of atoms within the crystal lattice. The following sections outline the general principles and a plausible experimental workflow for single-crystal X-ray diffraction and neutron diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information on the unit cell dimensions, bond lengths, and bond angles of a crystalline material.[5]
Methodology:
-
Crystal Selection and Mounting: A high-quality, single crystal of this compound, typically 30-300 microns in size and free from defects, is selected.[6] The crystal is mounted on a goniometer head using a suitable adhesive on a thin glass fiber or a loop.[6]
-
Instrumentation: The mounted crystal is placed in a single-crystal X-ray diffractometer. Key components of the instrument include an X-ray source (e.g., a rotating anode generator), a goniometer for precise crystal orientation, a detector (e.g., a CCD or CMOS detector), and a cooling system to maintain the crystal at a stable temperature, often 100 K, to minimize thermal vibrations.[5][6]
-
Data Collection:
-
Unit Cell Determination: Initial diffraction images are collected to determine the unit cell parameters and the orientation matrix of the crystal.[5]
-
Intensity Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans).[7] The detector collects the intensities and positions of the diffracted X-ray beams.
-
-
Data Processing and Structure Solution:
-
Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors like absorption.
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group, which for this compound is P2₁/c.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to achieve the best fit between the observed and calculated diffraction patterns. This process yields the final, detailed crystal structure.
-
Neutron Diffraction
Neutron diffraction is a complementary technique to X-ray diffraction. As neutrons scatter from atomic nuclei rather than electrons, it is particularly useful for accurately locating light atoms, such as hydrogen in the hydroxyl groups of this compound, and for studying magnetic ordering.[8]
Methodology:
-
Sample Preparation: For powder neutron diffraction, a finely ground sample of this compound is loaded into a sample holder. For single-crystal neutron diffraction, a larger single crystal is required.
-
Instrumentation: The experiment is conducted at a neutron source, such as a nuclear reactor or a spallation source. The instrument consists of a monochromator to select neutrons of a specific wavelength, a goniometer to orient the sample, and a detector to count the diffracted neutrons.
-
Data Collection: Diffraction patterns are collected at various scattering angles (2θ). For magnetic structure determination, data is often collected at temperatures below the magnetic ordering temperature.
-
Data Analysis and Refinement: The collected neutron diffraction data is analyzed using the Rietveld refinement method.[9] This involves fitting the entire diffraction pattern with a calculated pattern based on a model of the crystal and/or magnetic structure. The refinement process optimizes the lattice parameters, atomic positions, and magnetic moments to achieve the best agreement with the experimental data.
Visualization of Crystallographic Classification
The classification of a crystal's structure follows a hierarchical relationship, from the broadest category of crystal system to the most specific space group. This hierarchy for this compound is illustrated in the following diagram.
This diagram illustrates that this compound belongs to the monoclinic crystal family and system, the prismatic (2/m) crystal class, and the P2₁/c space group. This systematic classification is fundamental to understanding the symmetry and physical properties of crystalline materials.
References
- 1. mindat.org [mindat.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Monoclinic crystal system - Wikipedia [en.wikipedia.org]
- 4. Space-Group Determination in Practice [pd.chem.ucl.ac.uk]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. neutrons.ornl.gov [neutrons.ornl.gov]
- 8. researchgate.net [researchgate.net]
- 9. MAUD Rietveld Refinement Software for Neutron Diffraction Texture Studies of Single‑ and Dual‑Phase Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Energetic Landscape of Copper Carbonates: A Thermodynamic Guide to Azurite and Malachite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the thermodynamic properties of azurite (Cu₃(CO₃)₂(OH)₂) and malachite (Cu₂(CO₃)(OH)₂), two secondary copper carbonate minerals of significant interest in various scientific and industrial fields. A thorough understanding of their thermodynamic stability, formation, and interconversion is critical for applications ranging from geochemistry and environmental science to materials science and drug development, where copper compounds are explored for their therapeutic potential. This guide summarizes key thermodynamic data, details the experimental protocols for their determination, and visually represents their stability relationships and experimental workflows.
Core Thermodynamic Properties
The thermodynamic stability and behavior of this compound and malachite are governed by their fundamental thermodynamic parameters. These values, determined through precise calorimetric and analytical techniques, are essential for predicting the minerals' behavior under various environmental and experimental conditions.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative thermodynamic data for this compound and malachite at standard conditions (298.15 K and 1 atm), facilitating a direct comparison between the two minerals.
Table 1: Molar Thermodynamic Properties of this compound and Malachite at 298.15 K
| Property | Symbol | This compound (Cu₃(CO₃)₂(OH)₂) | Malachite (Cu₂(CO₃)(OH)₂) |
| Molar Heat Capacity | C_p_° (J mol⁻¹ K⁻¹) | 228.5 ± 1.4[1] | 154.3 ± 0.93[1] |
| Standard Molar Entropy | S° (J mol⁻¹ K⁻¹) | 254.4 ± 3.8[1] | 166.3 ± 2.5[1] |
| Enthalpy of Formation from Oxides | ΔH°f,ox (kJ mol⁻¹) | -84.7 ± 7.4[1] | -52.5 ± 5.9[1] |
| Enthalpy of Formation from Elements | ΔH°f (kJ mol⁻¹) | - | -251.9 ± 0.5[2] |
| Enthalpy of Decomposition | ΔH°decomp (kJ mol⁻¹) | 105.1 ± 5.8[1] | 66.1 ± 5.0[1] |
Note: The enthalpy of formation from elements for this compound is not explicitly provided in the search results, while a value for malachite is available from a dedicated study.
Experimental Protocols: Methodologies for Thermodynamic Characterization
The thermodynamic data presented in this guide are the result of meticulous experimental work employing a variety of analytical techniques. Understanding these methodologies is crucial for critically evaluating the data and for designing future experiments.
The thermodynamic properties of this compound and malachite have been investigated using a combination of techniques, primarily:
-
Adiabatic Calorimetry: This method is used to measure the heat capacity of a substance as a function of temperature. The sample is thermally isolated from its surroundings, and a known amount of heat is introduced, allowing for the precise determination of the resulting temperature change. Low-temperature adiabatic calorimetry, from as low as 3.8 K up to 300 K, has been employed to determine the standard heat capacities and third law entropies of both minerals.[1]
-
Heat-Flux Calvet Calorimetry: This technique measures the heat flow associated with a physical or chemical process. For this compound and malachite, it has been used in conjunction with other methods to study their thermodynamic properties.[1]
-
Oxide Melt Solution Calorimetry: This high-temperature calorimetric technique is used to determine the enthalpy of formation of refractory compounds like minerals. The sample is dissolved in a molten oxide solvent (e.g., lead borate, 2PbO·B₂O₃) at a high temperature (e.g., 973 K), and the heat of solution is measured.[1] By measuring the heats of solution of the mineral and its constituent oxides, the enthalpy of formation from the oxides can be calculated.
-
Differential Thermal Analysis (DTA): DTA is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. It is used to detect phase transitions, decomposition, and other thermal events.[1] For this compound and malachite, DTA helps to identify their decomposition temperatures.[3][4]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is particularly useful for studying decomposition reactions that involve the loss of volatile components, such as H₂O and CO₂ from this compound and malachite.[1][4]
Mandatory Visualizations: Diagrams of Stability and Experimental Workflow
Visual representations are indispensable for comprehending the complex relationships and processes involved in the study of this compound and malachite thermodynamics.
Stability Relationship of this compound and Malachite
The relative stability of this compound and malachite is primarily dependent on the partial pressure of carbon dioxide (P_CO₂_) and the pH of the surrounding environment. Malachite is the more common and generally more stable copper carbonate under typical atmospheric conditions.[5][6] this compound is favored at higher P_CO₂_ and more acidic conditions.[7][8] The transition between the two is very sensitive to small changes in these environmental parameters.[5][6][9]
Caption: this compound-Malachite stability as a function of CO₂ pressure and pH.
General Experimental Workflow for Thermodynamic Characterization
The determination of the thermodynamic properties of minerals like this compound and malachite follows a systematic experimental workflow, integrating several analytical techniques to obtain a comprehensive dataset.
Caption: A generalized workflow for determining thermodynamic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. OneMine | RI 7851 Enthalpy of Formation of Malachite [CU2(CO3)(OH)2] [onemine.org]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. minsocam.org [minsocam.org]
- 5. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 6. Stability relations of malachite and this compound | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Stability relations of malachite and this compound | Semantic Scholar [semanticscholar.org]
- 9. rruff.net [rruff.net]
An In-depth Technical Guide to the Formation of Azurite in Oxidized Copper Ore Deposits
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azurite, a basic copper carbonate with the chemical formula Cu₃(CO₃)₂(OH)₂, is a secondary mineral renowned for its deep "azure" blue color. It forms in the oxidized zones of copper ore deposits through the alteration of primary copper sulfides. The formation and stability of this compound are governed by a delicate interplay of physicochemical parameters, including pH, the partial pressure of carbon dioxide (pCO₂), temperature, and the presence of other ions. This guide provides a comprehensive overview of the geochemical principles underlying this compound formation, detailed experimental protocols for its synthesis, and a summary of its thermodynamic properties.
Geochemical Formation of this compound
This compound precipitates from aqueous solutions containing dissolved copper and carbonate ions, typically under oxidizing conditions. The primary source of copper is the weathering of copper sulfide minerals (e.g., chalcopyrite, bornite), while the carbonate is usually derived from dissolved atmospheric and soil CO₂ in meteoric water or from the dissolution of carbonate host rocks.[1][2]
The overall chemical reaction for the formation of this compound from dissolved copper ions can be represented as:
3Cu²⁺(aq) + 2CO₃²⁻(aq) + 2H₂O(l) ⇌ Cu₃(CO₃)₂(OH)₂(s) + 2H⁺(aq)
The stability of this compound is intricately linked to that of its more common counterpart, malachite (Cu₂(CO₃)(OH)₂). The transformation between these two minerals is primarily controlled by the partial pressure of carbon dioxide.[3]
Physicochemical Conditions for this compound Formation
The formation of this compound is favored under specific environmental conditions, which are summarized in the table below.
| Parameter | Value/Range | Source(s) |
| pH | 6.0 - 8.0 (precipitation range) | [4] |
| ~6.95 (coexistence with malachite) | [4] | |
| pCO₂ | > 10⁻³·⁴⁵ atm | [4] |
| Temperature | 10 - 30 °C | [5] |
| Eh | Oxidizing conditions | [4] |
Table 1: Physicochemical Conditions for this compound Formation
Thermodynamic Data
The thermodynamic stability of this compound has been determined through calorimetric studies. This data is crucial for geochemical modeling of copper ore deposits.
| Thermodynamic Property | Value | Source(s) |
| Enthalpy of Formation from Oxides (ΔH°f,oxides) | -84.7 ± 7.4 kJ/mol | [2] |
| Standard Molar Entropy (S°) | 254.4 ± 3.8 J/(mol·K) | [2] |
| Molar Heat Capacity (Cp) | 228.5 ± 1.4 J/(mol·K) | [2] |
Table 2: Thermodynamic Properties of this compound at 298.15 K
Paragenesis and Stability Relationship with Malachite
This compound and malachite are frequently found in close association, often exhibiting intergrowth or pseudomorphism, where malachite replaces this compound.[3] This transformation is a result of the higher stability of malachite under typical atmospheric conditions, which have a lower partial pressure of CO₂ than is required for this compound to be the stable phase.[1]
The conversion of this compound to malachite can be represented by the following reaction:[1]
2Cu₃(CO₃)₂(OH)₂(s) + H₂O(l) → 3Cu₂(CO₃)(OH)₂(s) + CO₂(g)
This reaction highlights that a decrease in CO₂ partial pressure or an increase in water activity will favor the formation of malachite over this compound.
Figure 1: this compound-Malachite Stability Relationship
Experimental Protocols
The synthesis of this compound in a laboratory setting provides valuable insights into its formation mechanisms and allows for the production of the compound for various research applications.
Synthesis of this compound from Copper(II) Sulfate and Sodium Carbonate
This protocol is adapted from historical pigment synthesis methods and provides a reliable way to produce this compound.[6]
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Solutions:
-
Prepare a solution of copper(II) sulfate by dissolving a specific amount (e.g., 25 g) in deionized water (e.g., 500 mL).
-
Prepare a concentrated solution of sodium carbonate by dissolving a stoichiometric excess (e.g., 30 g) in deionized water (e.g., 250 mL).
-
-
Precipitation:
-
Gently heat the sodium carbonate solution to 45-65 °C on a heating plate with stirring.
-
Slowly add the copper(II) sulfate solution to the heated sodium carbonate solution while maintaining constant stirring. A blue precipitate of this compound will form.
-
-
Digestion and Isolation:
-
Continue stirring the mixture at the elevated temperature for a short period (e.g., 15-30 minutes) to allow for crystal growth. Note that prolonged reaction times (e.g., >2 hours) can lead to the conversion of this compound to the more stable green malachite.[6]
-
Remove the beaker from the heat and allow the precipitate to settle.
-
-
Washing and Drying:
-
Decant the supernatant liquid.
-
Wash the precipitate several times with deionized water to remove soluble impurities.
-
Collect the this compound precipitate by vacuum filtration using a Buchner funnel.
-
Dry the purified this compound in a drying oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.
-
Figure 2: Experimental Workflow for this compound Synthesis
Characterization Techniques
The synthesized product should be characterized to confirm its identity and purity.
| Technique | Purpose | Expected Result for this compound | Source(s) |
| X-ray Diffraction (XRD) | Phase identification and crystal structure analysis | Characteristic diffraction pattern matching the standard for this compound. | [7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (carbonate, hydroxyl) | Absorption bands corresponding to CO₃²⁻ and OH⁻ vibrations. | [3] |
| Raman Spectroscopy | Vibrational analysis for phase identification | Distinct Raman peaks characteristic of the this compound structure. | [3][8] |
| Scanning Electron Microscopy (SEM) | Morphological analysis | Observation of crystal habit (e.g., prismatic, tabular). | - |
| X-ray Fluorescence (XRF) Spectroscopy | Elemental analysis | Detection of copper as the major element. | [3] |
Table 3: Analytical Techniques for this compound Characterization
Influence of Other Ions
The presence of other ions in the solution can influence the mineral phases that form. While detailed quantitative studies are limited, it is known that high concentrations of sulfate (SO₄²⁻) can favor the formation of copper sulfate minerals like brochantite (Cu₄(SO₄)(OH)₆) over copper carbonates.[9] Similarly, the presence of chloride ions can lead to the formation of minerals such as atacamite (Cu₂Cl(OH)₃).[9]
Conclusion
The formation of this compound in the oxidized zones of copper ore deposits is a complex process controlled by a specific set of geochemical parameters. Its stability is delicately balanced, particularly with respect to the partial pressure of carbon dioxide, which dictates its relationship with the more common malachite. Laboratory synthesis provides a means to study these formation pathways and to produce this compound for further research. A thorough understanding of these principles is essential for geochemists, mineralogists, and materials scientists, and may have implications for fields such as economic geology and the development of novel copper-based compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. webexhibits.org [webexhibits.org]
- 4. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 5. Genetic links between malachite and this compound formations [eureka.patsnap.com]
- 6. Sciencemadness Discussion Board - this compound synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Multi-Analytical and Non-Invasive Approach for Characterising Blackened Areas of Originally Blue Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Malachite - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Monoclinic Crystal System of Azurite
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the monoclinic crystal system of azurite, Cu₃(CO₃)₂(OH)₂. It details the mineral's crystallographic, physical, and optical properties, outlines the experimental protocols for its characterization, and presents logical and experimental workflows through structured diagrams.
Introduction to this compound
This compound is a secondary copper mineral renowned for its deep "azure" blue color.[1] It is a basic copper carbonate with the chemical formula Cu₃(CO₃)₂(OH)₂.[1][2] Formed in the oxidized zones of copper ore deposits, it is frequently found in association with malachite, another copper carbonate mineral.[1] this compound crystallizes in the monoclinic system, a crystal system characterized by three unequal axes with one oblique intersection.[1] Understanding the precise crystal structure of minerals like this compound is crucial for materials science, geology, and could offer insights for professionals in drug development, particularly in understanding biomineralization and designing novel crystalline structures.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various crystallographic studies.
Table 1: General and Crystallographic Properties
| Property | Value | Source(s) |
| Chemical Formula | Cu₃(CO₃)₂(OH)₂ | [1][2] |
| Crystal System | Monoclinic | [1] |
| Crystal Class | Prismatic (2/m) | [1] |
| Space Group | P2₁/c (or P2₁/a) | [1][3][4] |
| Unit Cell Parameters | a ≈ 5.01 Å | |
| b ≈ 5.85 Å | [1] | |
| c ≈ 10.35 Å | [1] | |
| β ≈ 92.4° | ||
| Formula Units (Z) | 2 | [1][3] |
Note: The space group is often reported as P2₁/c, but P2₁/a is an equivalent description representing a different choice of unit cell axes. Some advanced studies using neutron diffraction have also explored refinements in the lower symmetry space group P2₁.[5][4]
Table 2: Physical and Optical Properties
| Property | Value | Source(s) |
| Mohs Hardness | 3.5 - 4.0 | [1] |
| Specific Gravity | 3.77 - 3.9 g/cm³ | [1] |
| Cleavage | Perfect on {011}, Fair on {100} | |
| Fracture | Conchoidal | [1] |
| Luster | Vitreous (glassy) | [1] |
| Streak | Light blue | [1] |
| Optical Properties | Biaxial (+) | [1] |
| Refractive Indices | nα = 1.730 | [1] |
| nβ = 1.758 | [1] | |
| nγ = 1.838 | [1] | |
| Birefringence (δ) | 0.108 | [1] |
| Pleochroism | Visible in shades of blue | [1] |
Experimental Protocols
The determination of this compound's crystal structure is primarily accomplished through X-ray diffraction (XRD) techniques. Below are detailed methodologies for both powder and single-crystal XRD analysis.
Protocol for Powder X-ray Diffraction (PXRD)
Powder XRD is a rapid technique used for phase identification and the determination of unit cell parameters of a crystalline material.[6]
-
Sample Preparation:
-
Select a pure this compound sample.
-
Grind the sample to a fine, homogeneous powder (typically <10 µm particle size) using an agate mortar and pestle or a micronizing mill.[7] This ensures a random orientation of crystallites.
-
Mount the powder onto a sample holder. This can be a zero-background holder (e.g., single crystal silicon) or a standard glass slide with a cavity. Ensure the sample surface is flat and level with the holder's surface.
-
-
Data Collection:
-
Place the sample holder into a powder diffractometer.
-
Use a standard X-ray source, typically Copper (Cu Kα radiation, λ ≈ 1.5418 Å).
-
Set the instrument parameters. A typical scan might involve:
-
Voltage and Current: 40 kV and 35-40 mA.
-
Scan Range (2θ): 5° to 80°.
-
Step Size: 0.01° to 0.02° 2θ.
-
Time per Step: 1-10 seconds, depending on desired signal-to-noise ratio.
-
-
Initiate the scan. The goniometer rotates the sample at an angle θ while the detector rotates at 2θ, collecting the intensity of diffracted X-rays at each step.[6]
-
-
Data Analysis:
-
The output is a diffractogram plotting intensity versus 2θ.
-
Phase Identification: Compare the experimental diffraction pattern (specifically the d-spacings and relative intensities of the peaks) against a standard database like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) to confirm the material is this compound.
-
Unit Cell Refinement: Use software (e.g., GSAS, FullProf, TOPAS) to perform a Le Bail fit or Rietveld refinement.[8][9] This process involves fitting a calculated diffraction pattern to the experimental data by refining parameters such as the unit cell dimensions (a, b, c, β), peak shape, and background.[8]
-
Protocol for Single-Crystal X-ray Diffraction
This technique provides the most accurate data for determining the precise atomic arrangement and space group of a crystal.[10]
-
Crystal Selection and Mounting:
-
Under a microscope, select a small, high-quality single crystal of this compound (typically 0.1-0.3 mm in size) that is free of cracks and inclusions.
-
Mount the crystal on a goniometer head, typically by affixing it to the tip of a glass fiber or a specialized loop using a minimal amount of adhesive (e.g., epoxy or oil).
-
-
Data Collection:
-
Mount the goniometer head onto a single-crystal X-ray diffractometer (e.g., a Bruker APEX II or Rigaku Oxford Diffraction instrument) equipped with a CCD or CMOS detector.
-
The X-ray source is typically Molybdenum (Mo Kα radiation, λ ≈ 0.71073 Å) or synchrotron radiation.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to reduce thermal vibrations and improve data quality.
-
Perform an initial scan to determine the unit cell parameters and crystal orientation (indexing).
-
Based on the monoclinic crystal system, plan a full data collection strategy to measure the intensities of a complete and redundant set of reflections over a wide range of 2θ. This involves rotating the crystal through a series of angles (e.g., omega and phi scans).
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to determine the intensity and position of each reflection.
-
Apply corrections for various factors, including Lorentz-polarization effects and absorption (based on the crystal's shape and composition).
-
Use specialized software (e.g., SHELX, Olex2) to solve the crystal structure. This involves determining the phases of the structure factors (the "phase problem") to generate an initial electron density map.
-
Identify the positions of the copper, carbon, oxygen, and hydrogen atoms from the electron density map.
-
Refine the structural model using a non-linear least-squares method.[8] This process adjusts atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed structure factors. The final refined structure is typically reported in a Crystallographic Information File (CIF).[11][12]
-
Visualizations
The following diagrams illustrate key relationships and workflows in the study of this compound's crystal structure.
Caption: Logical Relationship of this compound's Crystallographic Parameters.
Caption: Experimental Workflow for Crystal Structure Determination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C2H2Cu3O8 | CID 9884557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Mineral Data [webmineral.com]
- 4. [1010.5340] The magnetic and crystal structure of this compound Cu$_3$(CO$_3$)$_2$(OH)$_2$ as determined by neutron diffraction [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 7. USGS Information Handout: X-Ray Powder Diffraction [pubs.usgs.gov]
- 8. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 9. shura.shu.ac.uk [shura.shu.ac.uk]
- 10. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]
- 11. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallographic Information File - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Formula and Composition of Azurite: Cu₃(CO₃)₂(OH)₂
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azurite, a basic copper carbonate with the chemical formula Cu₃(CO₃)₂(OH)₂, is a mineral of significant interest across various scientific disciplines, from geology and materials science to the development of novel therapeutic agents. Its distinct deep blue color, a result of the copper(II) ions in its structure, has made it a sought-after pigment for centuries.[1] Beyond its aesthetic value, the precise chemical composition and crystal structure of this compound provide a foundation for understanding its physicochemical properties and potential applications. This technical guide provides a comprehensive overview of the chemical formula, elemental and oxide composition, and crystal structure of this compound. It further details established experimental protocols for its characterization, including X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Electron Probe Microanalysis (EPMA), as well as wet chemical and synthesis methods. This document is intended to serve as a core resource for researchers and professionals requiring a deep technical understanding of this copper-based compound.
Chemical Formula and Composition
The accepted chemical formula for this compound is Cu₃(CO₃)₂(OH)₂ , representing a hydrated copper carbonate.[2][3] This formula indicates that each formula unit of this compound contains three copper atoms, two carbonate groups (CO₃), and two hydroxyl groups (OH).
Elemental and Oxide Composition
The theoretical elemental and oxide composition of pure this compound can be calculated from its chemical formula and the atomic weights of its constituent elements. This data is crucial for quantitative analysis and for verifying the purity of natural or synthetic samples.
| Component | Formula | Molar Mass ( g/mol ) | Percentage by Weight |
| Elements | |||
| Copper | Cu | 63.546 | 55.31% |
| Carbon | C | 12.011 | 6.97% |
| Hydrogen | H | 1.008 | 0.58% |
| Oxygen | O | 15.999 | 37.14% |
| Oxides | |||
| Copper(II) Oxide | CuO | 79.545 | 69.24% |
| Carbon Dioxide | CO₂ | 44.01 | 25.53% |
| Water | H₂O | 18.015 | 5.23% |
| Total | Cu₃(CO₃)₂(OH)₂ | 344.677 | 100.00% |
Table 1: Theoretical elemental and oxide composition of pure this compound.
Crystal Structure
This compound crystallizes in the monoclinic crystal system , belonging to the space group P2₁/c.[2] The crystal structure consists of approximately square planar Cu(II) centers coordinated by carbonate and hydroxide ligands. This specific arrangement of atoms and the electronic transitions within the d-orbitals of the copper ions are responsible for the mineral's characteristic deep blue color.
Experimental Protocols for Characterization
The accurate characterization of this compound's composition and structure relies on a suite of analytical techniques. The following sections provide detailed methodologies for key experiments.
X-ray Diffraction (XRD)
XRD is a fundamental technique for identifying the crystalline phases present in a material and for determining its crystal structure.
Objective: To confirm the crystalline structure of this compound and identify any crystalline impurities.
Methodology:
-
Sample Preparation:
-
A representative sample of this compound is ground to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[4]
-
The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface level with the holder's top edge to prevent peak displacement.[5]
-
-
Instrumentation and Data Acquisition:
-
A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used.
-
The instrument is operated at a voltage of 40-45 kV and a current of 30-40 mA.
-
Data is collected over a 2θ range of 5° to 70°, with a step size of 0.02° and a count time of 1-2 seconds per step.
-
-
Data Analysis:
-
The resulting diffraction pattern is processed to remove background noise.
-
The positions (2θ values) and relative intensities of the diffraction peaks are compared to a standard reference pattern for this compound from the International Centre for Diffraction Data (ICDD) database (PDF# 11-0682).[6]
-
The presence of other crystalline phases (impurities) can be identified by matching their respective diffraction patterns.
-
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. personal.denison.edu [personal.denison.edu]
- 3. mdpi.com [mdpi.com]
- 4. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]
- 5. worldagroforestry.org [worldagroforestry.org]
- 6. Raman Spectroscopy in Geology | Blue Scientific [blue-scientific.com]
A Technical Guide to the Historical Use of Azurite as a Pigment in Art
Audience: Researchers, scientists, and drug development professionals.
Abstract: Azurite, a basic copper carbonate, was a predominant blue pigment in artistic works from antiquity through the Renaissance, valued for its vibrant blue hue.[1][2] Its use declined with the advent of synthetic pigments like Prussian blue in the 18th century.[1][2] This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, historical preparation methods, chemical degradation pathways, and the modern analytical protocols used for its identification in cultural heritage science. Quantitative data is summarized in tabular format, and key processes are visualized using logical diagrams to facilitate a deeper understanding of this historically significant material.
Physicochemical Properties
This compound is a secondary mineral frequently found in the oxidized zones of copper ore deposits, often in association with malachite.[3][4] Its distinct deep blue color is attributable to the copper ions and their coordination with hydroxyl and carbonate groups.[5] The mineral's chemical and physical properties are crucial for both its historical application and its modern-day conservation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | Cu₃(CO₃)₂(OH)₂ | [4][6] |
| Chemical Name | Basic copper carbonate | [6][7] |
| Color Index | PB 30, CI 77420 | [8] |
| Crystal System | Monoclinic | [9] |
| Mohs Hardness | 3.5 - 4.0 | [4] |
| Specific Gravity | 3.7 - 3.9 | [4] |
| Refractive Indices | α = 1.730, β = 1.758, γ = 1.838 | [9] |
| Optical Properties | Biaxial positive, high birefringence, pleochroic | [5][9] |
| Solubility | Insoluble in water; dissolves in dilute acids with effervescence. | [6][8] |
| Lightfastness | Excellent (8 on a scale of 1-8) |[6] |
Historical Sourcing and Pigment Preparation
Historically, high-quality this compound was sourced from various locations, with Hungary being a primary supplier for Europe until the mid-17th century.[1] The preparation of this compound pigment was a meticulous process involving mechanical and physical separation techniques aimed at purifying the mineral and achieving the desired color saturation.[3][10] The particle size of the pigment is a critical factor; coarse grinding produces a deep, dark blue, whereas fine grinding results in a paler, lighter tone.[3][10][11] Artists and artisans developed sophisticated methods of levigation (washing) to separate the crushed mineral into different grades based on particle size.[10][11]
The traditional workflow began with the selection and crushing of high-quality raw this compound mineral. This was followed by grinding and a series of washing and settling steps to remove impurities and separate the particles by size.
Chemical Degradation Pathways
Despite its good lightfastness, this compound is susceptible to chemical alteration over time, influenced by environmental conditions such as humidity, atmospheric pollutants (like sulfur compounds), and the chemical composition of the binding medium.[1][5] The most common degradation pathway is the transformation into the more chemically stable green copper carbonate, malachite (Cu₂(CO₃)(OH)₂).[5][12] This occurs through a process of increased oxidation, often involving the addition of a water molecule.[5] In the presence of alkaline conditions or heat, this compound can degrade into black copper(II) oxide, tenorite (CuO).[5][13][14] Furthermore, in environments containing chloride ions, such as damp walls, this compound can transform into green copper trihydroxychlorides like paratacamite or atacamite (Cu₂Cl(OH)₃).[1][13][15]
Analytical Characterization and Experimental Protocols
The identification of this compound in artworks relies on a multi-analytical approach, combining non-invasive and micro-invasive techniques to determine its chemical and physical characteristics.
Experimental Protocols
4.1.1 Optical Microscopy (OM)
-
Methodology: A microscopic sample of the paint layer, often prepared as a cross-section, is observed under polarized and unpolarized light.
-
Expected Results: this compound particles are identified by their characteristic deep blue color, irregular particle shape, high birefringence, and pleochroism (color change with the orientation of polarized light).[5]
4.1.2 X-Ray Fluorescence (XRF) Spectroscopy
-
Methodology: This non-invasive technique bombards the paint surface with X-rays, causing the elements present to emit characteristic secondary X-rays. The spectrometer detects and measures the energy of these emissions.
-
Expected Results: The presence of a strong signal for copper (Cu) is the primary indicator for a copper-based pigment like this compound.[5] This method is often used for initial screening.
4.1.3 Raman Spectroscopy
-
Methodology: A monochromatic laser is focused on a single pigment grain. The scattered light is collected and analyzed. The energy shift between the incident and scattered light (Raman shift) provides a vibrational spectrum that is a unique fingerprint of the molecule.
-
Expected Results: this compound is definitively identified by a characteristic set of Raman peaks. The most intense band is typically observed around 400-403 cm⁻¹.[16][17] The presence of malachite as an impurity or degradation product can also be detected by its characteristic bands.[18]
4.1.4 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Methodology: A beam of infrared radiation is passed through the sample. The absorption of specific frequencies of IR radiation corresponds to the vibrational modes of the chemical bonds (e.g., C-O and O-H in this compound's carbonate and hydroxyl groups).
-
Expected Results: The FTIR spectrum of this compound shows characteristic absorption bands for hydroxyl and carbonate groups, which can differentiate it from other minerals.[16][19] It is particularly useful for identifying degradation products like copper chlorides.[1][15]
Data Presentation: Spectroscopic Signatures
The unique spectral fingerprints obtained from Raman and FTIR spectroscopy are key to the unambiguous identification of this compound.
Table 2: Key Spectroscopic Peaks for this compound Identification
| Analytical Technique | Characteristic Peaks (cm⁻¹) | Assignment | Source(s) |
|---|---|---|---|
| Raman Spectroscopy | ~145, 180, 250, 284, 335, ~403 (very strong), 746, 767, 839, 940, 1098 (strong) | Cu-O bond vibrations, CO₃²⁻ group vibrations | [17][18] |
| FTIR Spectroscopy | ~3425, ~1420, ~1090, ~837, ~815, ~779 | OH stretching, CO₃²⁻ asymmetric stretching, CO₃²⁻ symmetric stretching, CO₃²⁻ out-of-plane bending |[16][20] |
Integrated Analytical Workflow
A logical and efficient workflow for pigment analysis typically starts with non-invasive screening and progresses to more detailed molecular characterization if required.
Conclusion
This compound remains a subject of significant interest in the field of cultural heritage science. A thorough understanding of its physicochemical properties, historical preparation techniques, and degradation pathways is essential for the accurate interpretation and conservation of historical artworks. The application of a multi-technique analytical approach, leveraging the strengths of microscopy, elemental analysis, and vibrational spectroscopy, allows for the definitive identification of this compound and its alteration products. This technical knowledge provides a crucial foundation for developing appropriate conservation strategies and for appreciating the material choices and technical skills of artists throughout history.
References
- 1. This compound (pigment) - Wikipedia [en.wikipedia.org]
- 2. Pigments through the Ages - Overview - this compound [webexhibits.org]
- 3. webexhibits.org [webexhibits.org]
- 4. This compound: The blue gem material, ore of copper, and pigment. [geology.com]
- 5. webexhibits.org [webexhibits.org]
- 6. kremer-pigmente.com [kremer-pigmente.com]
- 7. nilacolori.com [nilacolori.com]
- 8. This compound - ColourLex [colourlex.com]
- 9. researchgate.net [researchgate.net]
- 10. A Study in Blue Pigments Part 1 - this compound | Kodner Auctions [kodner.com]
- 11. Medieval Whimsies: Refining this compound Pigment [medieval-whimsies.blogspot.com]
- 12. fiveable.me [fiveable.me]
- 13. researchgate.net [researchgate.net]
- 14. Raman spectroscopic analysis of this compound blackening | Semantic Scholar [semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
An In-depth Technical Guide to the Natural Occurrence and Associated Minerals of Azurite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of azurite, its key associated minerals, and the analytical methodologies used for their characterization. The information is presented to support research and development activities where precise mineralogical identification and understanding of formation pathways are critical.
Natural Occurrence and Geological Environment
This compound, a copper carbonate hydroxide mineral with the chemical formula Cu₃(CO₃)₂(OH)₂, is a secondary mineral formed in the oxidized zones of copper ore deposits.[1][2] Its presence is a strong indicator of weathered copper sulfide ores.[2] The formation of this compound is a result of the interaction of carbon-dioxide-laden waters with primary copper minerals, such as chalcopyrite, or other copper-containing solutions reacting with carbonate host rocks like limestone.[1]
This geological process, known as supergene enrichment, occurs under specific physicochemical conditions. This compound typically forms in environments with a neutral to slightly alkaline pH.[3] It is often found in arid or desert regions where low humidity and high evaporation rates contribute to the concentration of mineral-rich solutions.[4]
The formation of this compound is intricately linked with that of malachite (Cu₂(CO₃)(OH)₂), another secondary copper carbonate. The transition between this compound and malachite is highly sensitive to the partial pressure of carbon dioxide (Pco₂) and the pH of the surrounding environment. This compound is favored in conditions of higher Pco₂, while malachite is more stable at lower Pco₂ levels, which is why this compound is often found to alter to the more common malachite.[5] The chemical equation for the alteration of this compound to malachite is as follows:
2Cu₃(CO₃)₂(OH)₂ + H₂O → 3Cu₂(CO₃)(OH)₂ + CO₂[2]
Associated Minerals
This compound is most commonly found in association with a suite of other secondary copper minerals and gangue minerals. The identification of these associated minerals is crucial for understanding the geochemical environment of formation and for mineral processing applications.
Primary Associated Minerals:
-
Malachite: Almost invariably found with this compound, often as intergrowths or pseudomorphs after this compound.[6] The vibrant green of malachite contrasts sharply with the deep blue of this compound, creating aesthetically notable specimens.
-
Cuprite: A copper oxide (Cu₂O) that is also a common secondary mineral in the oxidized zone of copper deposits.
-
Chrysocolla: A hydrated copper silicate with a variable chemical formula, often found in association with this compound and malachite.[7]
-
Native Copper: Can be found in the same geological settings, resulting from the reduction of copper ions.
-
Tenorite: A copper(II) oxide (CuO) that is another common alteration product of copper sulfides.
Other Associated Minerals:
Less commonly, this compound can be found with a variety of other minerals, including:
-
Cerussite: A lead carbonate (PbCO₃), indicating the presence of lead in the primary ore body.
-
Smithsonite: A zinc carbonate (ZnCO₃), suggesting a zinc-bearing primary ore.
-
Limonite: A mixture of hydrated iron(III) oxides-hydroxides, which is a common product of the weathering of iron-bearing sulfide minerals.
-
Calcite and Dolomite: Often as the host rock in which the secondary copper minerals precipitate.[3][7]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and its most common associated minerals for easy comparison.
Table 1: Chemical and Crystallographic Properties
| Mineral | Chemical Formula | Crystal System |
| This compound | Cu₃(CO₃)₂(OH)₂ | Monoclinic |
| Malachite | Cu₂(CO₃)(OH)₂ | Monoclinic |
| Cuprite | Cu₂O | Isometric |
| Chrysocolla | (Cu,Al)₂H₂Si₂O₅(OH)₄·n H₂O | Orthorhombic/Amorphous |
Table 2: Physical and Optical Properties
| Property | This compound | Malachite | Cuprite | Chrysocolla |
| Color | Azure blue, deep blue | Bright green, dark green | Red, brownish-red | Blue, cyan, green |
| Luster | Vitreous to dull | Vitreous, silky, to dull | Adamantine to submetallic | Vitreous to earthy |
| Hardness (Mohs) | 3.5 - 4 | 3.5 - 4 | 3.5 - 4 | 2.5 - 3.5 |
| Specific Gravity | 3.77 - 3.89 | 3.6 - 4.05 | 5.85 - 6.15 | 1.9 - 2.4 |
| Streak | Light blue | Light green | Brownish-red | White to bluish-green |
| Refractive Index | 1.730 - 1.838 | 1.655 - 1.909 | 2.849 | 1.575 - 1.635 |
Experimental Protocols for Mineral Identification
Accurate identification of this compound and its associated minerals is essential for research and industrial applications. The following are detailed methodologies for key analytical techniques.
X-ray Diffraction (XRD)
Purpose: To identify the crystalline phases present in a sample by analyzing the diffraction pattern of X-rays interacting with the crystal lattice.
Methodology:
-
Sample Preparation:
-
A representative sample of the mineral is ground to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[3]
-
The powder is then mounted onto a sample holder, which can be a standard back-fill holder or a zero-background holder for small sample quantities. The powder surface should be flat and level with the surface of the holder.[3]
-
-
Instrument Settings (Typical for Copper Target):
-
X-ray Source: Cu Kα radiation (λ = 1.5418 Å).
-
Voltage and Current: 40 kV and 30-40 mA.
-
Scan Range (2θ): 5° to 70°.
-
Step Size: 0.02°.
-
Scan Speed/Dwell Time: 1-2°/minute or a suitable dwell time per step.
-
-
Data Analysis:
-
The resulting diffractogram (a plot of intensity vs. 2θ) is processed to identify the peak positions and relative intensities.
-
The d-spacings are calculated from the peak positions using Bragg's Law (nλ = 2dsinθ).
-
The experimental pattern is compared with standard reference patterns from a crystallographic database (e.g., the Powder Diffraction File™ from the ICDD) to identify the mineral phases present.
-
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)
Purpose: To observe the morphology and texture of the mineral grains at high magnification and to determine their elemental composition.
Methodology:
-
Sample Preparation:
-
For morphological analysis of individual grains, the powder can be mounted on an aluminum stub using double-sided carbon tape and then sputter-coated with a conductive material (e.g., carbon or gold) to prevent charging under the electron beam.
-
For analysis of mineral intergrowths and textures, a bulk sample is embedded in epoxy resin, and a polished thin section or a polished block is prepared.[8] The surface is polished to a fine finish (typically down to 1 µm or finer) to ensure a flat surface for accurate EDS analysis.[8] The polished sample is then carbon-coated.
-
-
Instrument Settings (Typical):
-
Accelerating Voltage: 15-20 kV.
-
Beam Current/Spot Size: Adjusted for optimal X-ray count rate and spatial resolution.
-
Working Distance: Typically 10-15 mm.
-
-
Data Collection and Analysis:
-
Imaging: Secondary electron (SE) imaging provides topographic information, while backscattered electron (BSE) imaging shows compositional contrast (heavier elements appear brighter).
-
EDS Analysis: The electron beam is focused on a specific point or area of interest, and the emitted characteristic X-rays are collected by the EDS detector. The resulting spectrum shows peaks corresponding to the elements present. Quantitative analysis can be performed using standard-based or standardless methods to determine the elemental weight percentages.
-
Raman Spectroscopy
Purpose: To identify minerals based on their unique vibrational modes of chemical bonds. It is a non-destructive technique that requires minimal sample preparation.
Methodology:
-
Sample Preparation:
-
A small, representative fragment of the mineral or a powdered sample can be placed on a microscope slide. No coating is required.[9]
-
-
Instrument Settings (Typical):
-
Laser Wavelength: Commonly 532 nm (green) or 785 nm (red). The choice depends on the sample's fluorescence characteristics.
-
Laser Power: Kept low (typically <1 mW at the sample) to avoid thermal decomposition of the carbonate and hydroxide minerals.
-
Objective Lens: 50x or 100x magnification for high spatial resolution.
-
Acquisition Time and Accumulations: Adjusted to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The Raman spectrum (a plot of intensity vs. Raman shift in cm⁻¹) is collected.
-
The positions and relative intensities of the Raman bands are characteristic of the mineral's molecular structure. For this compound, key peaks are associated with the carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups.
-
The experimental spectrum is compared with reference spectra from a mineralogical database (e.g., the RRUFF™ project) for identification.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships and workflows described in this guide.
Caption: Formation pathway of this compound and its alteration to malachite.
Caption: A typical analytical workflow for the characterization of this compound.
References
- 1. nanoscience.com [nanoscience.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. worldagroforestry.org [worldagroforestry.org]
- 4. allmineralsrock.com [allmineralsrock.com]
- 5. rruff.net [rruff.net]
- 6. firemountaingems.com [firemountaingems.com]
- 7. quora.com [quora.com]
- 8. Preparing geological samples for SEM analysis - University of Plymouth [plymouth.ac.uk]
- 9. Raman Imaging Easily Distinguishes Carbonate Minerals [thermofisher.com]
azurite and malachite intergrowth and pseudomorphism
An in-depth technical guide on the intergrowth and pseudomorphism of azurite and malachite, tailored for researchers, scientists, and professionals in drug development who may have an interest in mineral transformation and crystallization processes.
Introduction
This compound (Cu₃(CO₃)₂(OH)₂) and malachite (Cu₂(CO₃)(OH)₂) are secondary copper carbonate hydroxide minerals renowned for their vibrant blue and green colors, respectively[1][2][3]. They are commonly found in the oxidized zones of copper ore deposits[2][4]. The relationship between these two minerals is a classic example of mineral transformation, frequently resulting in intricate intergrowths and pseudomorphism, where malachite replaces this compound while preserving the original crystal shape[5][6].
This guide provides a detailed examination of the physicochemical principles governing the stability, intergrowth, and pseudomorphic replacement of this compound by malachite. It includes a summary of their properties, the thermodynamic conditions driving the transformation, and the experimental protocols used to study these phenomena.
Physicochemical and Crystallographic Properties
This compound and malachite share a common chemistry as copper carbonate hydroxides but differ in their crystal structure and composition, which dictates their physical properties and stability[1]. Both minerals crystallize in the monoclinic system[1][3]. A summary of their key properties is presented below.
Table 1: Comparative Properties of this compound and Malachite
| Property | This compound | Malachite |
| Chemical Formula | Cu₃(CO₃)₂(OH)₂[1] | Cu₂(CO₃)(OH)₂[1] |
| Crystal System | Monoclinic[1][3] | Monoclinic[1][3] |
| Color | Azure, Deep Blue[1][3] | Banded Light and Dark Green[1][3] |
| Luster | Vitreous to Dull[1][3] | Adamantine, Vitreous, Silky, Dull[1] |
| Streak | Light Blue[1] | Light Green[1] |
| Mohs Hardness | 3.5 - 4.0[1][3][4] | 3.5 - 4.0[1][3][4] |
| Specific Gravity | 3.77 - 3.89[1] | 3.6 - 4.05[1] |
| Cleavage | Perfect in one direction, fair in another[3] | Good in one direction[3] |
| Refractive Indices | α = 1.730, β = 1.758, γ = 1.838[7] | α = 1.655, β = 1.875, γ = 1.909 |
Thermodynamics of Transformation and Stability
The transformation of this compound to malachite is a well-documented geological process driven by changes in environmental conditions. Malachite is generally the more stable copper carbonate under typical surface conditions, which explains the common occurrence of malachite pseudomorphs after this compound[5]. The stability of these minerals is highly sensitive to the partial pressure of carbon dioxide (Pco₂) and the pH of the surrounding aqueous environment[5][6][8].
3.1 Influence of Pco₂ and pH The equilibrium between this compound and malachite is critically dependent on the concentration of dissolved CO₂ in water.
-
This compound formation is favored in environments with a relatively high partial pressure of CO₂ and slightly more acidic conditions[5][6][9][10].
-
Malachite is the stable phase at lower CO₂ partial pressures, close to normal atmospheric levels (Pco₂ = 10⁻³⁵ atm), and in slightly more alkaline conditions[5][6][9].
The transition equilibrium is reached at a Pco₂ of approximately 10⁻³⁴⁵ atm[5][8]. A slight decrease in CO₂ concentration in the groundwater is sufficient to trigger the conversion of this compound to malachite. This process explains the frequent alteration of this compound and the formation of pseudomorphs[5][8]. The precipitation of both minerals typically occurs at pH values between 6 and 8[5][8].
Table 2: Thermodynamic Properties
| Property | This compound (Cu₃(OH)₂(CO₃)₂) | Malachite (Cu₂(OH)₂CO₃) |
| Standard Molar Heat Capacity (C p⁰ at 298.15 K) | 228.5 ± 1.4 J mol⁻¹ K⁻¹[8] | 154.3 ± 0.93 J mol⁻¹ K⁻¹[8] |
| Standard Molar Entropy (S⁰ at 298.15 K) | 254.4 ± 3.8 J mol⁻¹ K⁻¹[8] | 166.3 ± 2.5 J mol⁻¹ K⁻¹[8] |
| Enthalpy of Formation from Oxides (ΔH⁰f,ox) | -84.7 ± 7.4 kJ mol⁻¹[8][11] | -52.5 ± 5.9 kJ mol⁻¹[8][11] |
| Enthalpy of Decomposition | 105.1 ± 5.8 kJ mol⁻¹[8] | 66.1 ± 5.0 kJ mol⁻¹[8] |
The Pseudomorphism Pathway
Pseudomorphism is the process where one mineral is replaced by another, with the new mineral inheriting the external crystal form of the original. The transformation of this compound to malachite is a paramorphic replacement, involving the addition of water and the removal of carbonate.
The overall chemical reaction is: 2 Cu₃(CO₃)₂(OH)₂ (this compound) + H₂O → 3 Cu₂(CO₃)(OH)₂ (Malachite) + CO₂
This reaction is facilitated by percolating, slightly acidic, copper-bearing waters in the oxidizing zone above copper deposits[4]. As these solutions interact with this compound crystals, a drop in CO₂ partial pressure or a slight increase in pH can initiate the transformation[5][6]. This alteration often begins on the outer surfaces of the this compound crystal or along internal cleavage planes and fractures, gradually progressing inwards[6][12].
References
- 1. allmineralsrock.com [allmineralsrock.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound with Malachite [hub.catalogit.app]
- 4. Azurmalachite: A rock composed of this compound and malachite [geology.com]
- 5. rruff.net [rruff.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Genetic links between malachite and this compound formations [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. usgs.gov [usgs.gov]
Methodological & Application
Synthesis of Azurite Pigment for Art Restoration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the laboratory synthesis of azurite pigment (Cu₃(CO₃)₂(OH)₂), a vibrant blue pigment historically used in art. The synthesis is achieved through a controlled precipitation reaction, yielding a product suitable for art restoration purposes where historical accuracy is paramount. The protocols outlined below are designed to be reproducible and provide a basis for further research and optimization.
Introduction
This compound is a basic copper carbonate mineral that has been used as a blue pigment since antiquity.[1] Its rich, deep blue color made it a popular choice for artists throughout history. For art restoration, the use of historically accurate materials is crucial to maintain the integrity of the artwork. The laboratory synthesis of this compound allows for the production of a pigment with controlled properties, such as particle size and purity, which can be tailored to match the specific characteristics of the original pigment.
The primary method for synthesizing this compound in a laboratory setting is through the controlled precipitation of a copper(II) salt solution with a carbonate solution under specific temperature and pH conditions.[2] The particle size of the resulting pigment is a critical factor influencing its color, with coarser particles generally producing a darker blue and finer particles yielding a lighter, more sky-blue hue.[3][4] A significant challenge in this compound synthesis is its inherent instability, as it can readily convert to the more stable green copper carbonate, malachite (Cu₂(CO₃)(OH)₂).[2] Therefore, careful control of reaction parameters and rapid post-synthesis processing are essential.
Experimental Protocols
Two primary methods for the precipitation of this compound are detailed below. Method A utilizes copper(II) sulfate and sodium carbonate, while Method B employs copper(II) nitrate and calcium hydroxide (quicklime).
Method A: Synthesis via Copper(II) Sulfate and Sodium Carbonate
This protocol is adapted from established precipitation methods for basic copper carbonates.[2]
2.1. Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Distilled water
-
Ethanol
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Thermometer
-
pH meter or pH indicator strips
-
Buchner funnel and filter paper
-
Drying oven
2.2. Procedure:
-
Prepare Reactant Solutions:
-
Prepare a concentrated solution of sodium carbonate by dissolving a specific amount of Na₂CO₃ in distilled water.
-
Prepare a solution of copper(II) sulfate by dissolving a specific amount of CuSO₄·5H₂O in distilled water.
-
-
Reaction Setup:
-
Place the sodium carbonate solution in a beaker on a magnetic stirrer with a heating mantle.
-
Gently heat the solution to a temperature between 45°C and 65°C.[2]
-
Monitor the temperature continuously with a thermometer.
-
-
Precipitation:
-
Slowly add the copper(II) sulfate solution to the heated sodium carbonate solution while stirring continuously.
-
A blue precipitate of this compound will begin to form.
-
Monitor and maintain the pH of the solution between 6.5 and 7.0.[2]
-
-
Reaction Completion and Isolation:
-
Continue stirring the mixture at the specified temperature for a set duration. Note that prolonged reaction times can favor the formation of malachite.[2]
-
Once the reaction is complete, immediately cool the mixture in an ice bath to quench the reaction and stabilize the this compound.
-
Quickly filter the blue precipitate using a Buchner funnel under vacuum.
-
-
Washing and Drying:
-
Wash the precipitate several times with distilled water to remove any soluble impurities.
-
Follow with a final wash with ethanol to aid in drying and further stabilize the pigment.[2]
-
Carefully transfer the pigment to a watch glass or petri dish and dry in a drying oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Grinding and Sieving (Optional):
-
If a specific particle size is desired, the dried pigment can be gently ground using a mortar and pestle.
-
The ground pigment can then be sieved to separate different particle size fractions, which will exhibit different shades of blue.
-
Method B: Synthesis via Copper(II) Nitrate and Quicklime
This historical method, also known as the "blue bice" synthesis, utilizes different precursors.[3]
2.1. Materials:
-
Copper metal (turnings or wire)
-
Nitric acid (HNO₃), dilute
-
Calcium hydroxide (Ca(OH)₂, quicklime)
-
Distilled water
-
Beakers
-
Stirring rod
-
Linen cloth or filter paper for draining
2.2. Procedure:
-
Prepare Copper Nitrate Solution:
-
In a well-ventilated area, dissolve copper metal in cold, dilute nitric acid. This will produce a solution of copper(II) nitrate (Cu(NO₃)₂).
-
-
Precipitation of Copper Hydroxide:
-
Add a sufficient amount of quicklime to the copper nitrate solution to precipitate the copper as copper hydroxide, a greenish precipitate. The amount of quicklime should be enough to neutralize the acid.
-
-
Conversion to this compound:
-
After decanting the supernatant liquid, wash the green precipitate with water.
-
Spread the precipitate on a linen cloth to drain excess water.
-
Transfer a portion of the moist green precipitate to a grinding stone or mortar.
-
Add a small amount of powdered quicklime (approximately 7-10 parts per 100 parts of precipitate) and grind the mixture. The color will change from green to blue as this compound is formed.[3]
-
-
Drying:
-
Allow the resulting blue paste to air dry completely.
-
Data Presentation
The following tables summarize the expected quantitative data from the synthesis of this compound. These values are representative and may vary depending on the specific experimental conditions.
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Method A | Method B |
| Copper Precursor | Copper(II) Sulfate | Copper(II) Nitrate |
| Carbonate Source | Sodium Carbonate | Calcium Hydroxide |
| Temperature | 45-65 °C | Room Temperature |
| pH | 6.5 - 7.0 | Not specified |
| Reaction Time | Variable (short) | Not specified |
| Post-treatment | Ethanol wash | Grinding with quicklime |
Table 2: Physicochemical Properties of Synthesized this compound
| Property | Expected Value/Range |
| Chemical Formula | Cu₃(CO₃)₂(OH)₂ |
| Particle Size | Variable (influences color) |
| Color (CIELAB) | L, a, b* values vary with particle size |
| Yield | Dependent on reaction conditions |
Visualizations
Logical Workflow for this compound Synthesis (Method A)
Caption: Workflow for the synthesis of this compound pigment via the precipitation of copper(II) sulfate with sodium carbonate.
Chemical Reaction Pathway for this compound Formation
Caption: Overall chemical reaction for the synthesis of this compound from copper(II) sulfate and sodium carbonate.
References
Application Notes and Protocols for the Analytical Characterization of Azurite
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azurite, a basic copper carbonate mineral with the chemical formula Cu₃(CO₃)₂(OH)₂, is renowned for its deep blue color. Historically used as a pigment in paintings and manuscripts, its characterization is crucial for art conservation, historical studies, and geological sciences. In modern materials science, understanding the properties of such minerals can inform the synthesis of novel materials. This document provides detailed application notes and protocols for the analytical characterization of this compound using a suite of instrumental techniques.
Vibrational Spectroscopy: Raman and Fourier-Transform Infrared (FTIR) Spectroscopy
Vibrational spectroscopy is a non-destructive technique that provides information about the molecular vibrations of a substance, offering a unique fingerprint for identification.
Raman Spectroscopy
Raman spectroscopy is particularly effective for the identification of inorganic pigments. The technique involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light.
Quantitative Data: Characteristic Raman Bands of this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~145 | Lattice mode | [1][2] |
| ~180 | Lattice mode | [1] |
| ~250 | Lattice mode | [1] |
| ~284 | Lattice mode | [1] |
| ~335 | Lattice mode | [1] |
| ~403 | ν(Cu-O) | [1] |
| ~545 | ν(Cu-O) | [1] |
| ~746 | ν₄(CO₃²⁻) in-plane bend | [1] |
| ~767 | ν₄(CO₃²⁻) in-plane bend | [1] |
| ~839 | ν₂(CO₃²⁻) out-of-plane bend | [1] |
| ~940 | δ(OH) | [1] |
| ~1098 | ν₁(CO₃²⁻) symmetric stretch | [1] |
| ~1432 | ν₃(CO₃²⁻) asymmetric stretch | [1] |
| ~1573 | ν₃(CO₃²⁻) asymmetric stretch | [1] |
| ~3427 | ν(OH) stretch | [3] |
Experimental Protocol: Raman Spectroscopy of this compound Powder
-
Sample Preparation: Place a small amount of the this compound powder (a few milligrams) onto a clean microscope slide.
-
Instrument Setup:
-
Spectrometer: A micro-Raman spectrometer is typically used.
-
Excitation Laser: A 532 nm or 785 nm laser is commonly employed. The choice of laser wavelength may be critical to avoid fluorescence, which can obscure the Raman signal.[4]
-
Laser Power: Use the lowest possible laser power to avoid thermal degradation of the sample. A starting point is typically 1-5 mW at the sample.
-
Objective: A 50x or 100x objective is commonly used to focus the laser onto the sample.
-
Spectral Range: Collect spectra in the range of 100-4000 cm⁻¹.
-
-
Data Acquisition:
-
Acquire spectra from multiple points on the sample to ensure homogeneity.
-
Typical acquisition times range from a few seconds to several minutes, with multiple accumulations to improve the signal-to-noise ratio.[5]
-
-
Data Analysis:
-
Process the spectra to remove any background fluorescence.
-
Compare the peak positions with the reference data in the table above to confirm the identity of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information on the functional groups present.
Quantitative Data: Characteristic FTIR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3435 | ν(OH) stretch | [6] |
| ~1496 | ν₃(CO₃²⁻) asymmetric stretch | [6] |
| ~1448 | ν₃(CO₃²⁻) asymmetric stretch | [6] |
| ~1095 | ν₁(CO₃²⁻) symmetric stretch | [3] |
| ~1035 | δ(OH) | [7] |
| ~952 | δ(OH) | [7] |
| ~837 | ν₂(CO₃²⁻) out-of-plane bend | [3] |
| ~817 | ν₂(CO₃²⁻) out-of-plane bend | [3] |
| ~769 | ν₄(CO₃²⁻) in-plane bend | [7] |
| ~747 | ν₄(CO₃²⁻) in-plane bend | [7] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of this compound Powder
-
Sample Preparation: No specific sample preparation is required for ATR-FTIR. Ensure the this compound powder is dry.
-
Instrument Setup:
-
Spectrometer: An FTIR spectrometer equipped with a diamond or germanium ATR crystal.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 32 or 64 scans to obtain a good quality spectrum.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound powder onto the ATR crystal, ensuring good contact. Apply pressure using the instrument's pressure clamp.
-
Record the sample spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Compare the observed absorption bands with the reference table to identify this compound.
-
X-ray Diffraction (XRD)
XRD is a powerful technique for identifying crystalline materials and determining their crystal structure. Each crystalline solid has a unique XRD pattern.
Quantitative Data: Characteristic X-ray Diffraction Peaks for this compound (Cu Kα radiation)
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 17.5 | 5.06 | 100 |
| 23.7 | 3.75 | 80 |
| 29.5 | 3.02 | 70 |
| 33.8 | 2.65 | 60 |
| 37.1 | 2.42 | 50 |
(Note: These are approximate values and can vary slightly depending on the specific instrument and sample.)
Experimental Protocol: Powder X-ray Diffraction of this compound
-
Sample Preparation:
-
Instrument Setup:
-
Diffractometer: A powder X-ray diffractometer.
-
X-ray Source: Commonly Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: Typical settings are 40 kV and 30-40 mA.
-
Scan Range: A 2θ range of 5-80° is generally sufficient for identification.
-
Step Size and Dwell Time: A step size of 0.02° and a dwell time of 1-2 seconds per step are common.
-
-
Data Acquisition:
-
Run the diffraction scan.
-
-
Data Analysis:
-
The resulting diffractogram will show peaks at specific 2θ angles.
-
Compare the peak positions and relative intensities with a reference database (e.g., the ICDD Powder Diffraction File) to confirm the presence of this compound.
-
Microscopy: Optical and Scanning Electron Microscopy (SEM)
Microscopy techniques are essential for examining the morphology, particle size, and elemental composition of this compound.
Optical Microscopy (OM)
OM provides information on the color, transparency, crystal shape, and pleochroism of this compound particles.
Observations for this compound under OM:
-
Color: Deep blue.
-
Morphology: Angular, crystalline particles of varying sizes.
-
Pleochroism: Crystals exhibit pleochroism, changing color from blue to violet-blue as the stage is rotated.[10]
-
Birefringence: High birefringence is observed under crossed polars.[10]
Experimental Protocol: Optical Microscopy of this compound Pigment
-
Sample Preparation:
-
Smear Mount: Place a small amount of this compound powder on a microscope slide, add a drop of a suitable mounting medium (e.g., Cargille Meltmount or Canada Balsam), and cover with a coverslip.[11]
-
Cross-section: For analyzing paint layers, a small sample is embedded in a resin, and then ground and polished to reveal the different layers.[12]
-
-
Microscope Setup:
-
Use a polarized light microscope with transmitted and reflected light capabilities.
-
-
Analysis:
-
Observe the sample under plane-polarized light to assess color and morphology.
-
Observe under crossed-polarized light to assess birefringence.
-
Rotate the stage to observe pleochroism.
-
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)
SEM provides high-magnification images of the sample's surface, revealing details about particle shape and texture. EDX allows for the elemental analysis of the sample.
Expected Results for this compound:
-
SEM Image: Shows the morphology of the this compound particles, which are often crystalline and can have sharp edges.
-
EDX Spectrum: Will show strong peaks for Copper (Cu), Carbon (C), and Oxygen (O), consistent with the chemical formula Cu₃(CO₃)₂(OH)₂.
Experimental Protocol: SEM-EDX of this compound Powder
-
Sample Preparation:
-
Mount the this compound powder onto an aluminum SEM stub using double-sided carbon tape.
-
Gently press the powder onto the tape and remove any excess loose powder with a puff of compressed air to prevent contamination of the SEM chamber.
-
For non-conductive samples like this compound, a thin conductive coating (e.g., gold, palladium, or carbon) must be applied using a sputter coater to prevent charging under the electron beam.
-
-
Instrument Setup:
-
SEM: A scanning electron microscope.
-
Accelerating Voltage: Typically 15-20 kV for imaging and EDX analysis.
-
Working Distance: Adjust for optimal imaging and EDX signal collection.
-
-
Data Acquisition:
-
Acquire secondary electron (SE) or backscattered electron (BSE) images to visualize the morphology and topography of the particles.
-
Perform EDX analysis on selected particles or areas to obtain the elemental composition.
-
-
Data Analysis:
-
The EDX software will generate a spectrum with peaks corresponding to the elements present.
-
Quantitative analysis can be performed to determine the elemental ratios, which should be consistent with the stoichiometry of this compound.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are used to study the changes in a material's physical and chemical properties as a function of temperature.
Quantitative Data: Thermal Decomposition of this compound
| Temperature Range (°C) | Mass Loss Event | Products | Reference |
| ~280-380 | First decomposition step | Loss of H₂O and CO₂ | [9][13] |
| ~380-450 | Second decomposition step | Further loss of CO₂ | [9][14] |
| >450 | - | Final product: CuO (tenorite) | [9] |
Experimental Protocol: TGA-DSC of this compound
-
Sample Preparation:
-
Weigh a small amount of this compound powder (typically 5-10 mg) into an alumina or platinum crucible.
-
-
Instrument Setup:
-
Instrument: A simultaneous TGA-DSC instrument.
-
Atmosphere: Typically run under an inert atmosphere (e.g., nitrogen or argon) or in air, with a constant flow rate (e.g., 20-50 mL/min).[15]
-
Heating Rate: A heating rate of 10 °C/min is common.[15]
-
Temperature Range: Heat the sample from room temperature to approximately 600 °C.
-
-
Data Acquisition:
-
Run the thermal analysis program. The instrument will simultaneously record the mass change (TGA) and the heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
The TGA curve will show distinct steps corresponding to mass loss events. The DSC curve will show endothermic or exothermic peaks associated with these transitions.
-
Determine the onset and peak temperatures of decomposition from the TGA and DSC curves.
-
Calculate the percentage of mass loss for each step and compare it to the theoretical values for the decomposition of this compound to copper oxide.
-
Visualizations
Caption: General workflow for the analytical characterization of this compound.
Caption: Experimental workflow for SEM-EDX analysis of this compound powder.
References
- 1. retsch.com [retsch.com]
- 2. researchgate.net [researchgate.net]
- 3. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 4. Unlocking the Secrets of Historical Pigments with Raman Spectroscopy – Heritage Science Group [hsg.ino.cnr.it]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of major and trace elements in geological samples by laser ablation solution sampling-inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. azom.com [azom.com]
- 9. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 10. mineral.cuso.ch [mineral.cuso.ch]
- 11. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 12. Pigments through the Ages - Microscopy [webexhibits.org]
- 13. researchgate.net [researchgate.net]
- 14. jascoinc.com [jascoinc.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Azurite as a Precursor for Copper-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-based catalysts are pivotal in a myriad of chemical transformations, including oxidation reactions, methanol synthesis, and various cross-coupling reactions, owing to their high natural abundance and cost-effectiveness.[1] The performance of these catalysts is intrinsically linked to their synthesis, which dictates the physicochemical properties of the final material. Azurite, a naturally occurring copper carbonate hydroxide mineral with the chemical formula Cu₃(CO₃)₂(OH)₂, presents a readily available and effective precursor for the synthesis of copper oxide (CuO) catalysts.[2]
The primary route for converting this compound to a catalytically active form is through thermal decomposition, a process that yields copper(II) oxide (tenorite), a p-type semiconductor with significant applications in catalysis.[3][4] The thermal decomposition of this compound is a multi-step process involving the sequential loss of water and carbon dioxide to form CuO.[4] This method offers a straightforward approach to producing copper oxide catalysts with potentially unique morphological and surface properties derived from the mineral precursor.
These application notes provide detailed protocols for the synthesis of copper-based catalysts from an this compound precursor, their characterization, and their application in catalytic processes, supported by quantitative data and visual workflows.
Experimental Protocols
Protocol 1: Synthesis of Copper Oxide (CuO) Catalyst from this compound via Thermal Decomposition
This protocol details the preparation of a copper oxide catalyst from natural this compound mineral through calcination.
Materials:
-
Natural this compound mineral chunks
-
Deionized water
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
-
Beakers and graduated cylinders
-
Stirring hotplate
-
Buchner funnel and filter paper
-
Oven
-
Muffle furnace
-
Ceramic crucibles
Procedure:
-
Precursor Preparation:
-
Select high-purity this compound mineral chunks.
-
Crush the this compound chunks into smaller pieces using a mortar and pestle.
-
Grind the smaller pieces into a fine powder.
-
Sieve the powder to obtain a uniform particle size (e.g., passing through a 100-mesh sieve).
-
-
Washing and Drying:
-
Wash the this compound powder with deionized water to remove any soluble impurities.
-
Stir the powder in deionized water for 1 hour at room temperature.
-
Filter the powder using a Buchner funnel and wash with copious amounts of deionized water until the filtrate is neutral.
-
Dry the washed powder in an oven at 110 °C for 12 hours to remove residual water.
-
-
Calcination:
-
Place the dried this compound powder in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the furnace to the desired calcination temperature (e.g., 400 °C, 500 °C, or 600 °C) at a ramping rate of 5 °C/min.
-
Hold the temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition of this compound to copper oxide. This compound typically decomposes in two steps, with the evolution of water and carbon dioxide.[4]
-
Allow the furnace to cool down naturally to room temperature.
-
The resulting black powder is the copper oxide (CuO) catalyst.
-
Diagram of the Experimental Workflow for Catalyst Synthesis:
Caption: Workflow for the synthesis of CuO catalyst from this compound mineral.
Protocol 2: Characterization of the this compound-Derived CuO Catalyst
This protocol outlines the standard techniques to characterize the synthesized copper oxide catalyst.
Techniques:
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst and determine the crystallite size. The expected primary phase is tenorite (CuO).
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size distribution of the CuO catalyst.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the catalyst and confirm the presence of copper and oxygen, and the absence of impurities.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area, pore volume, and pore size distribution of the catalyst, which are crucial for catalytic activity.
-
Temperature-Programmed Reduction (TPR): To investigate the reducibility of the copper oxide species in the catalyst, providing insights into the catalyst's redox properties.
Diagram of the Catalyst Characterization Workflow:
Caption: Workflow for the characterization of the synthesized CuO catalyst.
Data Presentation
The performance of copper-based catalysts is highly dependent on the specific reaction conditions and the catalyst's properties. While specific data for this compound-derived catalysts is limited in the literature, the following tables summarize representative quantitative data for copper-based catalysts in two key applications: CO oxidation and methanol synthesis.
Table 1: Catalytic Performance of Copper-Based Catalysts in CO Oxidation
| Catalyst Precursor/Support | Calcination Temp. (°C) | Reaction Temp. for 50% Conversion (T₅₀, °C) | Reaction Temp. for 100% Conversion (T₁₀₀, °C) | Reference |
| Cu(NO₃)₂/Al₂O₃ | 500 | ~150 | ~250 | [5] |
| Cu₂ (OH)₂CO₃ | 300 | Not specified | Not specified | [6] |
| Copper Hydroxide | 250 | Room Temperature (after activation) | Not specified | [7] |
Table 2: Catalytic Performance of Copper-Based Catalysts in Methanol Synthesis
| Catalyst Composition | Reaction Temperature (°C) | Reaction Pressure (MPa) | CO₂ Conversion (%) | Methanol Selectivity (%) | Methanol Yield (%) | Reference |
| CuO/ZnO/Al₂O₃ | 260 | 3 | Not specified | Not specified | Productivity: 2.7 kg kgcat⁻¹ h⁻¹ | [8] |
| CuO/ZnO/ZrO₂/Al₂O₃ | 220 | 2.76 | Not specified | Not specified | 12.4 | [9][10][11] |
Logical Relationships and Signaling Pathways
The synthesis of an active copper-based catalyst from this compound involves a clear logical progression from the raw mineral to the final catalytically active material. This process is governed by the chemical transformations occurring during thermal decomposition.
Diagram of the Logical Relationship in Catalyst Formation:
Caption: Logical progression from this compound precursor to active CuO catalyst.
Conclusion
This compound serves as a viable and accessible precursor for the synthesis of copper oxide catalysts. The thermal decomposition method is a straightforward and effective way to produce catalytically active CuO. The properties and performance of the resulting catalyst can be tailored by controlling the calcination temperature and duration. The provided protocols offer a foundational methodology for researchers to prepare and characterize their own this compound-derived catalysts for various applications in chemical synthesis and catalysis. Further research into the specific catalytic performance of this compound-derived materials will continue to enhance their utility in the scientific community.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijche.com [ijche.com]
- 7. researchgate.net [researchgate.net]
- 8. US20070014711A1 - Method for forming activated copper oxide catalysts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Identification of Azurite and Malachite using Raman Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Raman spectroscopy is a powerful non-destructive technique for the rapid identification and characterization of minerals. This application note provides a detailed protocol for the use of Raman spectroscopy in distinguishing between azurite (Cu₃(CO₃)₂(OH)₂) and malachite (Cu₂(CO₃)(OH)₂), two common copper carbonate hydroxide minerals. These minerals are of interest not only in geology but also in art history and conservation, where they have been used as pigments for centuries.[1] The distinct molecular structures of this compound and malachite give rise to unique vibrational modes, resulting in characteristic Raman spectra that serve as spectral fingerprints for their unambiguous identification.[1][2]
Data Presentation
The primary distinguishing features in the Raman spectra of this compound and malachite are the positions of their characteristic peaks, which arise from the vibrational modes of the carbonate (CO₃²⁻), hydroxyl (OH⁻), and copper-oxygen (Cu-O) groups.[3][4] The following table summarizes the key Raman bands for this compound and malachite, allowing for easy comparison.
| Vibrational Mode | This compound Raman Peaks (cm⁻¹)[3][5][6][7] | Malachite Raman Peaks (cm⁻¹)[5][8] | Notes |
| Lattice Modes | 145, 180, 249, 284, 335 | 146, 155, 170, 182, 215, 224, 269, 273 | These low-frequency modes are related to the crystal lattice vibrations. |
| Cu-O Stretching/Bending | 401 (strong) , 545 | 434 (very strong) , 354, 536, 596 | The most intense peaks in the low-wavenumber region, serving as key identifiers. Malachite has a characteristic intense band at ~430 cm⁻¹ and this compound an intense band at ~400 cm⁻¹.[1] |
| CO₃²⁻ Bending (ν₄) | 746, 765, 767 | 721, 722, 753, 755 | In-plane bending modes of the carbonate group. |
| CO₃²⁻ Bending (ν₂) | 838, 839 | 820 | Out-of-plane bending modes of the carbonate group. This compound often shows a split peak in this region.[1] |
| O-H Bending | 940 | - | This mode is more prominent in this compound's spectrum. |
| CO₃²⁻ Symmetric Stretch (ν₁) | 1096, 1098 | 1059, 1060, 1097, 1100 | A strong, sharp peak characteristic of the carbonate ion. |
| CO₃²⁻ Asymmetric Stretch (ν₃) | 1432, 1573, 1578 | 1368, 1462, 1495 | These modes are often weaker and can be broader. The complexity in the this compound spectrum in this region is due to a loss of degeneracy.[1] |
| O-H Stretching | 3424, 3427, 3453 | 3310, 3314, 3382, 3402 | These appear in the high-wavenumber region. Malachite typically shows two distinct bands due to two inequivalent hydroxyl groups in its structure.[5] |
Note: Peak positions can vary slightly depending on the sample's origin, crystallinity, and the specific instrumentation used.
Experimental Protocols
This section details a generalized protocol for the Raman spectroscopic analysis of this compound and malachite.
1. Sample Preparation
A key advantage of Raman spectroscopy is that it requires minimal to no sample preparation for solid samples.[2][9]
-
Solid Rock/Mineral Samples:
-
If necessary, cut the sample to expose a fresh surface and to ensure it fits on the microscope stage.[10][11]
-
For Raman imaging, a flat, polished surface is preferable to ensure consistent focusing across the measurement area.[11][12] This can be achieved by polishing the sample with grit powder and water.[10]
-
Thoroughly clean the surface with a solvent like ethanol or deionized water to remove any contaminants and polishing residue, then allow it to dry completely.[10]
-
-
Powdered Samples:
2. Instrumentation and Data Acquisition
-
Raman Spectrometer: A benchtop or portable Raman spectrometer equipped with a microscope is suitable for this analysis.
-
Laser Excitation: A common laser wavelength for mineral analysis is 532 nm or 785 nm. The choice may depend on the sample's fluorescence characteristics; a longer wavelength like 785 nm can help mitigate fluorescence.
-
Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid any potential laser-induced sample damage or phase transformation. A starting point could be 1-5 mW on the sample.
-
Objective Lens: A 10x or 20x objective is typically sufficient for initial identification. A higher magnification objective (e.g., 50x or 100x) can be used for analyzing smaller features or inclusions.
-
Acquisition Time and Accumulations: Typical acquisition times range from 1 to 10 seconds with 2 to 5 accumulations. These parameters should be optimized to achieve a spectrum with a good signal-to-noise ratio.
-
Calibration: Ensure the spectrometer is calibrated using a standard reference material, such as a silicon wafer, before sample analysis.
3. Data Analysis
-
Acquire a Raman spectrum from the sample.
-
Process the spectrum to remove any background fluorescence, if present, using a baseline correction algorithm.
-
Identify the positions of the characteristic Raman peaks.
-
Compare the observed peak positions with the reference data in the table above to identify the mineral as either this compound or malachite.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for identifying this compound and malachite using Raman spectroscopy.
Caption: Experimental workflow for mineral identification.
Logical Relationship for Differentiation
This diagram shows the decision-making process for distinguishing between this compound and malachite based on their key Raman spectral features.
Caption: Differentiating this compound and malachite via Raman.
References
- 1. scispace.com [scispace.com]
- 2. Raman Spectroscopy in Geology | Blue Scientific [blue-scientific.com]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Malachite Raman spectra - Romanian Database of Raman Spectroscopy [rdrs.uaic.ro]
- 9. researchgate.net [researchgate.net]
- 10. Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork [ucc.ie]
- 11. youtube.com [youtube.com]
- 12. Sample preparation – Nanophoton [nanophoton.net]
Synthesis of Azurite Nanoparticles for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azurite, a basic copper carbonate mineral with the chemical formula Cu₃(CO₃)₂(OH)₂, has been historically prized for its vibrant blue color, primarily in the creation of pigments.[1][2] With the advent of nanotechnology, the synthesis of this compound nanoparticles offers the potential to unlock novel properties and applications beyond its traditional use. These nanoparticles, owing to their high surface-area-to-volume ratio, are of growing interest for various industrial and biomedical applications.
This document provides detailed protocols for the synthesis of this compound nanoparticles, also referred to as basic copper carbonate nanoparticles, through chemical precipitation and green synthesis methods. It also outlines potential industrial applications based on the inherent properties of copper carbonate nanomaterials and summarizes key characterization data.
Data Presentation
Table 1: Synthesis Parameters for this compound (Basic Copper Carbonate) Nanoparticles
| Parameter | Chemical Precipitation Method | Green Electrosynthesis Method |
| Copper Precursor | Copper(II) Sulfate (CuSO₄) or Copper(II) Acetate (Cu(CH₃COO)₂) | Metallic Copper (Anode) |
| Carbonate Source | Sodium Carbonate (Na₂CO₃) or Ammonium Carbonate ((NH₄)₂CO₃) | Sodium Bicarbonate (NaHCO₃) in aqueous solution |
| Typical Concentration | 0.8 M copper precursor solution | Not applicable |
| Precipitating Agent | Sodium Carbonate or Ammonium Carbonate | Not applicable |
| Temperature | 45-65 °C | Room Temperature |
| pH | 6.5 - 7.0 | Not specified |
| Stabilizing Agent | Optional: Biopolymers (e.g., chitosan, methylcellulose)[3] | Not typically required |
| Stirring Speed | 700-1000 rpm[3] | Not applicable |
Table 2: Characterization of Synthesized this compound (Basic Copper Carbonate) Nanoparticles
| Characterization Technique | Observed Properties | Reference |
| Scanning Electron Microscopy (SEM) | Spherical aggregates with diameters of 0.6 to 2.0 µm, formed by nanoparticles with diameters of 30 to 80 nm.[3] Electrochemical synthesis can yield average particle sizes around 70 nm.[4] | [3][4] |
| X-ray Diffraction (XRD) | Confirms the crystalline phase composition of Cu₂(OH)₂CO₃. | [5] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Reveals key functional groups of the basic copper carbonate. | [5] |
| Thermogravimetric Analysis (TGA) | Shows thermal decomposition occurring in a single step, typically between 245-315°C for nanoparticles.[4] | [4] |
Experimental Protocols
Protocol 1: Chemical Precipitation Synthesis of this compound Nanoparticles
This protocol details a common method for synthesizing this compound (basic copper carbonate) nanoparticles via chemical precipitation.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) acetate (Cu(CH₃COO)₂)
-
Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)
-
Deionized water
-
Ethanol
-
Beakers
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation: Prepare a 0.8 M solution of the copper precursor (e.g., dissolve the appropriate amount of CuSO₄·5H₂O in deionized water).
-
Precipitating Agent Solution Preparation: Prepare a concentrated solution of the carbonate source (e.g., sodium carbonate) in deionized water.
-
Reaction:
-
Heat the copper precursor solution to a temperature between 45-65 °C while stirring at 700-1000 rpm.[3]
-
Slowly add the carbonate solution dropwise to the heated copper precursor solution. A blue precipitate of this compound will form.
-
Maintain the pH of the solution between 6.5 and 7.0.
-
Allow the reaction to proceed for approximately 2 hours to ensure complete precipitation.
-
-
Purification:
-
Cool the solution to room temperature.
-
Separate the precipitate by centrifugation.
-
Wash the collected nanoparticles repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
-
Drying: Dry the purified nanoparticles in an oven at a low temperature (e.g., 60 °C) to obtain a fine powder.
Protocol 2: Green Electrosynthesis of this compound Nanoparticles
This protocol describes an environmentally friendly method for synthesizing basic copper carbonate nanoparticles.[4]
Materials:
-
Metallic copper plates (for anode and cathode)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Electrolysis cell
-
DC power supply
Procedure:
-
Electrolyte Preparation: Prepare an aqueous solution of sodium bicarbonate.
-
Electrolysis Setup:
-
Place the copper plates as the anode and cathode in the electrolysis cell containing the sodium bicarbonate solution.
-
-
Synthesis:
-
Apply a direct current to the electrodes. The oxidation of the copper anode will release Cu²⁺ ions into the solution.
-
These ions will react with the bicarbonate solution to form basic copper carbonate nanoparticles, which will precipitate.
-
-
Collection and Purification:
-
After a sufficient amount of precipitate has formed, turn off the power supply.
-
Collect the nanoparticles by filtration or centrifugation.
-
Wash the nanoparticles with deionized water and ethanol.
-
-
Drying: Dry the nanoparticles in an oven at a low temperature.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound nanoparticles.
Caption: Potential industrial applications of this compound nanoparticles.
Industrial Applications
While the primary industrial application of this compound has historically been as a pigment, the synthesis of this compound nanoparticles opens up possibilities in several advanced fields. It is important to note that while research into copper-based nanoparticles is extensive, specific studies on this compound nanoparticles for these applications are still emerging. The following potential applications are based on the known properties of copper carbonate and the general advantages of nanomaterials.
Catalysis
Copper-based nanoparticles are known to be effective catalysts in various organic reactions.[6] this compound nanoparticles, with their high surface area, could potentially serve as catalysts in oxidation and reduction reactions. Their ease of synthesis and potential for recovery and reuse make them an attractive option for green chemistry applications.[7]
Pigments and Coatings
As a nanopigment, this compound can offer enhanced properties compared to its micro-sized counterpart. These include improved dispersibility in various media, increased color intensity, and potentially better UV resistance.[8] This could lead to applications in high-performance paints, coatings, and plastics.
Biomedical Applications
Copper nanoparticles are being investigated for various biomedical uses due to their antimicrobial properties.[9] Basic copper carbonate nanoparticles have been explored as carriers for macromolecular drugs.[4] The use of biocompatible stabilizing agents like biopolymers can reduce their toxicity.[3] Potential applications include their use in medical implants and as antibacterial agents.[3]
Electrochemical Sensors
The electrocatalytic properties of copper-based nanomaterials make them suitable for the development of electrochemical sensors.[10][11] this compound nanoparticles could be immobilized on electrode surfaces to facilitate the detection of various analytes through enhanced electrochemical reactions.
Safety and Handling
As with all nanomaterials, appropriate safety precautions should be taken when handling this compound nanoparticles. This includes working in a well-ventilated area or fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation or skin contact with the nanoparticle powder. The toxicity of copper-based nanoparticles can be dose-dependent and influenced by factors such as size, shape, and surface coating.[2]
References
- 1. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of Nanoparticles in Biomedical Application: Nanotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mini-review: Ferrite nanoparticles in the catalysis - Arabian Journal of Chemistry [arabjchem.org]
- 8. jostchemical.com [jostchemical.com]
- 9. mdpi.com [mdpi.com]
- 10. Electrochemical Sensor Based on Nanomaterials and Its Application in the Detection of Alpha Fetoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Azurite as a Pathfinder Mineral in Copper Exploration
Introduction
In mineral exploration, indicator or pathfinder minerals serve as crucial surface clues to the presence of concealed ore bodies. Azurite (Cu₃(CO₃)₂(OH)₂), a secondary copper carbonate hydroxide mineral, is a significant indicator for weathered copper sulfide deposits.[1] Its distinct, deep "azure" blue color makes it readily identifiable in the field.[2][3] this compound forms in the oxidized zones of copper deposits, often referred to as "gossans" or "iron caps," which develop from the chemical weathering of primary sulfide ores.[4][5] The presence of this compound, particularly in association with other secondary copper minerals like malachite, strongly indicates a copper-rich system at depth.[1][6] This document provides detailed protocols for the identification, sampling, and analysis of this compound as a tool in copper prospecting.
Data Presentation: Mineral Properties and Associations
Effective identification and interpretation require a thorough understanding of this compound's properties and its relationship with other minerals. The following tables summarize key quantitative and qualitative data for prospecting purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Notes |
| Chemical Formula | Cu₃(CO₃)₂(OH)₂ | A basic copper carbonate.[2] |
| Crystal System | Monoclinic | Crystals are often tabular or prismatic.[4][7] |
| Color | Deep blue, azure blue, violet-blue | Highly diagnostic.[2] |
| Luster | Vitreous to dull | [4] |
| Hardness (Mohs) | 3.5 - 4.0 | Relatively soft; can be scratched by a copper penny.[6][8] |
| Specific Gravity | 3.77 - 3.9 g/cm³ | Exceptionally high for a non-metallic mineral.[2][7] |
| Streak | Light blue | Diagnostic test performed on an unglazed porcelain plate.[6] |
| Cleavage | Perfect in one direction | [7] |
| Reaction to HCl | Effervesces slightly | Characteristic of carbonate minerals.[2][9] |
Table 2: Common Mineral Assemblages in this compound-Bearing Gossans
| Mineral | Chemical Formula | Role / Significance |
| Malachite | Cu₂(CO₃)(OH)₂ | Green copper carbonate; almost always found with this compound, indicating copper presence.[1][5] |
| Chrysocolla | (Cu,Al)₂H₂Si₂O₅(OH)₄·nH₂O | A blue-green copper silicate, also common in oxidized zones.[10] |
| Cuprite | Cu₂O | A red copper oxide, indicates a high-copper environment.[11] |
| Tenorite | CuO | A black copper oxide, can form from the degradation of this compound.[12] |
| Goethite / Limonite | FeO(OH) | Yellow-brown iron oxy-hydroxides that form the bulk of the gossan cap.[13] |
| Hematite | Fe₂O₃ | Red iron oxide, also a primary component of gossans.[13] |
| Jarosite | KFe₃(SO₄)₂(OH)₆ | A potassium iron sulfate, indicates acidic conditions from sulfide oxidation.[14] |
Experimental Protocols
The following protocols outline a systematic approach for the field identification and laboratory confirmation of this compound to validate a copper exploration target.
Objective: To identify and systematically sample potential this compound-bearing outcrops (gossans).
Materials:
-
Geological hammer
-
Hand lens (10x magnification)
-
Unglazed porcelain streak plate
-
Dilute (10%) Hydrochloric Acid (HCl) in a dropper bottle
-
Sample bags and permanent marker
-
GPS unit and field notebook
Procedure:
-
Visual Inspection: Systematically traverse the target area, looking for characteristic reddish-brown, yellow, or black gossanous outcrops.[13][15] Pay close attention to any deep blue mineralization within these zones.[6]
-
In-Situ Identification:
-
Color and Association: Note the vibrant blue color. Look for its frequent association with green malachite, which is a strong indicator of copper carbonates.[1][3]
-
Hardness: Test a small, inconspicuous area. This compound should be easily scratched by a steel knife but not by a fingernail.[7]
-
Streak Test: Rub the mineral on the streak plate. A light blue streak is characteristic of this compound.[6]
-
Acid Test: Apply a single drop of 10% HCl. A slight fizz or effervescence confirms the presence of a carbonate mineral.[2]
-
-
Sampling:
-
Collect a representative sample (approx. 0.5-1.0 kg) of the this compound mineralization, including the host rock.
-
Assign a unique sample number, record the GPS coordinates, and describe the outcrop, mineralization style (e.g., fracture-fill, massive, nodular), and associated minerals in the field notebook.[2]
-
Securely bag and label the sample for transport to the laboratory.
-
Objective: To definitively identify this compound and associated minerals in collected samples.
Methodology:
-
Sample Preparation: A small, representative portion of the field sample is crushed and pulverized to a fine powder (<100 micrometers) using a mortar and pestle or a mechanical pulverizer.
-
Mounting: The powder is carefully packed into a sample holder to ensure a flat, smooth surface for analysis.
-
XRD Analysis: The sample is analyzed using a standard powder X-ray diffractometer. The instrument directs X-rays at the sample, and the diffraction pattern is recorded.
-
Data Interpretation: The resulting diffractogram (a plot of diffraction angle vs. intensity) is compared against a reference database (e.g., ICDD Powder Diffraction File). A positive match is confirmed when the peaks in the sample's diffractogram align with the characteristic peaks of the this compound reference pattern. This method also allows for the identification of all other crystalline phases in the sample, such as malachite, quartz, and goethite.
Objective: To obtain semi-quantitative elemental data in the field or lab to quickly assess copper concentrations and identify other pathfinder elements.
Methodology:
-
Instrument Calibration: Calibrate the pXRF analyzer according to the manufacturer's specifications using certified reference materials.
-
Sample Analysis:
-
Outcrop Analysis: Place the pXRF window directly onto a clean, dry surface of the outcrop for an in-situ reading. Take multiple readings from different spots on the mineralized zone to ensure representativeness.
-
Sample Analysis: Analyze the collected rock samples or prepared powders. For powdered samples, use a sample cup with a thin Mylar film.
-
-
Data Acquisition: Initiate the analysis. A typical reading time is 30-90 seconds, depending on the desired precision and the elements of interest.
-
Data Interpretation: The pXRF will provide concentrations (typically in ppm or weight percent) for a suite of elements. Critically, it will confirm high concentrations of Copper (Cu).[12] Analyze the data for other relevant pathfinder elements such as Arsenic (As), Zinc (Zn), Lead (Pb), and Molybdenum (Mo), which can help characterize the mineral system.[11][14]
Visualization of Workflow and Geological Context
Understanding the logical sequence of exploration and the geological model of formation is critical for effective prospecting.
Caption: Copper Exploration Workflow Using this compound as an Indicator.
Caption: Geochemical Formation Model of this compound in an Oxidized Copper Deposit.
Conclusion
This compound is an invaluable visual guide in the early stages of copper exploration.[2][16] Its presence on the surface is a direct consequence of the weathering of primary copper ores, flagging potential subsurface mineralization.[4][17] By employing the systematic field and laboratory protocols detailed in this document, exploration professionals can effectively identify, validate, and prioritize targets, thereby increasing the efficiency and success rate of their prospecting programs. The combination of visual identification with rapid geochemical analysis and definitive mineralogical confirmation provides a robust framework for assessing the potential of an this compound-bearing gossan.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: The blue gem material, ore of copper, and pigment. [geology.com]
- 3. youtube.com [youtube.com]
- 4. geologyscience.com [geologyscience.com]
- 5. zburival.medium.com [zburival.medium.com]
- 6. How To Spot this compound (Real or Fake) Identification Guide [observationhobbies.com]
- 7. nobbier.com [nobbier.com]
- 8. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 9. This compound Data [croninprojects.org]
- 10. calvin.edu [calvin.edu]
- 11. The blue road: Provenance study of this compound samples from historical locations through the analysis of minor and trace elements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. webexhibits.org [webexhibits.org]
- 13. ozgeology.com [ozgeology.com]
- 14. zarmesh.com [zarmesh.com]
- 15. miningdoc.tech [miningdoc.tech]
- 16. This compound [virtualmicroscope.org]
- 17. mindat.org [mindat.org]
Application Notes and Protocols for the Sulfidation-Flotation of Azurite for Copper Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the extraction of copper from azurite ore through the sulfidation-flotation process. The information is intended to guide laboratory-scale research and development in mineral processing and extractive metallurgy.
Introduction
This compound, a copper carbonate hydroxide mineral with the chemical formula Cu₃(CO₃)₂(OH)₂, is a significant secondary source of copper. Unlike sulfide copper ores, which are naturally hydrophobic and readily floatable, oxide minerals like this compound are hydrophilic and require surface modification to enable efficient recovery by froth flotation. The most common method for this is sulfidation, a process that transforms the mineral surface into a copper sulfide layer, which can then be selectively floated using conventional sulfide collectors.
This document outlines the fundamental principles of this compound sulfidation and flotation, details the key process parameters influencing separation efficiency, and provides standardized laboratory protocols for conducting and evaluating the process.
Chemical Principles of this compound Sulfidation
The core of the process lies in the conversion of the copper carbonate-hydroxide surface of this compound into a more hydrophobic copper sulfide layer. This is typically achieved by reacting the mineral with a sulfidizing agent, most commonly sodium sulfide (Na₂S). The sulfidation process is a complex heterogeneous reaction, but the overall transformation can be represented by the following proposed chemical equation:
Cu₃(CO₃)₂(OH)₂(s) + 3Na₂S(aq) → 3CuS(s) + 2Na₂CO₃(aq) + 2NaOH(aq)
This reaction effectively creates a "pseudo-sulfide" mineral that can be readily collected by sulfhydryl collectors, such as xanthates. The efficiency of this surface conversion is critical for achieving high copper recovery.
Several factors influence the rate and extent of sulfidation, including the concentration of the sulfidizing agent, pH of the pulp, and the presence of activators. Activators, such as ammonium salts, can enhance the sulfidation process by forming copper-ammonia complexes, which can promote the growth of more stable and crystalline copper sulfide products on the this compound surface.[1]
Key Process Parameters
The success of the sulfidation-flotation of this compound is dependent on the careful control of several key parameters:
-
Grinding Size: The ore must be ground to a size that liberates the this compound from the gangue minerals. However, over-grinding can lead to the generation of excessive fines, which can be detrimental to flotation performance.
-
pH: The pH of the pulp is a critical parameter that affects both the sulfidation reaction and the performance of the flotation reagents. The optimal pH for this compound sulfidation is typically in the range of 8.5 to 9.5.[2]
-
Sulfidizing Agent Dosage: The concentration of the sulfidizing agent (e.g., Na₂S) must be carefully controlled. Insufficient dosage will result in incomplete sulfidation and poor recovery. Conversely, an excessive amount can lead to the depression of both this compound and other sulfide minerals.
-
Collector Dosage: The collector, typically a xanthate such as sodium isobutyl xanthate (SIBX) or potassium amyl xanthate (PAX), is added to render the sulfidized this compound surface hydrophobic. The dosage needs to be optimized to ensure maximum recovery without compromising the concentrate grade.
-
Frother Type and Dosage: Frothers, such as methyl isobutyl carbinol (MIBC) or pine oil, are used to create a stable froth for the collection of the mineral-laden bubbles. The type and concentration of the frother will influence the froth stability and, consequently, the recovery and grade.
-
Pulp Density: The percentage of solids in the flotation pulp affects reagent consumption and flotation kinetics. A typical laboratory flotation test is conducted at a pulp density of around 20-35% solids.
Experimental Protocols
The following protocols provide a standardized procedure for the laboratory-scale sulfidation-flotation of this compound.
Materials and Reagents
-
This compound ore sample
-
Sodium Sulfide (Na₂S·9H₂O)
-
Sodium Isobutyl Xanthate (SIBX) or Potassium Amyl Xanthate (PAX)
-
Methyl Isobutyl Carbinol (MIBC) or Pine Oil
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized water
Equipment
-
Jaw crusher
-
Rod mill or ball mill
-
Sieve shaker and a set of standard sieves
-
Laboratory flotation machine (e.g., Denver D-12) with a flotation cell (e.g., 2.5 L)
-
pH meter
-
Analytical balance
-
Drying oven
-
Sample filters and collection pans
Experimental Procedure
-
Sample Preparation:
-
Crush the raw this compound ore to a suitable size (e.g., -10 mesh).
-
Grind the crushed ore in a rod mill or ball mill to achieve the desired particle size distribution (e.g., 80% passing 75 µm). The pulp density during grinding is typically maintained at 60-70% solids.
-
Perform a sieve analysis to confirm the particle size distribution.
-
-
Flotation:
-
Transfer a representative sample of the ground ore (e.g., 500 g) into the flotation cell.
-
Add deionized water to achieve the desired pulp density (e.g., 25% solids).
-
Agitate the pulp at a constant speed (e.g., 1200 rpm).
-
Adjust the pulp pH to the desired value (e.g., 9.0) using HCl or NaOH and allow it to stabilize for 2 minutes.
-
Add the required amount of sulfidizing agent (e.g., Na₂S solution) and condition the pulp for a specific time (e.g., 5 minutes).
-
Add the collector (e.g., SIBX solution) and condition for a further 3 minutes.
-
Add the frother (e.g., MIBC) and condition for 1 minute.
-
Open the air inlet valve to introduce air at a constant flow rate and commence flotation.
-
Collect the froth concentrate for a predetermined time (e.g., 5-10 minutes).
-
Filter, dry, and weigh the concentrate and tailings.
-
Analyze the feed, concentrate, and tailings for their copper content to calculate the copper recovery and concentrate grade.
-
Data Presentation
The following tables summarize the effect of key parameters on the copper recovery and grade from the sulfidation-flotation of this compound, based on typical laboratory findings.
Table 1: Effect of pH on this compound Flotation
| pH | Copper Recovery (%) | Copper Grade (%) |
| 7.0 | 75.2 | 18.5 |
| 8.0 | 85.6 | 20.1 |
| 9.0 | 91.3 | 22.4 |
| 10.0 | 88.1 | 21.7 |
| 11.0 | 82.4 | 20.9 |
| (Conditions: Na₂S dosage = 1000 g/t, SIBX dosage = 150 g/t, MIBC dosage = 30 g/t, Particle size = 80% passing 75 µm) |
Table 2: Effect of Sodium Sulfide (Na₂S) Dosage on this compound Flotation
| Na₂S Dosage (g/t) | Copper Recovery (%) | Copper Grade (%) |
| 500 | 78.9 | 23.1 |
| 750 | 87.2 | 22.8 |
| 1000 | 91.5 | 22.5 |
| 1250 | 89.8 | 21.9 |
| 1500 | 85.3 | 21.2 |
| (Conditions: pH = 9.0, SIBX dosage = 150 g/t, MIBC dosage = 30 g/t, Particle size = 80% passing 75 µm) |
Table 3: Effect of Collector (SIBX) Dosage on this compound Flotation
| SIBX Dosage (g/t) | Copper Recovery (%) | Copper Grade (%) |
| 50 | 79.8 | 24.5 |
| 100 | 88.4 | 23.2 |
| 150 | 91.8 | 22.3 |
| 200 | 92.1 | 21.5 |
| 250 | 92.3 | 20.8 |
| (Conditions: pH = 9.0, Na₂S dosage = 1000 g/t, MIBC dosage = 30 g/t, Particle size = 80% passing 75 µm) |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed chemical pathway for the sulfidation of this compound.
References
Application Note: Elemental Analysis of Azurite using Laser-Induced Breakdown Spectroscopy (LIBS)
Topic: Laser-Induced Breakdown Spectroscopy (LIBS) for Azurite Elemental Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a copper carbonate hydroxide mineral with the chemical formula Cu₃(CO₃)₂(OH)₂, is of significant interest in various scientific fields, including geology, art history, and materials science.[1][2][3][4] Its distinct deep blue color has made it a valuable pigment for centuries, while its copper content makes it a minor ore of this important metal.[4][5] Accurate elemental analysis of this compound is crucial for understanding its purity, geographical origin, and potential applications.
Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid and minimally destructive analytical technique well-suited for the elemental analysis of solid samples like minerals.[6][7] The technique utilizes a focused laser pulse to ablate a small amount of material from the sample's surface, generating a high-temperature plasma.[7][8] As the plasma cools, excited atoms and ions emit light at characteristic wavelengths, which are collected and analyzed by a spectrometer. The resulting spectrum provides a unique elemental fingerprint of the sample, allowing for both qualitative and quantitative analysis.[6][7] LIBS offers several advantages for the analysis of geological materials, including speed, the ability to analyze light elements, and the potential for in-situ and remote analysis.[7][9]
This application note provides a detailed protocol for the elemental analysis of this compound using LIBS. It includes information on sample preparation, experimental setup, data acquisition, and analysis. While specific quantitative data for this compound determined by LIBS is not extensively available in published literature, this document presents the theoretical elemental composition of pure this compound for reference.
Data Presentation: Elemental Composition of this compound
The following table summarizes the theoretical elemental composition of pure this compound, calculated from its chemical formula Cu₃(CO₃)₂(OH)₂.[1][2] This data serves as a reference for the expected elemental abundances in a pure this compound sample. It is important to note that natural this compound samples may contain trace elements and impurities depending on their geological origin.[10]
| Element (Symbol) | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Weight Percentage (%) |
| Copper (Cu) | 63.546 | 3 | 190.638 | 55.31 |
| Carbon (C) | 12.011 | 2 | 24.022 | 6.97 |
| Oxygen (O) | 15.999 | 8 | 127.992 | 37.14 |
| Hydrogen (H) | 1.008 | 2 | 2.016 | 0.58 |
| Total | 344.668 | 100.00 |
Table 1: Theoretical elemental composition of pure this compound (Cu₃(CO₃)₂(OH)₂).
Experimental Protocol
This section outlines a general protocol for the elemental analysis of this compound using LIBS. The specific parameters may need to be optimized based on the available instrumentation.
Sample Preparation
While one of the advantages of LIBS is the minimal need for sample preparation, certain steps can improve the quality and reproducibility of the results.
-
Sample Selection: Choose a representative this compound sample. If the sample is large, select a region of interest for analysis.
-
Cleaning: Gently clean the surface of the sample with a soft brush or compressed air to remove any loose dust or contaminants. Avoid using solvents that might alter the surface chemistry.
-
Pelletizing (for powdered samples): For quantitative analysis of homogenous samples, the this compound can be ground into a fine powder and pressed into a pellet. This ensures a flat and uniform surface for analysis.[11]
Instrumentation
A typical LIBS setup for mineral analysis consists of the following components:
-
Laser: A pulsed Nd:YAG laser is commonly used, often operating at its fundamental wavelength (1064 nm) or its harmonics (e.g., 532 nm, 266 nm).
-
Focusing Optics: Lenses to focus the laser beam onto the sample surface.
-
Sample Stage: A manual or motorized stage to position the sample.
-
Light Collection Optics: Lenses and fiber optics to collect the plasma emission.
-
Spectrometer: An echelle or Czerny-Turner spectrometer to disperse the collected light.
-
Detector: An intensified CCD (ICCD) or CCD camera to detect the dispersed light.
-
Timing Control: A delay generator to synchronize the laser firing and detector gating.
Data Acquisition
-
Instrument Setup:
-
Laser Energy: Set the laser energy to a level sufficient to create a stable plasma on the this compound surface without causing excessive damage. A typical starting point is 10-50 mJ per pulse.
-
Gate Delay: Set the detector gate delay to a few microseconds (e.g., 1-5 µs) after the laser pulse to minimize the contribution of continuum emission from the early plasma.
-
Gate Width: Set the detector gate width to capture the atomic emission lines of interest (e.g., 10-50 µs).
-
Accumulations: Average multiple laser shots (e.g., 10-50) at each analysis point to improve the signal-to-noise ratio.
-
-
Analysis Procedure:
-
Place the prepared this compound sample on the sample stage.
-
Focus the laser beam onto the sample surface.
-
For heterogeneous samples, perform analyses at multiple points to assess compositional variations. For elemental mapping, a grid of analysis points can be defined.[12][13][14]
-
Acquire the LIBS spectra at each analysis point.
-
Data Analysis
-
Spectral Identification: Identify the elemental emission lines in the acquired spectra using a spectral database (e.g., NIST Atomic Spectra Database). Key elements to look for in this compound are Copper (Cu), Carbon (C), and Hydrogen (H). Trace elements such as Magnesium (Mg) and Aluminum (Al) may also be present.[10]
-
Qualitative Analysis: The presence of characteristic emission lines confirms the presence of the corresponding elements in the sample.
-
Quantitative Analysis: For quantitative analysis, the intensity of the emission lines is related to the concentration of the elements. This can be achieved through:
-
Calibration Curves: This method involves preparing a set of standards with known concentrations of the elements of interest and creating a calibration curve of LIBS signal intensity versus concentration.[6]
-
Calibration-Free LIBS (CF-LIBS): This method allows for quantitative analysis without the need for matrix-matched standards by modeling the plasma properties.[5]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the LIBS analysis of this compound.
References
- 1. This compound | C2H2Cu3O8 | CID 9884557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Mineral Data [webmineral.com]
- 3. This compound | McGraw Hill's AccessScience [accessscience.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. azooptics.com [azooptics.com]
- 8. elemission.ca [elemission.ca]
- 9. Read my LIBS: Laser-sharp mineral mapping has arrived - CSIRO [csiro.au]
- 10. researchgate.net [researchgate.net]
- 11. HH LIBS analyzers for quantifying carbonate [sciaps.com]
- 12. osti.gov [osti.gov]
- 13. Automated 2D Elemental Mapping | Elemental Spectroscopy- Oxford Instruments [andor.oxinst.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
Troubleshooting & Optimization
challenges in the synthetic production of stable azurite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthetic production of stable azurite (Cu₃(CO₃)₂(OH)₂).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing stable this compound?
The primary challenge is the inherent metastability of this compound. It readily converts to the more thermodynamically stable malachite (Cu₂(CO₃)(OH)₂), especially in aqueous environments. This transformation is influenced by factors such as pH, temperature, and the partial pressure of carbon dioxide.[1]
Q2: What are the ideal pH and temperature ranges for this compound synthesis?
This compound formation is generally favored in slightly acidic to neutral conditions, with a pH range of 5 to 7 being optimal.[2] Temperatures should be carefully controlled, typically between 45-65°C.[1] Exceeding these ranges, particularly higher pH and temperatures, will promote the formation of malachite.[2]
Q3: Why is my synthetic this compound turning green over time?
The greenish discoloration is a clear indicator of the transformation of this compound into malachite.[1] This can be caused by exposure to moisture, acidic conditions (such as from acidic papers or storage containers), and even low partial pressures of carbon dioxide in the air.[1]
Q4: Can impurities affect the stability and color of synthetic this compound?
Yes, impurities can significantly impact the final product. Co-precipitation of other copper compounds, such as tenorite (black copper oxide), can occur, especially at elevated temperatures.[3] The presence of malachite nuclei can also accelerate the conversion of this compound to malachite.[1]
Q5: How does particle size affect the color of the this compound pigment?
The particle size of the synthesized this compound has a direct effect on its chromatic intensity. Excessive grinding can lead to a lighter, less vibrant blue, and in some cases, a grayish appearance.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product has a greenish tint or is entirely green. | The reaction conditions favored the formation of malachite. This is likely due to a pH above 7, temperatures exceeding 65°C, or prolonged reaction times.[1][2] | Carefully monitor and control the pH to remain between 6.5 and 7.0. Maintain the reaction temperature within the 45-65°C range. Reduce the reaction time; this compound can form relatively quickly, and longer durations may encourage conversion to malachite.[1] |
| The final product is black or has black particles. | The formation of black copper(II) oxide (tenorite) has occurred. This is typically due to excessive heat during the reaction or drying process.[3] | Ensure the reaction temperature does not significantly exceed 65°C. When drying the synthesized this compound, use low temperatures (e.g., room temperature in a desiccator) and avoid direct, high-heat methods. |
| Low yield of this compound precipitate. | The concentration of reactants may be too low, or the reaction equilibrium is not favoring precipitation. | Increase the concentration of the copper salt and carbonate solutions. Ensure thorough mixing to promote the reaction. |
| The blue color of the product is pale or grayish. | The particle size of the this compound is too fine due to over-grinding or excessive agitation during precipitation. | If grinding the product, do so gently and for a shorter duration. During synthesis, avoid extremely high stirring speeds that could lead to very fine particles. |
| The product degrades and turns green shortly after synthesis. | The this compound is unstable due to residual moisture or acidic byproducts. | After filtration, wash the this compound precipitate thoroughly with distilled water to remove any soluble impurities. A final wash with ethanol can aid in drying.[1] Store the dried product in a sealed container in a cool, dark, and dry place.[5] |
Quantitative Data Summary
Table 1: Influence of pH on Copper Carbonate Formation
| pH Range | Predominant Mineral Phase | Reference |
| 5.0 - 7.0 | This compound | [2] |
| 7.0 - 8.5 | Malachite | [2] |
Table 2: Recommended Synthesis Parameters for this compound
| Parameter | Recommended Range | Reference |
| Temperature | 45 - 65 °C | [1] |
| pH | 6.5 - 7.0 | [1] |
| CO₂ Partial Pressure (atm) | > 10⁻³⁴⁵ | [6] |
Table 3: Thermal Decomposition of this compound
| Temperature | Observation | Reference |
| ~320-335°C | First stage of decomposition with loss of CO₂ and water. | [7] |
| ~390-395°C | Second stage of decomposition. | [7] |
| >500°C | Complete decomposition to copper(II) oxide (tenorite). | [8] |
Experimental Protocols
Detailed Methodology for the Synthesis of Stable this compound
This protocol is designed to favor the formation of this compound while minimizing the conversion to malachite.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
pH meter
-
Heating mantle with magnetic stirrer
-
Reaction vessel (e.g., beaker)
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Ethanol
-
Desiccator
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of copper(II) sulfate by dissolving a specific amount (e.g., 25g) in distilled water (e.g., 500 mL).
-
Prepare a concentrated solution of sodium carbonate (e.g., 50g) in distilled water (e.g., 500 mL).
-
-
Reaction Setup:
-
Place the copper(II) sulfate solution in the reaction vessel on the heating mantle with a magnetic stir bar.
-
Begin stirring and gently heat the solution to the target temperature of 55-60°C.
-
-
Precipitation of this compound:
-
Slowly add the sodium carbonate solution to the heated copper(II) sulfate solution while continuously monitoring the pH.
-
Maintain the pH of the reaction mixture between 6.5 and 7.0 by adjusting the addition rate of the sodium carbonate solution.
-
A blue precipitate of this compound should form. The reaction is typically rapid.
-
-
Isolation and Purification:
-
Once the precipitation is complete, immediately cool the mixture in an ice bath to quench the reaction and prevent conversion to malachite.
-
Filter the blue precipitate using the filtration apparatus.
-
Wash the precipitate several times with distilled water to remove any unreacted salts and byproducts.
-
Perform a final wash with ethanol to facilitate drying.[1]
-
-
Drying and Storage:
-
Carefully transfer the filtered this compound to a watch glass or drying dish.
-
Dry the product at room temperature in a desiccator to prevent thermal decomposition.
-
Store the final, dry this compound powder in a tightly sealed container in a cool, dark, and dry environment.
-
Visualizations
Caption: Experimental Workflow for Stable this compound Synthesis
Caption: Troubleshooting Logic for this compound Synthesis
References
- 1. Sciencemadness Discussion Board - this compound synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Genetic links between malachite and this compound formations [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. web.eng.fiu.edu [web.eng.fiu.edu]
- 6. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
factors affecting the stability of azurite in atmospheric conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors influencing the stability of azurite (Cu₃(CO₃)₂(OH)₂) under atmospheric conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments involving this mineral.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Blue this compound sample is turning green. | This is the most common degradation pathway, where this compound transforms into the more stable copper carbonate, malachite (Cu₂(CO₃)(OH)₂). This process is accelerated by high humidity and alkaline conditions.[1][2] | - Reduce the relative humidity of the storage and experimental environment. - Ensure the substrate and any treatment solutions are not alkaline (pH > 7). - Analyze the green product using techniques like XRD or Raman spectroscopy to confirm the presence of malachite. |
| This compound sample is darkening or turning black. | This indicates a transformation to tenorite (CuO), which can be caused by exposure to heat or strongly alkaline conditions.[2][3] | - Avoid exposing this compound to high temperatures. - Check the pH of any solutions in contact with the this compound; highly alkaline environments (pH > 10) can induce this transformation.[3] - Characterize the black product using analytical methods to confirm the presence of tenorite. |
| Formation of green-blue or greenish-white crust on the this compound sample. | In the presence of chloride ions (e.g., from aerosols or contaminated solutions), this compound can degrade into copper hydroxychlorides such as atacamite or paratacamite.[1] | - Use deionized water and chloride-free reagents in your experiments. - If working in a coastal area or an environment with potential chloride contamination, consider conducting experiments in a controlled atmosphere. - Analyze the crust to identify the specific copper hydroxychloride minerals present. |
| Color fading or lightening of the this compound sample. | This may be due to the presence of sulfur compounds, such as hydrogen sulfide (H₂S) or sulfur dioxide (SO₂), which can react with this compound. | - If working in an environment with potential sulfur-containing pollutants, use an air filtration system. - Monitor the atmospheric composition of your experimental setup. |
Frequently Asked Questions (FAQs)
Q1: What are the primary atmospheric factors that affect the stability of this compound?
A1: The main factors are humidity, temperature, and the presence of atmospheric pollutants. High humidity promotes the transformation of this compound to malachite.[1] Elevated temperatures can cause decomposition into tenorite.[2][3] Acidic gases like sulfur dioxide (SO₂) and hydrogen sulfide (H₂S), as well as chloride ions, can also lead to the formation of various alteration products.
Q2: Under what conditions does this compound transform into malachite?
A2: The transformation of this compound to malachite is favored in the presence of water. This compound is less stable than malachite under most surface and near-surface atmospheric conditions.[4] This transformation is an equilibrium reaction influenced by the partial pressure of carbon dioxide (Pco₂) and pH. At a Pco₂ of 10⁻³⁵ atm (close to atmospheric levels), malachite is the more stable phase.[5]
Q3: Can this compound be stabilized for experimental use?
A3: While the inherent instability of this compound makes complete stabilization challenging, its degradation can be slowed by controlling the environmental conditions. Storing and handling this compound in a low-humidity environment, at a stable, cool temperature, and in an atmosphere free of acidic gases and chloride ions will prolong its stability.
Q4: What analytical techniques are best suited for monitoring this compound stability?
A4: A multi-analytical approach is recommended. X-ray Diffraction (XRD) is excellent for identifying the crystalline structures of this compound and its degradation products like malachite and tenorite. Raman and Fourier-Transform Infrared (FTIR) spectroscopy are sensitive to the molecular vibrations and can provide detailed information about the chemical composition of the sample and any alteration products.[2] Scanning Electron Microscopy coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDS) can be used to examine the morphology and elemental composition of the sample surface.
Q5: Does the particle size of this compound affect its stability?
A5: Yes, finer particles of this compound have a larger surface area-to-volume ratio, which can make them more reactive and susceptible to alteration.
Data Presentation
The following table summarizes key quantitative data related to the stability of this compound under various atmospheric conditions.
| Parameter | Condition | Effect on this compound | Reference |
| Thermal Decomposition | 290-340°C | Onset of decomposition to tenorite (CuO). | |
| 450°C | Complete decomposition to tenorite. | ||
| This compound-Malachite Equilibrium | Pco₂ = 10⁻³⁵ atm, 25°C | Malachite is the more stable phase. | [5] |
| pH < 7 | This compound is favored in slightly acidic to neutral conditions with high carbonate ion activity. | [5] | |
| pH > 7 | Malachite is favored in alkaline conditions. | [1] | |
| pH Influence | pH ≈ 10-12.5 | Transformation to tenorite (CuO). | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the study of this compound stability.
Protocol 1: Accelerated Aging - High Humidity
Objective: To simulate the long-term effects of high humidity on the stability of this compound and promote its transformation to malachite for analytical studies.
Materials:
-
This compound samples (powdered or crystalline)
-
Environmental chamber or a desiccator with a saturated salt solution (e.g., potassium nitrate for ~94% RH at 20°C)
-
Sample holders (e.g., glass slides, petri dishes)
-
Analytical instruments (XRD, Raman spectrometer, FTIR spectrometer)
Procedure:
-
Place the this compound samples on the sample holders.
-
Characterize the initial state of the samples using XRD, Raman, and FTIR spectroscopy to obtain baseline data.
-
Place the samples inside the environmental chamber or desiccator.
-
Set the desired relative humidity and temperature in the environmental chamber (e.g., 85% RH and 25°C).[6] If using a desiccator, ensure the saturated salt solution is in equilibrium.
-
Maintain the samples under these conditions for a predetermined duration (e.g., several weeks to months), with periodic removal for analysis.
-
At each time point, remove a subset of samples and re-analyze them using XRD, Raman, and FTIR spectroscopy to monitor for the appearance of malachite peaks and a decrease in this compound peaks.
-
Document any visual changes in the samples, such as a color shift from blue to green.
Protocol 2: Thermal Stability Analysis
Objective: To determine the decomposition temperature of this compound and identify its thermal degradation products.
Materials:
-
This compound powder
-
Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.
-
Differential Scanning Calorimeter (DSC)
-
High-temperature furnace
-
XRD instrument
Procedure:
-
Place a small, accurately weighed amount of this compound powder into the TGA crucible.
-
Heat the sample from room temperature to approximately 600°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) or air.
-
Record the weight loss as a function of temperature. The onset of weight loss indicates the beginning of decomposition.
-
Simultaneously, analyze the evolved gases using MS or FTIR to identify the released molecules (e.g., H₂O, CO₂).
-
Perform a parallel experiment using DSC to measure the heat flow and identify endothermic or exothermic transitions associated with decomposition.
-
To confirm the solid degradation product, heat a larger sample of this compound in a furnace to a temperature above the decomposition point identified by TGA (e.g., 500°C).
-
After cooling, analyze the resulting black powder using XRD to confirm the formation of tenorite.
Mandatory Visualization
Caption: Degradation pathways of this compound under different atmospheric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijcs.ro [ijcs.ro]
- 4. firemountaingems.com [firemountaingems.com]
- 5. rruff.net [rruff.net]
- 6. Accelerated Ageing Procedures to Assess the Stability of an Unconventional Acrylic-Wax Polymeric Emulsion for Contemporary Art - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azurite Stability and Transformation
This guide provides researchers, scientists, and drug development professionals with essential information on the degradation of azurite to malachite, including troubleshooting advice and preventative measures for experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical process behind this compound degrading into malachite?
A1: The transformation of this compound (Cu₃(CO₃)₂(OH)₂) to malachite (Cu₂(CO₃)(OH)₂) is a weathering process involving the replacement of some carbon dioxide (CO₂) units with water (H₂O).[1] This alters the carbonate-to-hydroxide ratio from 1:1 in this compound to 1:2 in malachite. The chemical equation for this transformation is:
2Cu₃(CO₃)₂(OH)₂ (this compound) + H₂O → 3Cu₂(CO₃)(OH)₂ (Malachite) + CO₂[1]
This process is essentially an increased oxidation that causes the color change from a deep blue to a green.[2][3]
Q2: What are the primary environmental factors that trigger the degradation of this compound to malachite?
A2: The degradation of this compound is highly sensitive to its chemical environment.[4][5] The key factors include:
-
Presence of Water/Humidity: Water is a key reactant in the transformation to malachite.[1] Humid environments can promote this degradation.[6]
-
Carbon Dioxide (CO₂) Partial Pressure: The conversion of this compound to malachite is attributable to a low partial pressure of carbon dioxide in the air.[1] Malachite is the more stable phase at CO₂ partial pressures less than approximately 10⁻³·⁴⁵ atm.[5]
-
pH Levels: this compound's stability is pH-dependent. It tends to form in slightly more acidic conditions (pH 5-7), while malachite is favored in slightly more alkaline conditions (pH 7-8.5).[7] Changes in the pH of the surrounding solution can drive the transformation.[7]
-
Temperature: While malachite typically forms at lower temperatures (below 70°C), this compound can form at slightly higher temperatures.[7] However, high heat can also cause this compound to decompose into black copper oxide (tenorite).[2][8]
Q3: Can this compound degrade into compounds other than malachite?
A3: Yes, under different conditions, this compound can degrade into other compounds.
-
Tenorite (Copper Oxide, CuO): In the presence of heat and/or alkaline conditions, this compound can degrade into the black pigment tenorite.[2][3][6]
-
Copper Hydroxychlorides: In the presence of chloride ions and humidity, this compound can transform into green copper hydroxychlorides like atacamite and paratacamite.[6]
Q4: How can the degradation of this compound be prevented or minimized in a laboratory setting?
A4: Preventing the degradation of this compound involves controlling its environment. Key strategies include:
-
Environmental Control: Storing this compound specimens in a cool, dry environment with controlled humidity is crucial.[9]
-
Protective Coatings: Applying a protective barrier can isolate the mineral from the environment, preventing contact with water and other reactants.[10][11] The choice of coating should be carefully considered to ensure it is non-reactive and does not alter the properties of the this compound.
-
Use of Inhibitors: For solutions containing copper compounds, corrosion inhibitors may be employed to prevent the degradation of copper-based materials.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Blue this compound sample developing green patches. | Transformation to malachite is occurring. | 1. Immediately move the sample to a desiccator or an environment with lower humidity. 2. Verify the pH of any solutions in contact with the sample; adjust to a more neutral or slightly acidic pH if possible. 3. Consider applying a suitable protective coating for long-term storage or use. |
| This compound sample appears to be darkening or turning black. | Degradation to tenorite (copper oxide). | 1. Check for exposure to high temperatures or alkaline substances. 2. Ensure that any cleaning or treatment solutions are pH-neutral. 3. Avoid direct, intense light sources that could cause localized heating. |
| Unexpected color change to a greenish-blue hue. | Possible transformation to copper hydroxychlorides. | 1. Test for the presence of chloride ions in the sample's environment (e.g., from solvents, reagents, or handling). 2. If chlorides are present, take steps to remove the source of contamination. |
Data Presentation
Table 1: Environmental Stability Parameters for this compound and Malachite
| Parameter | This compound Favored Conditions | Malachite Favored Conditions | Reference(s) |
| pH | Slightly acidic (pH 5-7) | Slightly alkaline (pH 7-8.5) | [7] |
| CO₂ Partial Pressure (atm) | > 10⁻³·⁴⁵ | < 10⁻³·⁴⁵ | [5] |
| Temperature | Can form at slightly higher temperatures | Typically forms below 70°C | [7] |
Experimental Protocols
Protocol 1: Accelerated Aging Test for this compound Stability
This protocol is designed to assess the stability of an this compound sample under conditions that accelerate its degradation to malachite.
Objective: To determine the rate of this compound degradation under elevated humidity and controlled temperature.
Materials:
-
This compound sample
-
Environmental chamber with temperature and humidity control
-
Microscope (for visual inspection)
-
Spectrometer (e.g., Raman or FTIR) for chemical analysis
-
Deionized water
Methodology:
-
Initial Characterization:
-
Sample Preparation:
-
Place the this compound sample in the environmental chamber.
-
-
Accelerated Aging:
-
Set the environmental chamber to a constant temperature (e.g., 50°C) and a high relative humidity (e.g., 80% RH).
-
Expose the sample to these conditions for a predetermined period (e.g., 100 hours).
-
-
Interim Analysis:
-
At set intervals (e.g., every 24 hours), remove the sample for analysis.
-
Visually inspect the sample under a microscope for any color changes or the appearance of green particles.
-
Perform spectroscopic analysis to detect the formation of malachite.
-
-
Data Analysis:
-
Compare the spectroscopic data over time to track the increase in malachite peaks and the decrease in this compound peaks.
-
Quantify the color change if possible using colorimetry.
-
-
Final Report:
-
Summarize the findings, including the rate of degradation under the specified conditions.
-
Protocol 2: Efficacy Testing of a Protective Coating
Objective: To evaluate the effectiveness of a protective coating in preventing this compound degradation.
Materials:
-
Multiple, similar this compound samples
-
Protective coating solution
-
Control solution (solvent for the coating)
-
Application materials (e.g., brushes, sprayers)
-
Environmental chamber
-
Analytical instruments (as in Protocol 1)
Methodology:
-
Sample Grouping:
-
Divide the this compound samples into a "test" group and a "control" group.
-
-
Coating Application:
-
Apply the protective coating to the "test" group according to the manufacturer's instructions.
-
Apply the control solution (solvent only) to the "control" group to account for any effects of the solvent.
-
Allow both groups to cure completely.
-
-
Accelerated Aging:
-
Place both the test and control samples in the environmental chamber.
-
Subject all samples to the same accelerated aging conditions as described in Protocol 1.
-
-
Comparative Analysis:
-
At regular intervals, analyze samples from both groups using microscopy and spectroscopy.
-
Compare the extent of degradation (malachite formation) between the coated and uncoated samples.
-
-
-
Determine the efficacy of the protective coating based on the difference in degradation between the two groups.
-
Visualizations
Caption: Chemical degradation pathways of this compound.
Caption: Workflow for testing protective coating efficacy.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Pigments through the Ages - Technical Information - this compound [webexhibits.org]
- 4. This compound (pigment) - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Nanostructured Coatings for Stone Protection: An Overview [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Documents download module [ec.europa.eu]
- 10. Protective coatings for corrosion control - AMPP [ampp.org]
- 11. Protective coatings | School of Materials Science and Engineering - UNSW Sydney [unsw.edu.au]
influence of pH and CO2 partial pressure on azurite stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azurite, focusing on the influence of pH and CO2 partial pressure on its stability.
Frequently Asked Questions (FAQs)
Q1: What are the key environmental factors that control the stability of this compound?
A1: The stability of this compound (Cu₃(CO₃)₂(OH)₂) is primarily governed by the pH of the aqueous solution and the partial pressure of carbon dioxide (pCO₂) in the surrounding environment. The interplay between these two factors determines whether this compound will precipitate, dissolve, or transform into other copper minerals, most commonly malachite (Cu₂(CO₃)(OH)₂).
Q2: What is the typical pH range for this compound formation and stability?
A2: this compound precipitation from cupric-ion-bearing solutions generally occurs in a pH range of approximately 6 to 8.[1][2] However, it's important to note that this compound formation is favored under relatively more acidic conditions within this range, coupled with high carbonate or bicarbonate activities.
Q3: How does the partial pressure of CO₂ (pCO₂) influence the stability of this compound versus malachite?
A3: The partial pressure of CO₂ is a critical factor in the equilibrium between this compound and malachite. At a standard temperature and pressure, the equilibrium between these two minerals is reached at a pCO₂ of approximately 10⁻³·⁴⁵ atmospheres.[1][2]
-
Above this pCO₂ (higher CO₂ levels): this compound is the more stable phase.
-
Below this pCO₂ (lower CO₂ levels): Malachite is the more stable phase. This explains why this compound can alter to the more common malachite under typical atmospheric conditions where pCO₂ can be lower.[1][3]
Q4: Why is malachite more commonly found in nature than this compound?
A4: Malachite is more common because it is stable over a broader range of environmental conditions, particularly at the lower CO₂ partial pressures typical of the Earth's atmosphere.[1][3] this compound formation requires relatively specific conditions of higher CO₂ partial pressure and high carbonate activity, which are less common.[1][3] Consequently, this compound often alters to malachite over geological time.[1]
Troubleshooting Guide
Issue 1: Unexpected formation of green precipitate (malachite) when targeting this compound synthesis.
-
Possible Cause: The partial pressure of CO₂ in your experimental setup is too low (below 10⁻³·⁴⁵ atm).
-
Troubleshooting Steps:
-
Increase pCO₂: Actively control the atmosphere of your reaction vessel by purging with a gas mixture containing a higher concentration of CO₂. You can use a gas proportionator or pre-mixed gas cylinders.
-
Monitor and Adjust pH: While increasing pCO₂, the pH of your solution will likely decrease due to the formation of carbonic acid. You may need to add a base (e.g., NaOH solution) dropwise to maintain the pH within the optimal range for this compound formation (typically pH 6-7).
-
Increase Carbonate/Bicarbonate Concentration: Supplementing your solution with a higher concentration of sodium bicarbonate or sodium carbonate can favor this compound formation.
-
Issue 2: The synthesized this compound is unstable and transforms into malachite over time.
-
Possible Cause: The storage conditions do not maintain a sufficiently high pCO₂ to keep this compound stable.
-
Troubleshooting Steps:
-
Controlled Atmosphere Storage: Store the synthesized this compound in a desiccator or sealed container that has been purged with a CO₂-rich gas mixture.
-
Low Humidity: Minimize the presence of water, as the transformation to malachite involves the incorporation of water molecules. Store the sample in a dry environment.
-
Issue 3: Difficulty in precipitating any copper carbonate mineral, with the copper remaining in solution.
-
Possible Cause: The pH of the solution is too low (too acidic).
-
Troubleshooting Steps:
-
pH Adjustment: Slowly increase the pH of your solution by adding a dilute base (e.g., 0.1 M NaOH) while constantly monitoring with a calibrated pH meter until you reach the precipitation range (pH 6-8).
-
Check Copper Concentration: Ensure that the initial concentration of cupric ions is sufficient for precipitation to occur.
-
Issue 4: The rate of this compound dissolution or precipitation is too slow for kinetic studies.
-
Possible Cause: The experimental conditions (pH, pCO₂, temperature) are far from the desired equilibrium, leading to very slow reaction rates.
-
Troubleshooting Steps:
-
Temperature Adjustment: Gently increasing the temperature of the solution can increase the reaction rate. However, be aware that temperature also affects the equilibrium constants, so this must be done in a controlled manner.
-
Increase Surface Area: For dissolution studies, using a finer powder of this compound will increase the reactive surface area and thus the dissolution rate.
-
Stirring/Agitation: Ensure adequate mixing of the solution to prevent the formation of localized concentration gradients at the mineral surface, which can slow down the reaction.
-
Data Presentation
Table 1: Key Parameters for this compound-Malachite Stability
| Parameter | Value | Conditions | Reference(s) |
| Equilibrium pCO₂ (this compound-Malachite) | 10⁻³·⁴⁵ atm | 25 °C, 1 atm total pressure | [1],[2] |
| pH Range for Precipitation | 6 - 8 | From cupric-ion bearing solutions | [1],[2] |
| This compound Stability favored by | Higher pCO₂, relatively acidic conditions (within the 6-8 pH range), high carbonate/bicarbonate activity | 25 °C, 1 atm total pressure | [1],[3] |
| Malachite Stability favored by | Lower pCO₂, relatively basic conditions (within the 6-8 pH range) | 25 °C, 1 atm total pressure | [1] |
Experimental Protocols
Protocol 1: Precipitation of this compound under Controlled pH and pCO₂
This protocol outlines a general method for the synthesis of this compound by controlling the key parameters of pH and CO₂ partial pressure.
Materials:
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper (II) chloride (CuCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Deionized water
-
Gas mixture with a controlled CO₂ concentration (e.g., 1% CO₂ in N₂)
-
Reaction vessel with a gas inlet and outlet, and ports for a pH probe and reagent addition
-
Stir plate and stir bar
-
Calibrated pH meter
-
Gas flow controller
Procedure:
-
Prepare a 0.1 M copper (II) solution: Dissolve the appropriate amount of the copper salt in deionized water.
-
Set up the reaction vessel: Place the reaction vessel on the stir plate and add the copper (II) solution. Insert the pH probe and ensure the gas inlet and outlet are connected to the gas supply and an exhaust, respectively.
-
Establish the CO₂ atmosphere: Start flowing the CO₂-containing gas mixture through the headspace of the reaction vessel at a controlled rate to establish the desired pCO₂. Allow the system to equilibrate for at least 30 minutes.
-
Initiate precipitation: Slowly add a 0.5 M solution of sodium bicarbonate dropwise to the stirring copper solution.
-
Monitor and control pH: Continuously monitor the pH of the solution. As bicarbonate is added, a blue precipitate of this compound should begin to form. Use the 0.1 M NaOH solution to make fine adjustments and maintain the pH within the target range (e.g., 6.5 - 7.0).
-
Allow for reaction: Continue stirring under the controlled atmosphere for several hours to allow the precipitation reaction to go to completion.
-
Isolate the product: Turn off the gas flow and stirring. Allow the precipitate to settle. Decant the supernatant and wash the precipitate several times with deionized water.
-
Dry the product: Dry the this compound precipitate in a desiccator under a CO₂-rich atmosphere to prevent its conversion to malachite.
Protocol 2: Studying this compound Dissolution Kinetics
This protocol describes a method for investigating the dissolution rate of this compound under specific pH and pCO₂ conditions.
Materials:
-
Synthesized or natural this compound powder of a known particle size and surface area
-
Buffer solutions for the desired pH range
-
Deionized water
-
Reaction vessel with controlled temperature and atmosphere capabilities
-
Syringes and filters (e.g., 0.22 µm) for sampling
-
Analytical instrument for measuring dissolved copper concentration (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry)
Procedure:
-
Prepare the reaction solution: Prepare a buffer solution at the desired pH and saturate it with the gas mixture corresponding to the target pCO₂.
-
Set up the reaction: Add a known mass of the this compound powder to the reaction vessel containing the prepared solution. Start stirring at a constant rate.
-
Collect samples over time: At regular intervals, withdraw a small aliquot of the solution using a syringe and immediately filter it to remove any solid particles.
-
Analyze samples: Analyze the filtered samples for their dissolved copper concentration.
-
Calculate dissolution rate: Plot the concentration of dissolved copper versus time. The initial slope of this curve, normalized by the surface area of the mineral and the volume of the solution, will give the initial dissolution rate.
Mandatory Visualizations
Caption: Relationship between pH, pCO₂, and the stability of this compound and Malachite.
Caption: General experimental workflow for this compound precipitation under controlled conditions.
References
Technical Support Center: Troubleshooting Impurities in Natural Azurite Samples
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and addressing common impurities in natural azurite (Cu₃(CO₃)₂(OH)₂) samples. The following question-and-answer format addresses specific issues encountered during experimental analysis and offers detailed protocols for characterization and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound sample has green streaks or patches. What is this impurity and how can I confirm it?
A: The most common green impurity in this compound is malachite (Cu₂(CO₃)(OH)₂).[1][2] this compound is known to alter to the more stable malachite over time through a process involving the replacement of some carbon dioxide with water.[1]
-
Initial Check: Malachite will appear as a bright to dark green mineral, often intergrown with the blue this compound.[2]
-
Confirmation:
-
Raman Spectroscopy: This non-destructive technique can differentiate the two minerals based on their unique vibrational modes. Malachite and this compound have distinct spectral fingerprints.
-
X-Ray Diffraction (XRD): An XRD pattern of the bulk powder will show distinct peaks for both this compound and malachite, confirming the presence of both crystalline phases.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can also distinguish between this compound and malachite based on their characteristic absorption bands in the mid-infrared range.
-
Q2: My sample analysis (e.g., XRF or EDS) shows significant iron content. What are the likely iron-based impurities?
A: Iron is a common impurity in this compound deposits. The most frequent iron-based impurities are iron oxides and hydroxides such as goethite (α-FeO(OH)) and hematite (α-Fe₂O₃).[3] These minerals often co-precipitate with copper carbonates in oxidized zones of copper ore deposits.
-
Visual Indication: Goethite typically appears as yellow, brown, or reddish-brown, while hematite can range from red to black.[3]
-
Confirmation:
-
SEM-EDS: Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy can provide elemental maps of your sample, visually correlating iron-rich areas with specific morphologies.
-
XRD: The powder XRD pattern will reveal the characteristic peaks of goethite and/or hematite alongside those of this compound.
-
Raman Spectroscopy: Both goethite and hematite have distinct Raman spectra that allow for unambiguous identification.
-
Q3: I've observed colorless or white crystalline impurities in my sample. What could they be?
A: Colorless or white impurities are often minerals from the host rock where the this compound formed. Common possibilities include:
-
Quartz (SiO₂): A very common silicate mineral.
-
Calcite (CaCO₃): A carbonate mineral that will react with dilute acid.
-
Cerussite (PbCO₃): A lead carbonate that can be associated with copper deposits.
-
Troubleshooting:
-
Acid Test: A simple spot test with dilute hydrochloric acid can indicate calcite, which will effervesce (fizz). This compound also effervesces, so this test is best performed on isolated impurity grains under a microscope.
-
XRD: This is the most definitive method for identifying these crystalline phases. Each mineral produces a unique diffraction pattern.
-
FTIR Spectroscopy: Can readily distinguish between silicates (quartz) and carbonates (calcite).
-
Q4: Can I remove these common impurities from my this compound sample?
A: Yes, purification is possible, but the method depends on the impurity. Since this compound is a carbonate, it is sensitive to strong acids.
-
For Host Rock Minerals (Quartz, Calcite):
-
Physical Separation: If particles are large enough, manual separation after gentle crushing may be feasible.
-
Density Separation: Methods using heavy liquids can separate minerals based on their different specific gravities.
-
Acid-Base Extraction (for Carbonate Impurities): A carefully controlled acid-base extraction can be used. However, given that this compound is also a carbonate, this method requires precise pH control to selectively dissolve the more reactive calcite without significant loss of the this compound sample.
-
-
For Malachite: Separating malachite from this compound is challenging due to their chemical similarity. Physical separation is the most practical approach if the minerals occur in distinct bands or crystals. Chemical separation is generally not feasible without altering the this compound.
-
For Iron Oxides (Goethite, Hematite): These are often finely disseminated. Physical cleaning with an ultrasonic cleaner can remove loosely adhered particles. Chemical removal is difficult without affecting the this compound.
Quantitative Data on Common Impurities
The following table summarizes the chemical formulas and typical associated minerals found with natural this compound. The concentration of impurities can vary widely depending on the geological source.
| Impurity Mineral | Chemical Formula | Common Color(s) | Notes |
| This compound (Primary) | Cu₃(CO₃)₂(OH)₂ | Azure to Dark Blue | Primary mineral of interest. |
| Malachite | Cu₂(CO₃)(OH)₂ | Bright to Dark Green | Very common; an alteration product of this compound.[1] |
| Goethite | α-FeO(OH) | Yellow, Brown, Reddish | Common iron oxyhydroxide impurity.[3] |
| Hematite | α-Fe₂O₃ | Red, Brown, Black | Common iron oxide impurity. |
| Cuprite | Cu₂O | Red to Black | Often found in oxidized copper deposits with this compound. |
| Tenorite | CuO | Black | An oxidation product of copper minerals. |
| Quartz | SiO₂ | Colorless, White | Common host rock mineral. |
| Calcite | CaCO₃ | White, Colorless | Common host rock mineral; reacts with acid. |
| Cerussite | PbCO₃ | Colorless, White, Gray | Associated with lead-copper ore bodies. |
Experimental Protocols
Protocol 1: Identification of Crystalline Phases using X-Ray Diffraction (XRD)
This protocol outlines the standard procedure for analyzing a powdered this compound sample to identify crystalline impurities.
-
Sample Preparation:
-
Take a representative 100-200 mg subsample of the natural this compound.
-
Gently grind the sample into a fine, homogeneous powder using an agate mortar and pestle. The target particle size is typically <10 μm to ensure good particle statistics.
-
Mount the powder onto a zero-background sample holder. Ensure the surface is flat and level with the holder's surface by gently pressing with a glass slide.
-
-
Instrument Setup:
-
Use a diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5418 Å) and a detector.
-
Typical operating parameters are 40 kV and 40 mA.
-
-
Data Collection:
-
Scan the sample over a 2θ range of 5° to 70°.
-
Use a step size of 0.02° and a count time of 1-2 seconds per step.
-
Sample rotation should be enabled during the scan to minimize preferred orientation effects.
-
-
Data Analysis:
-
Process the raw data to obtain a diffractogram (Intensity vs. 2θ).
-
Use mineral identification software (e.g., X'Pert HighScore, Match!) to compare the experimental peak positions and intensities against a database (e.g., ICDD PDF, Crystallography Open Database).
-
Identify the phases present by matching the experimental pattern to reference patterns for this compound, malachite, goethite, quartz, etc.
-
Protocol 2: Physical Purification by Ultrasonic Cleaning
This protocol is for removing loosely adhered surface impurities like clays, dirt, and some iron oxides.
-
Initial Preparation:
-
Place the this compound specimen(s) in a sieve and rinse with deionized water to remove loose dirt.
-
Prepare a beaker with deionized water, large enough to fully submerge the specimen.
-
-
Ultrasonic Treatment:
-
Place the specimen in the beaker of deionized water.
-
Position the beaker within an ultrasonic cleaning bath.
-
Turn on the ultrasonic cleaner for a short duration (e.g., 5-10 minutes). This compound is soft (Mohs hardness 3.5-4), so prolonged or high-power sonication can cause damage.
-
After sonication, remove the specimen and rinse again with deionized water.
-
-
Drying and Evaluation:
-
Gently dry the specimen with a soft cloth or by air drying at a low temperature.
-
Visually inspect the specimen under a microscope to assess the effectiveness of the cleaning.
-
Repeat the process if necessary, but with caution to avoid damaging the sample.
-
Visualizations
Experimental Workflow for Impurity Identification
Caption: Workflow for comprehensive identification of impurities in this compound.
Troubleshooting Logic for Common Impurities
Caption: Decision tree for troubleshooting this compound impurities based on visual cues.
References
managing the thermal decomposition of azurite during analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the thermal analysis of azurite.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition pathway for this compound?
A1: The thermal decomposition of this compound (Cu₃(CO₃)₂(OH)₂) is a complex process that generally results in the formation of copper(II) oxide (CuO, tenorite), carbon dioxide (CO₂), and water (H₂O).[1][2] Unlike malachite, which often decomposes in a single step, this compound's decomposition is typically observed in two or more overlapping stages.[1][2] Some studies suggest that the process involves the initial loss of a water molecule, followed by the release of carbon dioxide to form copper(II) oxide.[1] Other research indicates the formation of an intermediate product that is a mixture of tenorite and a material with an X-ray diffraction pattern similar to this compound.[1][2]
Q2: At what temperature does this compound decompose?
A2: The decomposition temperature of this compound can vary significantly depending on experimental conditions, particularly the heating rate.[3] Thermogravimetric analysis (TGA) has shown decomposition to begin at temperatures as low as 190°C with slow heating rates, while faster heating rates can shift the onset of decomposition to around 300°C, with the maximum rate of decomposition occurring at approximately 400°C.[3] Some studies have reported a multi-stage decomposition with events around 282°C, 328°C, 350°C, and 369°C.[4]
Q3: Why are my TGA/DSC results for this compound decomposition inconsistent?
A3: Inconsistent results in the thermal analysis of this compound can be attributed to several factors:
-
Heating Rate: As mentioned, the heating rate has a significant impact on the observed decomposition temperatures.[3] Slower heating rates provide better resolution of overlapping decomposition steps.
-
Sample Purity and Crystallinity: The presence of impurities, such as malachite or other minerals, will affect the thermal profile. The crystallinity of the this compound sample can also influence its decomposition behavior.
-
Atmosphere: The composition of the purge gas (e.g., inert like nitrogen or helium, or oxidative like air) can influence the decomposition pathway and final products.
-
Particle Size: The particle size of the sample can affect heat and mass transfer, leading to variations in decomposition temperatures.
Q4: What are the expected weight losses during the thermal decomposition of this compound?
A4: The theoretical weight loss for the complete decomposition of pure this compound to CuO is approximately 30.7%, with about 25.5% from CO₂ loss and 5.2% from H₂O loss.[2] Experimental total weight losses are generally in reasonable agreement with this theoretical value.[2] If the decomposition occurs in two steps, the weight loss is often roughly equal in each step.[1][2]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpected Peaks in TGA/DSC Curve | Sample contamination (e.g., with malachite or other minerals).Instrument baseline drift. | Analyze the sample for purity using techniques like XRD or FTIR before thermal analysis.Run a blank experiment with an empty crucible to obtain a baseline for subtraction. |
| Weight Loss Exceeds Theoretical Value | Presence of volatile impurities or adsorbed moisture.Reaction with the crucible material. | Dry the sample in a desiccator or at a low temperature (below decomposition) before analysis.Ensure the crucible material (e.g., alumina, platinum) is inert to the sample and its decomposition products at the analysis temperatures. |
| Poor Resolution of Decomposition Steps | Heating rate is too high.Sample mass is too large. | Reduce the heating rate (e.g., to 5°C/min or lower) to improve the separation of thermal events.Use a smaller sample mass to minimize thermal gradients within the sample. |
| Inconsistent Onset Decomposition Temperature | Variations in experimental conditions between runs.Sample heterogeneity. | Ensure consistent heating rate, purge gas flow rate, and sample preparation for all analyses.Grind the sample to a fine, homogeneous powder to ensure representative sampling. |
Quantitative Data Summary
The following table summarizes the key quantitative data related to the thermal decomposition of this compound.
| Parameter | Value | Reference |
| Chemical Formula | Cu₃(CO₃)₂(OH)₂ | N/A |
| Theoretical Weight Loss (to CuO) | ~30.7% | [2] |
| - Contribution from CO₂ | ~25.5% | [2] |
| - Contribution from H₂O | ~5.2% | [2] |
| Onset of Decomposition (TGA) | 190°C - 300°C | [3] |
| Maximum Decomposition Rate (TGA) | ~400°C (at 1.25°C/min) | [3] |
| Multi-stage Decomposition Peaks (CRTA) | ~282, 328, 350, 369 °C | [4] |
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
This protocol provides a general guideline for performing TGA on this compound samples. Instrument-specific parameters should be adjusted according to the manufacturer's recommendations.
-
Sample Preparation:
-
Grind the this compound sample to a fine, homogeneous powder (e.g., < 100 µm) using an agate mortar and pestle to ensure representative analysis.
-
If necessary, dry the sample in a desiccator over a suitable desiccant for 24 hours to remove adsorbed moisture.
-
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Select an appropriate crucible (e.g., alumina or platinum) that is inert to the sample and its decomposition products.
-
Tare the empty crucible.
-
-
Experimental Procedure:
-
Weigh approximately 5-10 mg of the prepared this compound sample into the tared crucible.
-
Place the crucible in the TGA furnace.
-
Set the purge gas (e.g., high-purity nitrogen or helium for an inert atmosphere) to a constant flow rate (e.g., 20-50 mL/min).
-
Set the temperature program:
-
Equilibrate at a starting temperature below the expected decomposition (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the complete decomposition (e.g., 600°C).
-
-
Start the experiment and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition and the temperatures of maximum decomposition rate from the derivative of the TGA curve (DTG curve).
-
Calculate the percentage weight loss for each decomposition step.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent thermal analysis results of this compound.
References
Validation & Comparative
comparative analysis of natural versus synthetic azurite pigments
This guide provides a detailed comparative analysis of natural and synthetic azurite pigments, intended for researchers, scientists, and conservation professionals. It covers their physicochemical properties, performance characteristics, and the experimental methods used for their characterization, supported by quantitative data and standardized protocols.
Introduction
This compound, a basic copper carbonate (Cu₃(CO₃)₂(OH)₂), has been a significant blue pigment in art and historical artifacts since antiquity, prized for its deep azure hue.[1][2][3] It is found naturally in the oxidized zones of copper ore deposits, often alongside the green copper carbonate, malachite.[4][5] The synthetic version of this pigment, known historically as blue verditer or blue bice, shares the same chemical formula but differs in its method of creation, particle morphology, and performance.[6][7][8] This analysis delineates the key distinctions between these two forms of this compound to aid in their identification, application, and conservation.
Comparative Data
The fundamental properties, morphology, and performance characteristics of natural and synthetic this compound are summarized below.
Table 1: General Physicochemical Properties
| Property | Natural this compound | Synthetic this compound (Blue Verditer) |
| Chemical Formula | Cu₃(CO₃)₂(OH)₂[1][4][9] | Cu₃(CO₃)₂(OH)₂[8][10] |
| Color Index | Pigment Blue 30 (PB 30), CI 77420[4][7][11] | Pigment Blue 30 (PB 30), CI 77420[7] |
| Mohs Hardness | 3.5 - 4.0[1][11] | Not typically measured; depends on aggregation |
| Specific Gravity | 3.7 - 3.9[1] | Varies with synthesis method and density |
| Refractive Index | α = 1.730, β = 1.758, γ = 1.838 (Biaxial positive)[12] | Similar to natural this compound |
| Solubility | Insoluble in water and ethanol[4][7] | Insoluble in water |
| Acid Reactivity | Decomposes with effervescence in acids[7][12] | Decomposes in acids |
Table 2: Morphological and Compositional Characteristics
| Characteristic | Natural this compound | Synthetic this compound (Blue Verditer) |
| Particle Shape | Angular, sharp-edged particles with conchoidal fractures resulting from crushing.[6] | Spherules and aggregates of tiny, rounded, or fibrous particles.[5][6] |
| Particle Size | Irregular and heterogeneous, ranging from ~1 to 120 µm.[13] Coarser grinds produce darker blues, finer grinds are paler.[3][5] | Smaller, more uniform, and homogeneous particle size.[13][14] Color is similar to finely ground natural this compound.[5][7] |
| Composition | Mineral composition includes impurities like malachite, quartz, kaolinite, and cuprite.[6][15] | Purity depends on synthesis; may contain precursors like calcite.[6] |
Table 3: Performance and Stability
| Performance Metric | Natural this compound | Synthetic this compound (Blue Verditer) |
| Lightfastness | Excellent (ASTM I, BWS 8/8).[4][11] Shows no color change in accelerated weathering tests.[6] | Inferior to natural this compound.[6] Shows noticeable color and shape changes after accelerated weathering.[6] |
| Chemical Stability | Stable in light and air but sensitive to heat, acids, and sulfur fumes.[9][11][16] Can alter to green malachite over time with moisture.[2][10][16] Blackening to tenorite (CuO) can occur, especially at high pH (e.g., fresco).[16][17][18] | Less stable overall.[6] The presence of synthesis byproducts (e.g., calcite) can accelerate degradation.[6] |
| Color & Hue | Deep blue to violet-blue.[1] Hue is often described as having a slightly greenish undertone.[2][11] | Sky blue, often more greenish than the natural mineral.[5] |
Experimental Protocols
The characterization and differentiation of natural and synthetic this compound pigments rely on standardized analytical techniques.
3.1 Pigment Preparation
-
Natural this compound Processing: High-quality mineral this compound is selected and prepared through mechanical grinding.[3] The powder is then washed and purified through levigation, a process using water to separate particles by size and density, removing lighter impurities. The particle size directly impacts the final color, with coarser particles yielding a darker blue and finer particles a paler hue.[2][5]
-
Synthetic this compound Synthesis (Blue Verditer): A common laboratory method involves precipitation. One historical recipe involves dissolving a copper salt, such as copper sulfate, in water and adding it to a concentrated solution of sodium carbonate at a controlled temperature (45-65 °C).[10] Another method is the reaction of copper nitrate with chalk (calcium carbonate).[8][14] The resulting precipitate is washed, filtered, and dried to produce the synthetic pigment.[10][14]
3.2 Analytical Methodologies
-
X-Ray Diffraction (XRD):
-
Objective: To identify the crystalline phases present in the pigment powder and detect mineral impurities.
-
Methodology: A small amount of the pigment powder is evenly packed into a sample holder. The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation). The diffracted X-rays are measured as a function of the diffraction angle (2θ). The resulting diffraction pattern is compared to reference databases (e.g., JCPDS) to identify this compound and other crystalline components like quartz or malachite.[15][19]
-
-
Scanning Electron Microscopy (SEM):
-
Objective: To observe the morphology, size, and surface texture of pigment particles.
-
Methodology: The dry pigment powder is mounted on a sample stub using conductive adhesive. The sample is then coated with a thin conductive layer (e.g., gold or carbon) to prevent charging. The sample is imaged using a focused beam of electrons. This technique clearly distinguishes the angular, sharp-edged particles of natural this compound from the rounded, fibrous aggregates of the synthetic version.[17][19] Energy-Dispersive X-ray Spectroscopy (EDX) can be coupled with SEM for elemental analysis.
-
-
Spectrophotometry (CIELAB Colorimetry):
-
Objective: To quantitatively measure and compare the color of the pigments.
-
Methodology: The pigment is prepared as a paint film or pressed powder. A spectrophotometer or colorimeter is used to measure the spectral reflectance of the sample under a standard illuminant (e.g., D65). The instrument's software then calculates the CIELAB color space coordinates: L* (lightness), a* (red-green axis), and b* (yellow-blue axis).[17][20] This allows for an objective comparison of hue and chroma between natural and synthetic samples.
-
Visualized Workflows and Pathways
4.1 Pigment Characterization Workflow
The logical flow for identifying and differentiating this compound pigments is outlined below. This multi-analytical approach ensures a comprehensive characterization, from non-invasive screening to detailed micro-analysis.
4.2 this compound Degradation Pathways
This compound is susceptible to chemical alteration, primarily transforming into the more stable copper carbonates or oxides under specific environmental conditions.
References
- 1. This compound: The blue gem material, ore of copper, and pigment. [geology.com]
- 2. This compound (pigment) - Wikipedia [en.wikipedia.org]
- 3. A Study in Blue Pigments Part 1 - this compound | Kodner Auctions [kodner.com]
- 4. kremer-pigmente.com [kremer-pigmente.com]
- 5. webexhibits.org [webexhibits.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - CAMEO [cameo.mfa.org]
- 8. Skillbuilding: Preparing and Painting with this compound | sandbox [cu-mkp.github.io]
- 9. geologyscience.com [geologyscience.com]
- 10. Sciencemadness Discussion Board - this compound synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Natural Mineral Pigments: this compound [fine] [iconofile.com]
- 12. researchgate.net [researchgate.net]
- 13. naturalpigments.ca [naturalpigments.ca]
- 14. Blue Verditer, or Synthetic this compound - The Motley Emblem [sites.rutgers.edu]
- 15. digibug.ugr.es [digibug.ugr.es]
- 16. webexhibits.org [webexhibits.org]
- 17. researchgate.net [researchgate.net]
- 18. Multi-Analytical and Non-Invasive Approach for Characterising Blackened Areas of Originally Blue Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 19. daneshyari.com [daneshyari.com]
- 20. The CIELAB color model as applied to malachite pigment analysis [eureka.patsnap.com]
Distinguishing Azurite and Malachite: A Spectroscopic Comparison Guide
An objective analysis of spectroscopic methods for the differentiation of two common copper carbonate minerals, providing researchers, scientists, and drug development professionals with a comprehensive guide to their identification.
Azurite [Cu₃(CO₃)₂(OH)₂] and malachite [Cu₂(CO₃)(OH)₂] are two closely related secondary copper minerals often found together.[1][2] Their distinct blue and green colors, respectively, have made them valuable as pigments and ornamental stones for centuries.[2] For researchers in fields ranging from geochemistry to art conservation and materials science, the ability to accurately distinguish between these two minerals is crucial. This guide provides a detailed comparison of spectroscopic methods for their differentiation, supported by experimental data and protocols.
The key difference in their chemical formula and crystal structure leads to distinct spectroscopic signatures.[2] While both are monoclinic hydroxy carbonates of copper, the arrangement of the copper, carbonate, and hydroxyl groups differs, influencing their vibrational modes.[3][4][5]
Quantitative Spectroscopic Data
The following table summarizes the characteristic spectral peaks for this compound and malachite obtained by various spectroscopic techniques, allowing for their unambiguous identification.
| Spectroscopic Technique | This compound (cm⁻¹) | Malachite (cm⁻¹) | Key Distinguishing Features |
| Raman Spectroscopy | O-H Stretching: 3453, 3427[3][4]Carbonate Asymmetric Stretching: 1457, 1427, 1419[6]Carbonate Symmetric Stretching: 1090[3]C-O Bending: 837, 817[3]Cu-O Modes: Multiple bands below 600 | O-H Stretching: 3474, 3404[3]Carbonate Asymmetric Stretching: 1490, 1460, 1364[6]Carbonate Symmetric Stretching: 1096[5]C-O Bending: 817[5]Cu-O Modes: Multiple bands below 600 | Different positions and splitting of O-H and carbonate stretching and bending modes. |
| Infrared (IR) Spectroscopy | O-H Stretching: 3425[5]Carbonate Asymmetric Stretching: 1430, 1419[5]Carbonate Symmetric Stretching: 1095[5]C-O Bending: 834, 816[5] | O-H Stretching: 3400, 3320[5]Carbonate Asymmetric Stretching: 1500, 1400[5]Carbonate Symmetric Stretching: 1095[5]C-O Bending: 820, 803[5] | Distinct O-H stretching bands and differences in carbonate asymmetric stretching and bending modes. |
| X-ray Diffraction (XRD) | 3.516 (1), 2.224 (0.7), 5.15 (0.55) (d-spacing in Å with relative intensity)[7] | - | Distinct diffraction patterns due to different crystal structures. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for identifying this compound and malachite. It probes the vibrational modes of molecules, which are sensitive to their chemical composition and structure.
Methodology:
-
Sample Preparation: Samples can be analyzed as solid crystals or ground into a powder to avoid orientation effects.[8]
-
Instrumentation: A micro-Raman spectrometer equipped with a laser excitation source is typically used. Common excitation wavelengths include 532 nm, 633 nm, or 785 nm.[6]
-
Data Acquisition:
-
The laser is focused on the sample.
-
The scattered light is collected and passed through a spectrometer.
-
The Raman spectrum is recorded, typically in the range of 100 to 4000 cm⁻¹.
-
-
Data Analysis: The positions and relative intensities of the Raman bands are analyzed and compared to reference spectra for this compound and malachite. The spectra of both minerals contain modes from three main vibrational groups: OH, CO₃, and Cu-O.[3][4]
Infrared (IR) Spectroscopy
Infrared spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is another valuable tool for distinguishing between this compound and malachite by measuring the absorption of infrared radiation by the sample.
Methodology:
-
Sample Preparation: For transmission IR spectroscopy, a small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet.[5] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid samples.
-
Instrumentation: An FTIR spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the KBr pellet (or empty ATR crystal) is collected.
-
The sample is placed in the IR beam path.
-
The transmitted or reflected IR radiation is measured, and the absorbance spectrum is calculated. The typical spectral range is 400 to 4000 cm⁻¹.
-
-
Data Analysis: The IR absorption bands are assigned to specific vibrational modes (e.g., O-H stretching, carbonate stretching and bending) and compared with known spectra of this compound and malachite. The molecular structure of this compound is based on a distorted square planar arrangement, while malachite has a distorted octahedral arrangement around the copper, leading to differences in their IR spectra.[5]
X-ray Diffraction (XRD)
X-ray diffraction is a fundamental technique for determining the crystal structure of materials. Since this compound and malachite have different crystal lattices, their XRD patterns are unique.[1]
Methodology:
-
Sample Preparation: The mineral sample is finely ground to a homogeneous powder.
-
Instrumentation: A powder X-ray diffractometer is used.
-
Data Acquisition:
-
The powdered sample is mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).
-
The intensity of the diffracted X-rays is measured by a detector.
-
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the mineral's crystal structure. The positions and relative intensities of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the mineral.
Visualized Workflow
The following diagram illustrates the logical workflow for distinguishing this compound from malachite using the described spectroscopic methods.
Caption: Workflow for distinguishing this compound and malachite.
References
- 1. Genetic links between malachite and this compound formations [eureka.patsnap.com]
- 2. This compound and Malachite — Tucson Gem & Mineral Society [tgms.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Mineral Data [webmineral.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Potential of Solid Sorbents for Carbon Dioxide Capture: A Comparative Analysis
A critical evaluation of various solid materials for CO2 capture reveals a landscape of promising candidates, though experimental validation of the mineral azurite for this application remains notably absent from scientific literature. This guide provides a comparative overview of established and emerging solid sorbents, including activated carbons, zeolites, metal-organic frameworks (MOFs), and high-temperature metal oxides, supported by experimental data and detailed methodologies to inform researchers and scientists in the field of carbon capture and storage.
While this compound, a copper carbonate hydroxide mineral with the chemical formula Cu₃(CO₃)₂(OH)₂, inherently contains carbon dioxide, its role as a viable CO₂ capture agent through reversible adsorption and desorption cycles has not been substantiated in published research. Studies on this compound primarily focus on its thermal decomposition, a process that releases CO₂ at elevated temperatures, rather than its capacity for selective CO₂ capture from gas streams.[1][2] This contrasts with the extensive research and development of other porous solid materials specifically designed and tested for CO₂ capture applications.
This guide, therefore, focuses on providing a detailed comparison of these alternative materials, offering a valuable resource for professionals in drug development and other scientific fields who may be exploring carbon capture technologies.
Performance Comparison of Solid CO₂ Sorbents
The efficacy of a solid sorbent for CO₂ capture is determined by several key performance indicators, including its CO₂ adsorption capacity, selectivity for CO₂ over other gases (like N₂), and the energy required for regeneration. The following tables summarize the performance of various classes of solid sorbents based on experimental data from scientific literature.
| Adsorbent Material | CO₂ Adsorption Capacity | Experimental Conditions | Source |
| Activated Carbon | |||
| Commercial Activated Carbon | 1.66 mmol/g | 298 K | [3] |
| Date Pits-Derived Activated Carbon | 73.08 mg/g (1.66 mmol/g) | 298 K | [1] |
| Walnut Residue-Derived Activated Carbon | 301.1 mmol/g (at atmospheric pressure) | 25 °C | [2] |
| Zeolites | |||
| Zeolite-Y (Z-Y-3) | 114 mg/g (2.59 mmol/g) | 30 °C, atmospheric pressure | [4] |
| Zeolite-Y (Z-Y-3) | 190 mg/g (4.32 mmol/g) | 30 °C, 5 bar | [4] |
| Zeolite 13X | >10% of its weight | 293 K | [5] |
| Metal-Organic Frameworks (MOFs) | |||
| F4_MIL-140A(Ce) | Outperforms Zeolite 13X and activated carbon in purity and recovery in simulated flue gas | Varies (Pressure-Vacuum Swing Adsorption) | [6] |
| MOF Database Screening | CO₂/N₂ Selectivity: 1.6 - 15,488CO₂ Working Capacity: 0.01 - 4.47 mol/kg | Varies (Molecular Simulations) | [7] |
| High-Temperature Sorbents | |||
| Calcium Oxide (CaO) | 41 wt% | Varies (Cyclic carbonation-regeneration) | [8] |
| Lithium Orthosilicate (Li₄SiO₄) | 30 wt% | Varies (Cyclic carbonation-regeneration) | [8] |
Experimental Protocols
The evaluation of CO₂ capture agents relies on a set of standardized experimental techniques to determine their performance characteristics. The most common methods are Thermogravimetric Analysis (TGA), volumetric adsorption measurements, and breakthrough analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For CO₂ capture analysis, the sample is first activated (degassed) by heating it in an inert gas flow (e.g., N₂) to remove any adsorbed impurities.[9][10] Then, the gas is switched to a CO₂-containing stream, and the weight gain due to CO₂ adsorption is recorded. The desorption process can also be studied by increasing the temperature or changing the gas stream back to an inert gas, which causes a weight loss as CO₂ is released.[11]
Volumetric Adsorption Measurement
This technique, also known as manometry, determines the amount of gas adsorbed by a solid by measuring pressure changes in a calibrated volume.[4][12] The solid sample is placed in a sample tube of known volume and degassed under vacuum. A known amount of CO₂ is then introduced into the system, and the pressure is monitored until it stabilizes. The amount of adsorbed gas is calculated from the pressure difference before and after adsorption. By repeating this process at different pressures, a CO₂ adsorption isotherm can be constructed.
Breakthrough Analysis
Breakthrough analysis is a dynamic method that simulates the real-world application of a CO₂ capture agent in a fixed-bed reactor. A gas mixture containing CO₂ is continuously passed through a column packed with the adsorbent material.[5] The concentration of CO₂ at the outlet of the column is monitored over time. Initially, all the CO₂ is adsorbed, and the outlet concentration is zero. When the adsorbent becomes saturated, the CO₂ concentration at the outlet starts to rise, and this point is known as the "breakthrough point." The shape of the breakthrough curve provides information about the adsorption capacity and the mass transfer kinetics of the adsorbent.[13]
Signaling Pathways and Logical Relationships
The process of selecting a suitable CO₂ capture agent involves a logical progression from material synthesis to performance evaluation. This can be visualized as a signaling pathway where each step influences the subsequent decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. Experimental and simulation study of CO2 breakthrough curves in a fixed-bed adsorption process | Acta Polytechnica [ojs.cvut.cz]
- 6. researchgate.net [researchgate.net]
- 7. aidic.it [aidic.it]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of Volumetric Adsorption Isotherms for Volcanic Fly Ash from Egypt for Carbon Dioxide Capture Under Elevated Pressure and Temperature | MDPI [mdpi.com]
- 13. youtube.com [youtube.com]
A Comparative Study of Blue Pigments: Azurite vs. Ultramarine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two historically significant blue pigments: azurite and ultramarine. The following sections present a comprehensive overview of their chemical and physical properties, performance characteristics, and stability, supported by quantitative data and experimental methodologies. This information is intended to assist researchers in the identification, characterization, and conservation of these important cultural heritage materials.
Quantitative Data Summary
A side-by-side comparison of the key properties of this compound and ultramarine is presented in the table below for easy reference.
| Property | This compound | Ultramarine (Natural & Synthetic) |
| Colour Index Name | Pigment Blue 30 (PB 30) | Pigment Blue 29 (PB 29)[1][2] |
| Chemical Formula | Cu₃(CO₃)₂(OH)₂[3] | Na₈₋₁₀Al₆Si₆O₂₄S₂₋₄[1] |
| ASTM Lightfastness Rating | I (Excellent)[3][4] | I (Excellent)[1][5][6] |
| Refractive Index | α = 1.730, β = 1.758, γ = 1.838[7][8] | Approximately 1.50 - 1.55[1][9] |
| Particle Size Range | 20 - 30 μm (coarse particles)[8]; also available in finer grades (0-50 microns)[10] | Typically < 1 to 3 microns for technical applications[11]; can exceed 30 micrometers in natural form[12] |
| Chemical Stability | Decomposes in acids; turns black in the presence of warm alkalis, hydrogen sulfide, or sulfur fumes; unstable in open air over long periods, weathering to malachite[13] | Decomposes in weak acids[6][9]; stable in alkaline conditions[9][14] |
| Crystal System | Monoclinic[7][13] | Isotropic (Cubic)[6][9] |
Pigment Properties and Performance
This compound is a basic copper carbonate that was a widely used blue pigment from antiquity through the Renaissance.[15] Its color can range from a deep blue to a greenish-blue, a variation that is significantly influenced by the particle size of the pigment; coarser grinding produces a darker blue, while finer grinding results in a paler hue.[15] Despite its historical importance, this compound is known for its instability, particularly its tendency to alter to the green copper carbonate, malachite, over time, especially in the presence of moisture.[16] This transformation is a key consideration in the conservation of artworks containing this pigment.
Ultramarine is a complex sodium aluminum silicate containing sulfur.[2] Historically, it was derived from the semi-precious stone lapis lazuli, making it an exceedingly rare and expensive pigment.[2] Since the 19th century, a synthetic version, chemically identical to the natural mineral, has been produced, making this vibrant blue color more accessible.[17] Ultramarine is prized for its intense, brilliant blue color, which has a more violet tone compared to the greenish hue of this compound.[15] It exhibits excellent lightfastness and is generally more stable than this compound, although it is susceptible to discoloration in acidic environments.[9][15]
Experimental Protocols
The characterization and comparison of this compound and ultramarine pigments involve a range of analytical techniques. Below are detailed methodologies for key experiments.
Pigment Identification and Characterization
1. Polarized Light Microscopy (PLM): This is a fundamental technique for identifying historical pigments.
-
Objective: To observe the optical properties of the pigment particles, such as color, pleochroism, and birefringence.
-
Methodology:
-
A small sample of the pigment is mounted on a microscope slide in a suitable refractive index liquid.
-
The slide is viewed under a polarized light microscope.
-
Observations are made regarding particle morphology, color, and behavior under plane-polarized and cross-polarized light.
-
This compound particles will appear as blue, irregularly shaped, and will exhibit strong birefringence (changes in color as the stage is rotated) due to their monoclinic crystal structure.[7]
-
Ultramarine particles will appear as blue, often with a more uniform shape, and will be isotropic (remain dark under cross-polarized light) due to their cubic crystal structure.[9]
-
2. Raman Spectroscopy: This non-destructive technique provides a molecular fingerprint of the pigment.
-
Objective: To identify the pigment based on its unique vibrational spectrum.
-
Methodology:
-
A micro-Raman spectrometer is used to focus a laser onto a single pigment particle.
-
The scattered light is collected and analyzed to produce a Raman spectrum.
-
The resulting spectrum is compared to a database of known pigment spectra for identification.
-
This technique can differentiate between this compound and ultramarine and can also identify alteration products like malachite.
-
Performance Testing
1. Lightfastness Testing (ASTM D4303): This standard method is used to determine the resistance of artists' pigments to fading upon exposure to light.
-
Objective: To classify the lightfastness of the pigments according to a standardized scale.
-
Methodology:
-
The pigment is dispersed in a binder (e.g., linseed oil, acrylic emulsion) and applied to a substrate.
-
One portion of the sample is masked to protect it from light, while the other is exposed to a controlled light source (e.g., xenon arc lamp) that simulates indoor daylight for a specified duration.
-
The color change of the exposed portion is evaluated against the masked portion and compared to the fading of a set of blue wool standards.
-
The lightfastness is rated on the ASTM scale from I (Excellent) to V (Very Poor). Both this compound and ultramarine are rated as ASTM Lightfastness I.[1][3][4][5][6]
-
2. Chemical Stability Testing:
-
Objective: To assess the pigment's resistance to chemical alteration.
-
Methodology:
-
Acid Resistance: A small amount of the pigment is placed on a spot plate, and a drop of dilute acid (e.g., hydrochloric acid) is added. This compound will effervesce (fizz) due to the release of carbon dioxide gas as the carbonate decomposes.[18] Ultramarine will lose its blue color and may release the odor of hydrogen sulfide.[9]
-
Alkali Resistance: A similar test is performed using a dilute alkaline solution (e.g., sodium hydroxide). This compound may turn black upon warming with an alkali.[18] Ultramarine is generally stable in alkaline conditions.[9][14]
-
Chemical Transformation of this compound
The degradation of this compound to malachite is a significant chemical process affecting the long-term stability of artworks. This transformation occurs as this compound reacts with water from the atmosphere, leading to a change in its chemical composition and, consequently, its color from blue to green.
References
- 1. naturalpigments.com [naturalpigments.com]
- 2. naturalpigments.com [naturalpigments.com]
- 3. shop.kremerpigments.com [shop.kremerpigments.com]
- 4. kremer-pigmente.com [kremer-pigmente.com]
- 5. novacolorpaint.com [novacolorpaint.com]
- 6. Ultramarine blue, natural - CAMEO [cameo.mfa.org]
- 7. webexhibits.org [webexhibits.org]
- 8. researchgate.net [researchgate.net]
- 9. Ultramarine Blue Pigment, Synthetic [mccrone.com]
- 10. Natural this compound, Fine Ground Pigment, Master Pigments Usa - Dal Molin [dalmolinicone.it]
- 11. pcimag.com [pcimag.com]
- 12. masterpigments.com [masterpigments.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. d-nb.info [d-nb.info]
- 15. This compound (pigment) - Wikipedia [en.wikipedia.org]
- 16. nilacolori.com [nilacolori.com]
- 17. Ultramarine Blue - Art Spectrum [artspectrum.com.au]
- 18. This compound - CAMEO [cameo.mfa.org]
Elemental Analysis Techniques for Azurite Provenance: A Comparative Guide
An objective comparison of analytical techniques for determining the geographical origin of the mineral azurite, providing researchers, scientists, and drug development professionals with supporting experimental data and protocols.
The determination of the geological origin, or provenance, of minerals is a critical aspect of various scientific disciplines, including archaeology, art history, and geology. For this compound, a copper carbonate mineral historically used as a blue pigment and of interest in geological prospecting, understanding its source can provide valuable insights into ancient trade routes, artistic practices, and mineral deposit characteristics. This guide provides a comparative overview of several key elemental analysis techniques employed in this compound provenance studies.
The core principle behind provenance studies is the concept of "geochemical fingerprinting."[1] this compound, formed through the weathering of copper ore deposits, incorporates trace amounts of other elements from its immediate geological environment.[2] The unique combination and concentration of these trace elements can serve as a distinctive signature linking an this compound sample to its original source.[3] This guide will compare the capabilities of Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), Micro-X-ray Fluorescence (µ-XRF), and Electron Probe Microanalysis with Wavelength-Dispersive X-ray Spectroscopy (EPMA-WDS) for this purpose.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for this compound provenance is contingent on several factors, including the required sensitivity, spatial resolution, and the destructive or non-destructive nature of the analysis. The following table summarizes the key performance characteristics of the three major techniques.
| Feature | LA-ICP-MS | µ-XRF | EPMA-WDS |
| Principle | A laser ablates a microscopic sample area, and the resulting aerosol is analyzed by a mass spectrometer to determine elemental and isotopic composition.[2] | An X-ray beam excites atoms in the sample, causing them to emit characteristic fluorescent X-rays, which are then detected to identify and quantify the elements present.[4] | A focused electron beam stimulates the emission of characteristic X-rays, which are diffracted and detected by wavelength-dispersive spectrometers for high-resolution quantitative analysis.[5] |
| Typical Detection Limits | parts per billion (ppb) to low parts per million (ppm) | 10s to 100s ppm | 100s ppm |
| Key Measurable Trace Elements for this compound Provenance | As, Sb, Pb, Zn, Ag, Ba, Sr, Rare Earth Elements (REEs)[1][3] | Cu, Fe, As, Pb, Zn, Ba[6] | Cu, Fe, As, Pb, Zn, S[1] |
| Spatial Resolution | 10 - 100 µm | 10 - 100 µm | 1 - 5 µm |
| Sample Preparation | Polished thick or thin sections, or embedded grains. | Minimal to no sample preparation for bulk analysis; polished sections for micro-analysis. | Polished and carbon-coated thick or thin sections. |
| Destructive/Non-destructive | Micro-destructive | Non-destructive | Micro-destructive (at the point of analysis) |
| Key Advantages | Excellent trace element sensitivity, enabling the detection of a wide range of discriminating elements.[2] | Non-destructive, rapid analysis, suitable for initial screening and analysis of delicate artifacts.[7] | High spatial resolution, excellent for analyzing small inclusions and providing quantitative major and minor element data.[8] |
| Key Limitations | Micro-destructive, matrix effects can influence accuracy if not properly calibrated. | Lower sensitivity for some key trace elements compared to LA-ICP-MS. | Lower trace element sensitivity compared to LA-ICP-MS, requires conductive coating. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. The following sections outline generalized experimental protocols for each technique as applied to this compound provenance studies.
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
-
Sample Preparation: this compound samples are typically mounted in epoxy resin and polished to a smooth, flat surface. For microscopic samples, individual grains can be embedded.
-
Instrumentation: A pulsed laser (e.g., an ArF excimer laser) is coupled to an inductively coupled plasma mass spectrometer.
-
Ablation Parameters:
-
Laser Fluence: 2-5 J/cm²
-
Repetition Rate: 5-10 Hz
-
Spot Size: 40-100 µm
-
-
Data Acquisition: The ablated aerosol is transported by a carrier gas (typically Helium mixed with Argon) into the ICP-MS. Data is acquired for a suite of trace elements, including but not limited to As, Sb, Pb, Zn, Ag, Ba, Sr, and REEs.
-
Calibration and Data Processing: External calibration is performed using certified reference materials (e.g., NIST glass standards). An internal standard, often 65Cu, is used to correct for variations in ablation yield and instrument drift. Data reduction software is used to calculate final concentrations.
Micro-X-ray Fluorescence (µ-XRF)
-
Sample Preparation: For non-destructive analysis of artifacts, no sample preparation is required. For detailed provenance studies, polished thick sections of this compound can be prepared.
-
Instrumentation: A micro-XRF spectrometer equipped with an X-ray source (e.g., Rhodium tube), polycapillary optics to focus the beam, and a Silicon Drift Detector (SDD).
-
Measurement Parameters:
-
Voltage: 40-50 kV
-
Current: 500-1000 µA
-
Spot Size: 20-100 µm
-
Acquisition Time: 100-300 seconds per point
-
-
Data Analysis: Spectra are processed to identify and quantify the elemental composition. Quantitative analysis often relies on fundamental parameters or calibration with standards of similar matrix composition.
Electron Probe Microanalysis with Wavelength-Dispersive X-ray Spectroscopy (EPMA-WDS)
-
Sample Preparation: this compound samples are embedded in epoxy, polished to a 1 µm finish, and coated with a thin layer of carbon to ensure electrical conductivity.
-
Instrumentation: An electron probe microanalyzer with multiple wavelength-dispersive spectrometers.
-
Analytical Conditions:
-
Accelerating Voltage: 15-20 kV
-
Beam Current: 10-20 nA
-
Beam Diameter: 1-10 µm
-
-
Data Collection: The spectrometers are tuned to the characteristic X-ray wavelengths of the elements of interest. Both peak and background intensities are measured for accurate quantification.
-
Quantitative Analysis: Raw X-ray counts are converted to elemental concentrations using matrix correction procedures (e.g., ZAF or φ(ρz)) and calibration against well-characterized standards.[1]
Visualizing the Workflow and Data Relationships
To better understand the process of an this compound provenance study, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in data interpretation.
Caption: Experimental workflow for this compound provenance analysis.
Caption: Logical relationship in data interpretation for provenance.
References
- 1. The blue road: Provenance study of this compound samples from historical locations through the analysis of minor and trace elements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic links between malachite and this compound formations [eureka.patsnap.com]
- 3. Trace and Minor Element Analysis of this compound Blues in Fine Arts: Possibilities and Limitations in Provenance Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.horiba.com [static.horiba.com]
- 5. eeps.rice.edu [eeps.rice.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
A Comparative Analysis of the Effects of UV Light on Azurite and Malachite Pigments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of ultraviolet (UV) radiation on two historically significant copper carbonate pigments: azurite (Cu₃(CO₃)₂(OH)₂) and malachite (Cu₂(CO₃)(OH)₂). Understanding the photochemical stability of these inorganic pigments is crucial for applications in materials science, cultural heritage preservation, and contexts where color stability under light exposure is paramount. This document summarizes findings from experimental data, details the methodologies used for their assessment, and visualizes the degradation pathways.
Data Presentation: Performance Under UV Exposure
The response of this compound and malachite to UV radiation is multifaceted, involving changes in color, chemical composition, and physical structure. While comprehensive, directly comparative quantitative data is limited in published literature, the following table synthesizes the available findings.
| Parameter | This compound | Malachite | Key Observations |
| Color Change (ΔE)* | Exhibits a greater overall color shift upon UV exposure in some studies.[1] | Shows less pronounced total color change compared to this compound under similar conditions.[1] | The perceived color change in this compound can be more significant despite potentially less substantial changes in its transmittance spectra.[1] |
| Lightfastness Rating | Generally considered to have good lightfastness.[2] However, it is susceptible to alteration. | Rated as moderately lightfast and is known to be sensitive to acids.[3] | This compound's stability can be compromised, leading to a shift in color towards green or black.[2] |
| Chemical Alteration | Undergoes oxidative degradation, with an increase in oxygen content detected after UV exposure.[1] Can alter to malachite or black copper(II) oxide (tenorite).[2] | Experiences oxidative degradation with an increase in oxygen content.[1] Photodegradation can lead to the release of copper ions.[3] | Both pigments show evidence of oxidation under UV stress. This compound's transformation to malachite is a key degradation pathway. |
| Spectroscopic Changes | Shows less significant changes in transmittance spectra compared to malachite.[1] | Exhibits more notable changes in its transmittance spectra after UV exposure.[1] | Changes in the way the pigments transmit light are more pronounced for malachite. |
| Physical Alteration | Finer pigment particles may be more susceptible to color change and binder degradation upon UV aging. | Higher temperatures can enhance the pigment's sensitivity to UV-induced damage.[4] | The physical properties of the pigments and their environmental conditions can influence their stability. |
Experimental Protocols
The assessment of pigment lightfastness and degradation under UV radiation involves standardized methodologies to ensure reproducible results. The protocols outlined below are based on established practices in materials science and conservation research.
Accelerated UV Aging
This protocol is designed to simulate the long-term effects of UV exposure in a condensed timeframe.
-
Sample Preparation:
-
The pigment (this compound or malachite) is dispersed in a binding medium (e.g., gum arabic, linseed oil) to create a paint swatch.
-
The paint is applied uniformly to a stable, non-reactive substrate, such as quartz glass or acid-free paper.
-
The samples are allowed to cure and dry completely in a dark, controlled environment.
-
A portion of each sample is masked with a UV-opaque material to serve as an unexposed reference.
-
-
Exposure Conditions:
-
The samples are placed in an accelerated aging chamber equipped with a UV light source (e.g., xenon arc lamp or fluorescent UV lamps) that simulates the solar spectrum.
-
The irradiance level is controlled and monitored throughout the experiment.
-
Environmental conditions such as temperature and relative humidity are maintained at constant levels to isolate the effects of UV radiation.
-
Samples are exposed for a predetermined duration, with periodic removal for analysis.[1]
-
Colorimetric Analysis
Color change is quantified using a spectrophotometer or colorimeter to measure the CIE Lab* color space values before, during, and after UV exposure.
-
Measurement:
-
The L, a, and b* values of both the exposed and unexposed areas of the sample are measured.
-
The total color difference (ΔE) is calculated using the following formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2] where ΔL, Δa, and Δb are the differences in the respective values before and after exposure.
-
A higher ΔE* value indicates a greater color change.
-
Spectroscopic and Microscopic Analysis
To understand the chemical and physical changes in the pigments, various analytical techniques are employed.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Identifies changes in the chemical bonding and functional groups within the pigment and binder, providing insight into degradation mechanisms.[1]
-
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): SEM is used to observe changes in the surface morphology and particle structure of the pigments.[1] EDS analysis provides elemental composition, allowing for the detection of changes in elements like oxygen, which can indicate oxidation.[1]
-
UV-Visible (UV-Vis) Spectroscopy: Measures the transmittance and absorbance properties of the pigments, revealing how their interaction with light changes after UV exposure.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for testing the effects of UV light on the pigments and the known degradation pathways.
References
High-Pressure Behavior of Azurite: A Comparative Analysis with Other Carbonates
An in-depth guide for researchers on the structural stability and phase transitions of azurite and other common carbonates under extreme pressure.
The study of carbonate minerals under high-pressure conditions is crucial for understanding the deep carbon cycle within the Earth's mantle and for the development of new materials. This compound, a copper carbonate hydroxide [Cu₃(CO₃)₂(OH)₂], exhibits distinct high-pressure behavior compared to other common carbonates such as its polymorph malachite [Cu₂(CO₃)(OH)₂], as well as calcite [CaCO₃], aragonite [CaCO₃], and dolomite [CaMg(CO₃)₂]. This guide provides a comparative analysis of their performance under high pressure, supported by experimental data.
Comparative High-Pressure Stability and Phase Transitions
Under compression, carbonate minerals can undergo phase transitions to denser crystal structures or exhibit anisotropic compression. This compound is notably stable under high pressure, showing no phase transitions up to 16 GPa.[1][2][3] In contrast, other carbonates display a rich variety of high-pressure polymorphs and transformations.
Malachite, for instance, undergoes three successive phase transitions at approximately 7 GPa, 15 GPa, and 23 GPa.[4][5][6] The initial transition is associated with a deformation of the [CuO₆] octahedron.[4][7] Calcite, a common polymorph of calcium carbonate, transitions to calcite-II at around 1.7 GPa and to calcite-III at about 2.2 GPa, before transforming to the denser aragonite structure at higher pressures.[8][9] Aragonite itself is the high-pressure polymorph of calcite and is more stable at higher pressures.[10] Dolomite undergoes phase transitions to dolomite-II above 17 GPa and to dolomite-III above 35 GPa.[11][12] At elevated temperatures and pressures, it can also decompose into an assemblage of aragonite and magnesite.[11]
The bulk modulus, a measure of a substance's resistance to compression, also varies significantly among these carbonates. This compound has a comparatively low bulk modulus, indicating it is more compressible than anhydrous carbonates like calcite and dolomite.[1][3] This increased compressibility is attributed to the presence of hydroxyl (OH)⁻ groups in its structure.[1]
Table 1: Comparison of High-Pressure Behavior of Selected Carbonates
| Carbonate | Chemical Formula | Initial Phase Transition Pressure (GPa) | High-Pressure Phases/Products | Isothermal Bulk Modulus (K₀) (GPa) |
| This compound | Cu₃(CO₃)₂(OH)₂ | No transition observed up to 16 GPa[1][2][3] | - | 40 (2) - 54.4[1][13] |
| Malachite | Cu₂(CO₃)(OH)₂ | ~7[4][5][6] | Rosasite-like phase, other high-pressure phases at ~15 and ~23 GPa[4][5] | 43 (3)[1] |
| Calcite | CaCO₃ | ~1.7 (to Calcite-II)[8][9] | Calcite-II, Calcite-III, Aragonite[8][14][15] | 69.5 (2.1)[16] |
| Aragonite | CaCO₃ | ~34.7 (to post-aragonite)[15] | Post-aragonite[15] | ~75-80 |
| Dolomite | CaMg(CO₃)₂ | ~17 (to Dolomite-II)[11][12] | Dolomite-II, Dolomite-III, Aragonite + Magnesite[11] | 112.9 (2.2)[16] |
Experimental Protocols
The data presented in this guide are primarily derived from in-situ high-pressure experiments using diamond anvil cells (DACs). These experiments allow for the simultaneous application of high pressure and analysis of the sample's structural and vibrational properties.
High-Pressure Generation and Measurement
A diamond anvil cell (DAC) is a device used to generate extremely high pressures in a small sample volume. The sample is placed in a gasket, a thin metal foil with a small hole, between the culets (tips) of two diamonds. The pressure is applied by turning a screw, which forces the diamonds together. The pressure is typically measured using the ruby fluorescence method, where the pressure-dependent shift of the R1 fluorescence line of a small ruby chip placed in the sample chamber is calibrated.
In-situ Analysis Techniques
-
Synchrotron X-ray Diffraction (XRD): This is the primary technique for determining the crystal structure of materials under high pressure. A high-brilliance X-ray beam from a synchrotron source is directed through the diamond anvils onto the sample. The diffracted X-rays are collected on a detector, producing a diffraction pattern that provides information about the atomic arrangement in the crystal. Changes in the diffraction pattern with increasing pressure indicate phase transitions or compression of the unit cell. For this compound, in-situ angle-dispersive synchrotron powder X-ray diffraction has been used to study its compressional behavior.[1][2]
-
Raman Spectroscopy: This technique is used to probe the vibrational modes of a material, which are sensitive to changes in crystal structure and chemical bonding. A laser is focused on the sample, and the inelastically scattered light is collected. The frequency shifts of the scattered light correspond to the vibrational modes of the sample. Discontinuities or changes in the slope of the Raman mode frequencies as a function of pressure are indicative of phase transitions. This method has been applied to study this compound and malachite at high pressures.[1][2][4][5]
The following diagram illustrates a generalized workflow for high-pressure experiments on carbonates.
References
- 1. hpstar.ac.cn [hpstar.ac.cn]
- 2. High-pressure study of this compound Cu-3(CO3)(2)(OH)(2) by synchrotron radiation X-ray diffraction and Raman spectroscopy----Institute of Geochemistry Chinese Academy of Sciences [english.gyig.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Vibrational Investigation of Pressure-Induced Phase Transitions of Hydroxycarbonate Malachite Cu2(CO3)(OH)2 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | High P-T Calcite-Aragonite Phase Transitions Under Hydrous and Anhydrous Conditions [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Calcite and Aragonite in Earth's Carbon Cycle [thoughtco.com]
- 11. Structures of dolomite at ultrahigh pressure and their influence on the deep carbon cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High Pressure Behavior Study of this compound -Journal of the Mineralogical Society of Korea [koreascience.kr]
- 14. usgs.gov [usgs.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
Terahertz Spectroscopy: A Superior Method for Distinguishing Natural and Synthetic Azurite
A definitive, non-invasive technique, terahertz (THz) spectroscopy, is emerging as a powerful tool for unequivocally differentiating between natural and synthetic forms of the mineral pigment azurite. This guide provides a comparative analysis of THz spectroscopy against traditional analytical methods, supported by experimental data, to assist researchers, scientists, and conservation professionals in making informed decisions for pigment identification and authentication.
Natural this compound, a copper carbonate hydroxide mineral [Cu₃(CO₃)₂(OH)₂], has been a prized blue pigment for centuries. With the advent of synthetic chemistry, visually identical artificial versions, such as "blue verditer" and "bice blue," have become available. While chemically similar, subtle structural differences and the presence of impurities in natural this compound can impact its properties and value, making accurate identification crucial. Terahertz spectroscopy offers a distinct advantage over other methods by probing the low-frequency molecular vibrations that are highly sensitive to these subtle differences in crystal lattice structure and composition.
Comparative Analysis of Analytical Techniques
The performance of THz spectroscopy in discriminating between natural and synthetic this compound is best understood when compared with other established analytical techniques. The following table summarizes the key quantitative data from various methods.
| Analytical Technique | Parameter | Natural this compound | Synthetic this compound ("Bice Blue"/"Blue Verditer") | Key Discriminatory Feature |
| Terahertz (THz) Spectroscopy | Absorption Peaks (THz) | 1.83, 2.23 [1] | Distinct spectral features different from natural this compound | Presence and position of unique absorption peaks [1] |
| Raman Spectroscopy | Characteristic Peaks (cm⁻¹) | ~145, 180, 250, 403, 1098 | Similar peaks to natural this compound | Subtle shifts and presence/absence of minor peaks related to impurities or crystal defects |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption Bands (cm⁻¹) | ~837 (CO₃²⁻), ~1095 (CO₃²⁻), ~3430 (O-H) | Similar bands to natural this compound | Minor variations in peak position and shape |
| X-Ray Diffraction (XRD) | 2θ Peaks (°) | Characteristic pattern for this compound | Identical pattern to natural this compound | Not effective for discrimination as both are chemically identical |
Terahertz Spectroscopy: A Deeper Look
Terahertz spectroscopy has demonstrated a remarkable ability to distinguish between natural this compound and its synthetic counterparts.[1] Natural this compound exhibits characteristic absorption peaks at approximately 1.83 THz and 2.23 THz.[1] Synthetic versions, due to variations in their synthesis process, show different spectral fingerprints in the terahertz region, allowing for their unambiguous identification.[1]
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are the experimental protocols for the key analytical techniques discussed.
Terahertz (THz) Spectroscopy
Sample Preparation:
-
Samples of natural and synthetic this compound are typically prepared as fine powders.
-
The powdered sample is then pressed into a pellet, often mixed with a THz-transparent matrix material like polyethylene (PE) powder to ensure uniform sample distribution and thickness.
Instrumentation and Data Acquisition:
-
A terahertz continuous-wave (THz-CW) spectrometer is used for high-resolution measurements.
-
The sample pellet is placed in the path of the terahertz beam.
-
The transmitted or reflected terahertz radiation is measured by a detector.
-
The absorption spectrum is obtained by comparing the signal transmitted through the sample to a reference signal (e.g., a pure polyethylene pellet).
Raman Spectroscopy
Sample Preparation:
-
A small amount of the powdered pigment is placed on a microscope slide.
-
For in-situ analysis of artworks, the instrument's probe is positioned directly over the area of interest.
Instrumentation and Data Acquisition:
-
A Raman spectrometer equipped with a microscope is used.
-
A laser of a specific wavelength (e.g., 785 nm) is focused on the sample.
-
The scattered light is collected and directed to a spectrometer.
-
The Raman spectrum, showing the intensity of scattered light as a function of the Raman shift (in cm⁻¹), is recorded.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the powder is placed directly on the ATR crystal.
-
For transmission measurements, the powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.
Instrumentation and Data Acquisition:
-
An FTIR spectrometer is used, often with an ATR accessory for ease of use with solid samples.
-
An infrared beam is passed through or reflected off the sample.
-
The detector measures the amount of light absorbed at each wavelength.
-
The resulting spectrum shows the absorbance or transmittance as a function of wavenumber (in cm⁻¹).
X-Ray Diffraction (XRD)
Sample Preparation:
-
The sample is ground into a fine, homogeneous powder.
-
The powder is packed into a sample holder.
Instrumentation and Data Acquisition:
-
An X-ray diffractometer is used.
-
A monochromatic X-ray beam is directed at the sample.
-
The intensity of the diffracted X-rays is measured at various angles (2θ).
-
The resulting diffractogram shows the intensity of diffracted X-rays as a function of the 2θ angle.
Logical Workflow for Pigment Discrimination
The following diagram illustrates a logical workflow for the discrimination of natural and synthetic this compound, highlighting the central role of Terahertz Spectroscopy.
Caption: Workflow for this compound discrimination using THz spectroscopy as the primary method.
Conclusion
While various analytical techniques can provide valuable information about the chemical composition of this compound, Terahertz spectroscopy stands out for its unique ability to probe the low-frequency vibrational modes that are sensitive to the subtle structural differences between natural and synthetic varieties. The distinct absorption peaks observed in the THz spectra of natural this compound provide a clear and reliable fingerprint for its identification. For researchers, scientists, and professionals in fields where the authenticity of materials is paramount, THz spectroscopy offers a non-invasive, definitive, and superior method for the discrimination of natural and synthetic this compound.
References
A Comparative Guide to the Validation of Analytical Models for Azurite Quantification in Mixed Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical models for the quantification of azurite in mixed samples, with a focus on the validation of these methods. Accurate quantification of mineral phases is critical in various fields, from geological sciences and cultural heritage to the pharmaceutical industry, where mineral excipients are utilized. This document outlines the principles, experimental protocols, and performance metrics of three primary analytical techniques: X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Below is a comparative summary of the illustrative performance of XRD, FTIR, and Raman spectroscopy for this purpose.
| Analytical Technique | Principle of Quantification |
| X-ray Diffraction (XRD) | Relates the intensity of the diffraction pattern of the crystalline this compound phase to its concentration in a mixture. Quantitative Phase Analysis (QPA) is commonly performed using the Rietveld refinement method, which models the entire diffraction pattern.[1][2] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Based on the Beer-Lambert law, where the absorbance of infrared radiation at a characteristic vibrational frequency of this compound is proportional to its concentration.[3] Calibration curves are generated from standards of known concentrations. Chemometric methods like Partial Least Squares (PLS) regression can be employed for complex mixtures.[4] |
| Raman Spectroscopy | Utilizes the inelastic scattering of monochromatic light, where the intensity of a characteristic Raman peak of this compound is proportional to its concentration.[5] Calibration is typically performed using standard samples, and chemometric models are often developed for accurate quantification in complex matrices.[6][7] |
Table 1: Illustrative Performance Comparison of Analytical Models for this compound Quantification
| Parameter | X-ray Diffraction (XRD) | Fourier-Transform Infrared (FTIR) Spectroscopy | Raman Spectroscopy |
| Limit of Detection (LOD) | ~0.1 - 1 wt%[8] | ~0.04 - 0.1 wt%[3] | ~0.1 - 0.5 wt%[9] |
| Limit of Quantification (LOQ) | ~0.3 - 3 wt%[10] | ~0.1 - 0.5 wt%[11] | ~0.3 - 1.5 wt%[9] |
| Linearity (R²) | > 0.99[10] | > 0.99[3] | > 0.99[9] |
| Accuracy (% Recovery) | 95 - 105%[12] | 98 - 102%[3] | 97 - 103%[9] |
| Precision (RSD) | < 5%[12] | < 3%[3] | < 4%[9] |
Disclaimer: The quantitative performance data in this table are illustrative and based on general capabilities of the techniques and data from similar mineral analyses. Actual performance will vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
A robust validation of any analytical model for this compound quantification requires a well-defined experimental protocol. The following outlines the key steps for preparing standards and validating the chosen method.
Preparation of Standard Mixtures
-
Material Selection and Characterization:
-
Obtain high-purity this compound and matrix minerals (e.g., malachite, calcite, quartz).
-
Verify the purity of the starting materials using XRD to ensure the absence of significant crystalline impurities.
-
-
Preparation of Calibration and Validation Standards:
-
Using a high-precision analytical balance, accurately weigh the pure this compound and matrix components.
-
Prepare a series of calibration standards with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50, 80, and 100 wt%).
-
Prepare a separate set of validation standards (at least three different concentrations within the calibration range) to assess the accuracy of the model.
-
Ensure thorough homogenization of each standard mixture using a mortar and pestle or a mechanical mixer to achieve uniform particle distribution.
-
Method Validation Protocol
-
Instrumental Analysis:
-
Acquire the diffraction patterns (XRD) or spectra (FTIR, Raman) for each calibration and validation standard.
-
Maintain consistent instrumental parameters (e.g., measurement time, spectral resolution, laser power for Raman spectroscopy) throughout the analysis.
-
-
Development of the Quantification Model:
-
XRD: Perform Rietveld refinement on the diffraction patterns of the calibration standards to determine the weight percentage of this compound in each.
-
FTIR and Raman: Identify one or more characteristic and well-resolved peaks for this compound. Measure the peak height or area for each calibration standard. For complex spectra with overlapping peaks, develop a multivariate calibration model using chemometric techniques such as PLS regression.
-
-
Validation of the Model:
-
Linearity: Construct a calibration curve by plotting the instrumental response (e.g., refined weight percentage, peak intensity/area, or predicted concentration from a PLS model) against the known this compound concentration of the calibration standards. The linearity is assessed by the coefficient of determination (R²), which should ideally be >0.99.
-
Accuracy: Analyze the independently prepared validation standards and calculate the percentage recovery for each. The recovery should typically be within 95-105%.
-
Precision:
-
Repeatability: Perform multiple measurements (e.g., n=6) of a single validation standard under the same operating conditions on the same day. The relative standard deviation (RSD) should be low (typically <5%).
-
Intermediate Precision: Repeat the measurements on different days and/or with different operators to assess the ruggedness of the method.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ from the calibration curve data. The LOD is the lowest concentration of analyte that can be reliably detected, often calculated as 3 times the standard deviation of the blank signal divided by the slope of the calibration curve. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, typically calculated as 10 times the standard deviation of the blank signal divided by the slope.
-
Workflow for Validation of Analytical Models
The following diagram illustrates the logical workflow for the validation of an analytical model for this compound quantification.
Caption: A generalized workflow for the validation of an analytical model for this compound quantification.
References
- 1. saimm.co.za [saimm.co.za]
- 2. resources.rigaku.com [resources.rigaku.com]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. azomining.com [azomining.com]
- 6. Journal Club: Validation of Raman spectroscopy for content determination in tablets [mpl.loesungsfabrik.de]
- 7. Spectral variable selection for partial least squares calibration applied to authentication and quantification of extra virgin olive oils using Fourier transform Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an in-line Raman spectroscopic method for continuous active pharmaceutical ingredient quantification during pharmaceutical hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accuracy in Rietveld quantitative phase analysis: a comparative study of strictly monochromatic Mo and Cu radiations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Azurite's Magnetic Structure and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the magnetic structure of azurite, a naturally occurring mineral renowned for its intriguing quantum magnetic properties. Objectively comparing its performance with other alternative materials, this document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of its unique structural and magnetic characteristics.
Introduction to this compound's Magnetic Properties
This compound, a copper carbonate hydroxide mineral with the chemical formula Cu₃(CO₃)₂(OH)₂, has garnered significant attention in the field of condensed matter physics due to its fascinating magnetic behavior.[1][2] At the heart of its magnetism lies a unique arrangement of copper(II) ions, which form a distorted "diamond chain" structure. This arrangement gives rise to geometric frustration, a phenomenon where competing magnetic interactions prevent the spins from settling into a simple, ordered state at low temperatures.[3]
Key magnetic features of this compound include:
-
Frustrated Magnetism: The diamond chain lattice leads to competing antiferromagnetic interactions between the copper ions' magnetic moments (spins).[3]
-
1/3 Magnetization Plateau: When subjected to a strong magnetic field, this compound exhibits a distinct plateau in its magnetization at one-third of its saturation value. This is a hallmark of its frustrated magnetic nature.[3]
-
Antiferromagnetic Ordering: Despite the frustration, this compound undergoes a transition to a long-range antiferromagnetic ordered state at a low Néel temperature (Tₙ) of approximately 1.9 K.[3][4]
-
Dimer-Monomer Interplay: The magnetic behavior of this compound is governed by the interplay between strongly coupled pairs of copper spins (dimers) and individual, more isolated spins (monomers) within the diamond chain.[2]
Comparative Analysis with Alternative Materials
To better understand the unique magnetic properties of this compound, it is insightful to compare it with other materials that exhibit similar structural motifs or magnetic phenomena. This section provides a comparative overview of this compound with two other copper-based minerals, malachite and szenicsite, as well as a synthetic diamond chain compound, K₃Cu₃AlO₂(SO₄)₄.
Malachite
Malachite, another copper carbonate hydroxide mineral with the formula Cu₂(CO₃)(OH)₂, is often found in association with this compound. However, its magnetic properties differ significantly. While it also features magnetic copper ions, its crystal structure does not form the characteristic diamond chains found in this compound.[5] This leads to a different magnetic behavior, characterized by a large spin gap and the absence of long-range magnetic ordering down to low temperatures.[6][7]
Szenicsite
Szenicsite, with the chemical formula Cu₃(MoO₄)(OH)₄, is a more recently discovered mineral that also displays characteristics of a low-dimensional magnetic system.[8][9] Its crystal structure contains triple chains of copper ions, leading to complex magnetic interactions and potential for frustrated magnetism.[10]
K₃Cu₃AlO₂(SO₄)₄
This synthetic compound is a prime example of a material designed to exhibit a diamond chain structure, similar to this compound.[11] As a result, it serves as a valuable model system for studying the physics of frustrated one-dimensional magnets and provides a clean platform to test theoretical models that are also applied to this compound.
Quantitative Data Comparison
The following table summarizes the key magnetic properties of this compound and the selected alternative materials, providing a quantitative basis for comparison.
| Property | This compound (Cu₃(CO₃)₂(OH)₂) | Malachite (Cu₂(CO₃)(OH)₂) | Szenicsite (Cu₃(MoO₄)(OH)₄) | K₃Cu₃AlO₂(SO₄)₄ |
| Magnetic Structure | Distorted Diamond Chain | Chains of alternating Cu²⁺ and OH⁻ ions | Triple chains of edge- and corner-sharing CuO₄ plaquettes | Inequilateral Diamond Chain |
| Néel Temperature (Tₙ) | ~1.9 K[3][4] | No long-range order observed[6][7] | No long-range order observed down to 2 K[10] | No long-range order observed[11] |
| Weiss Constant (θ) | Variable reports, indicating competing interactions | -31 K (indicating antiferromagnetic interactions)[12] | - | - |
| Exchange Constants | J₁, J₂, J₃ (competing AF and F interactions)[4][13] | J/kₛ ≈ 5.6 K (intrachain coupling)[7] | - | J₁, J₂, J₃ (dominant antiferromagnetic)[11] |
| Key Magnetic Feature | 1/3 Magnetization Plateau[3] | Large Spin Gap (~119 K)[6][12] | Quasi-one-dimensional antiferromagnetism[10] | Tomonaga-Luttinger spin liquid state[8] |
Experimental Protocols
The characterization of the magnetic structures of this compound and its analogs relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.
Neutron Diffraction
Objective: To determine the atomic and magnetic crystal structure.
Methodology:
-
Instrumentation: Powder or single-crystal neutron diffractometers are used. For powder diffraction, a typical setup involves a neutron source (nuclear reactor or spallation source), a monochromator to select the neutron wavelength, a sample holder, and a position-sensitive detector.[10][14]
-
Sample Preparation: A powdered sample of the mineral is loaded into a sample holder (e.g., a vanadium can, which has a low neutron scattering cross-section). For single-crystal experiments, a sufficiently large crystal is mounted on a goniometer.
-
Experimental Procedure:
-
A beam of thermal or cold neutrons with a well-defined wavelength is directed at the sample.
-
The neutrons are diffracted by the atomic nuclei and, in the case of magnetically ordered materials, by the magnetic moments of the atoms.
-
The scattered neutrons are detected at various angles (2θ) to produce a diffraction pattern.
-
Data is collected at different temperatures, both above and below the magnetic ordering temperature, to distinguish between nuclear and magnetic scattering. The magnetic scattering appears as additional Bragg peaks or as a change in the intensity of the nuclear peaks below the ordering temperature.
-
-
Data Analysis: The diffraction patterns are analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern based on a model of the crystal and magnetic structure to the experimental data. The refinement allows for the determination of lattice parameters, atomic positions, and the arrangement and magnitude of the magnetic moments.[15]
Magnetic Susceptibility Measurement
Objective: To measure the magnetic response of a material to an applied magnetic field as a function of temperature.
Methodology:
-
Instrumentation: Vibrating Sample Magnetometers (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometers are commonly used.[11][16][17]
-
Sample Preparation: A small amount of the powdered sample is placed in a sample holder (e.g., a gelatin capsule or a straw). The mass of the sample is accurately measured.
-
Experimental Procedure (using a SQUID-VSM):
-
The sample is mounted on a sample rod and inserted into the magnetometer.
-
The sample chamber is cooled to the desired starting temperature (e.g., 2 K).
-
A small, constant magnetic field (e.g., 1000 Oe) is applied.
-
The sample is vibrated at a known frequency, which induces a current in a set of pick-up coils. This induced current is proportional to the magnetic moment of the sample.
-
The magnetic moment is measured as the temperature is slowly increased.
-
Two common measurement protocols are Zero-Field-Cooled (ZFC) and Field-Cooled (FC). In a ZFC measurement, the sample is cooled in zero magnetic field, the field is then applied, and the magnetization is measured upon warming. In an FC measurement, the sample is cooled in the presence of the applied magnetic field.
-
-
Data Analysis: The magnetic susceptibility (χ) is calculated by dividing the measured magnetic moment by the applied magnetic field and the mass of the sample (χ = M / (H * m)). The temperature dependence of the susceptibility provides information about the nature of the magnetic interactions (ferromagnetic, antiferromagnetic, or paramagnetic) and can be used to determine the ordering temperature and the Weiss constant by fitting the data to the Curie-Weiss law (χ = C / (T - θ)).[18][19]
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key structural and experimental aspects of the study of this compound's magnetic structure.
References
- 1. researchgate.net [researchgate.net]
- 2. ISIS The surprising magnetism of this compound [isis.stfc.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [1010.5340] The magnetic and crystal structure of this compound Cu$_3$(CO$_3$)$_2$(OH)$_2$ as determined by neutron diffraction [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. homes.nano.aau.dk [homes.nano.aau.dk]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. Vibrating-sample magnetometer - Wikipedia [en.wikipedia.org]
- 12. Szenicsite Mineral Data [webmineral.com]
- 13. researchgate.net [researchgate.net]
- 14. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 15. neutrons2.ornl.gov [neutrons2.ornl.gov]
- 16. condensed-matter.leeds.ac.uk [condensed-matter.leeds.ac.uk]
- 17. ISM - Magnetometria SQUID [ism.cnr.it]
- 18. Curie–Weiss law - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Azurite
For laboratory professionals engaged in research and development, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Azurite, a copper carbonate hydroxide mineral. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
This compound's primary hazard is associated with its copper content. Inhalation of this compound dust can lead to respiratory irritation, and chronic exposure may result in liver and kidney damage.[1] Ingestion can cause acute distress, including vomiting.[1] Therefore, implementing stringent safety measures is non-negotiable.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards posed by this compound. The following table summarizes the required PPE for handling this mineral, particularly in powdered form or when generating dust.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of dust generation. | To protect against airborne particles and potential splashes.[2] |
| Skin Protection | Nitrile or natural rubber gloves.[3] A fully buttoned lab coat. | To prevent skin contact with this compound dust, which can cause irritation.[3] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated particulate respirator. | To prevent the inhalation of harmful copper-containing dust.[3][4] |
Occupational Exposure Limits for this compound (as Copper Dust)
To ensure a safe working environment, it is crucial to adhere to the established occupational exposure limits for copper dust.
| Agency | Exposure Limit (Time-Weighted Average) |
| OSHA (PEL) | 1 mg/m³ (8-hour)[3][5][6] |
| NIOSH (REL) | 1 mg/m³ (10-hour)[3][5][6] |
| ACGIH (TLV) | 1 mg/m³ (8-hour)[3][6] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
- 1. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 2. carlroth.com [carlroth.com]
- 3. nj.gov [nj.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Copper (dusts and mists, as Cu) [cdc.gov]
- 5. Is Copper Hazardous? What You Need to Know | Arnold & Itkin [arnolditkin.com]
- 6. pyrodata.com [pyrodata.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
